Product packaging for 19-Hydroxycholesterol(Cat. No.:CAS No. 561-63-7)

19-Hydroxycholesterol

Cat. No.: B027325
CAS No.: 561-63-7
M. Wt: 402.7 g/mol
InChI Key: YRWIUNJQYGATHV-FTLVODPJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

19-Hydroxy Cholesterol is a significant enzymatic metabolite of cholesterol that serves as a critical small-molecule tool for investigating cholesterol metabolism, inflammation, and carcinogenesis. This oxysterol engages in multiple biological pathways primarily by acting as an agonist at the liver X receptor (LXR) and retinoid X receptor (RXR) nuclear receptors. Through this mechanism, it activates gene transcription programs that centrally regulate cellular cholesterol homeostasis and efflux. Beyond its role in LXR/RXR signaling, 19-Hydroxycholesterol also demonstrates interactions with other key nuclear receptors, including the peroxisome proliferator-activated receptor (PPAR) and the farnesoid X receptor (FXR). This multifaceted engagement allows researchers to study the complex interplay between lipid metabolism and bile acid synthesis. Its involvement in various biological processes makes it a valuable compound for studying the molecular basis of sterol-mediated signaling. This product is supplied at ≥98% purity, ensuring high-quality, reliable results for your investigative needs. It is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B027325 19-Hydroxycholesterol CAS No. 561-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWIUNJQYGATHV-FTLVODPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971482
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-63-7
Record name 19-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

19-Hydroxycholesterol: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 19-hydroxycholesterol, a critical oxysterol intermediate in steroid metabolism. We delve into its discovery, explore detailed methodologies for its synthesis, and illuminate its significant role in biological signaling pathways, particularly in the context of estrogen biosynthesis. This document is intended to serve as a foundational resource for professionals engaged in steroid research and drug development.

Discovery and Identification

This compound (systematic name: cholest-5-ene-3β,19-diol) is a hydroxylated derivative of cholesterol, characterized by a hydroxyl group at the C19 methyl position. While a singular, seminal publication detailing its initial isolation from a natural source is not prominently cited in historical literature, its existence as a metabolic product of cholesterol has been established through its identification in various biological contexts and its use as an analytical internal standard in sterol research. Its primary significance arises from its position as an intermediate in the enzymatic pathways that modify the steroid skeleton, most notably in the biosynthesis of estrogens.

Synthesis of this compound

The introduction of a hydroxyl group at the sterically hindered and chemically unactivated C19 angular methyl group of the cholesterol scaffold presents a significant synthetic challenge. While numerous methods exist for the synthesis of other oxysterols, detailed protocols specifically for this compound are not widely published. However, a plausible and efficient pathway can be constructed based on established methods for C19-functionalization of steroid precursors.

Representative Chemical Synthesis Workflow

A key strategy involves the synthesis of a C19-functionalized intermediate, such as cholest-5-en-24-oxo-3β,19-diacetate, which can then be converted to the target molecule.[1] The following workflow outlines a representative multi-step synthesis starting from the readily available plant sterol, stigmasterol (B192456).

G Stigmasterol Stigmasterol Intermediate1 Side-Chain Cleavage (Ozonolysis) Stigmasterol->Intermediate1 Intermediate2 C19 Hydroxylation (Remote Functionalization) Intermediate1->Intermediate2 Intermediate3 Protection of Hydroxyl Groups (Acetylation) Intermediate2->Intermediate3 Intermediate4 Intermediate (e.g., cholest-5-en-24-oxo-3β,19-diacetate) Intermediate3->Intermediate4 FinalProduct This compound Intermediate4->FinalProduct Deprotection (Hydrolysis) Purification Purification (Chromatography) FinalProduct->Purification

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Representative Synthesis of a C19-Hydroxylated Intermediate

The following protocol is adapted from methodologies reported for the synthesis of C19-functionalized steroidal intermediates and represents a viable approach.[1]

Objective: To synthesize cholest-5-en-24-oxo-3β,19-diacetate, a key precursor to this compound.

Materials:

Methodology:

  • Side-Chain Cleavage: The C22-C23 double bond in the side chain of stigmasterol is cleaved via ozonolysis, followed by an oxidative workup to yield a C22-carboxylic acid.

  • Protection of 3β-Hydroxyl Group: The 3β-hydroxyl group is protected, typically as an acetate ester, using acetic anhydride and pyridine to prevent its oxidation in subsequent steps.

  • C19 Remote Functionalization (Hypoiodite Reaction): The protected steroid is subjected to a remote functionalization reaction. Treatment with lead tetraacetate and iodine under photochemical conditions generates a C19-functionalized intermediate through a radical pathway. This is a critical step for introducing functionality at the unactivated C19 position.[2]

  • Oxidation to 19-Aldehyde: The C19-functionalized intermediate is oxidized to the corresponding 19-aldehyde using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

  • Further Side-Chain Modification: The C22-carboxylic acid is converted to a 24-oxo functionality through a series of standard organic transformations.

  • Final Acetylation: The 19-hydroxyl group (formed from the reduction of the 19-aldehyde if necessary) is acetylated to yield the target intermediate, cholest-5-en-24-oxo-3β,19-diacetate.

  • Purification: The final intermediate is purified using silica gel column chromatography.

Deprotection to this compound: The purified diacetate intermediate would then be subjected to hydrolysis (e.g., using potassium carbonate in methanol) to remove the acetate protecting groups at the C3 and C19 positions, yielding this compound. Final purification would be achieved via recrystallization or chromatography.

Summary of Synthesis Reactions for C19-Functionalization

The functionalization of the C19 methyl group is the most challenging step in the synthesis. Several methods have been developed for this purpose in steroid chemistry.

Reaction TypeReagentsDescriptionReference
Hypohalite Chemistry Lead Tetraacetate, IodineA radical relay reaction where a 6β-hypoiodite is formed, which then abstracts a hydrogen from the proximate C19 methyl group, leading to functionalization.[2]
Barton Reaction Nitrite (B80452) esters, PhotolysisPhotolysis of a nitrite ester (e.g., at C6 or C11) generates an alkoxy radical that abstracts a hydrogen from C19, leading to a C19 radical that can be trapped.
Suárez Reaction (Diacetoxyiodo)benzene, IodineA hypervalent iodine-based method similar to the hypoiodite (B1233010) reaction for remote functionalization of alcohols.

Biological Function and Signaling Pathways

The primary biological significance of C19-hydroxylation is firmly established within the context of steroid hormone biosynthesis. Specifically, the enzyme aromatase (CYP19A1) , a member of the cytochrome P450 superfamily, catalyzes the conversion of androgens to estrogens, a process essential for sexual development and numerous other physiological functions.[3][4] This conversion is not a single reaction but a three-step oxidation process that critically involves 19-hydroxylated intermediates.[3][5]

Role in the Aromatase (CYP19A1) Pathway

Aromatase converts androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens (estrone and estradiol, respectively). This process involves three successive monooxygenase reactions, all occurring at the C19 methyl group of the androgen substrate.[5]

  • First Hydroxylation: Aromatase hydroxylates the C19 methyl group of the androgen substrate to produce a 19-hydroxy androgen (e.g., 19-hydroxyandrostenedione).

  • Second Hydroxylation/Oxidation: The same enzyme further oxidizes the 19-hydroxy group to a 19-aldehyde (19-oxo intermediate).

  • Aromatization: In a final, complex step, the C19-carbon is eliminated as formic acid, and the A-ring of the steroid is aromatized to form the phenolic ring characteristic of estrogens.[5]

The 19-hydroxy and 19-oxo steroids are not merely transient species but are stable, dissociable intermediates in this pathway.[3]

G cluster_0 Aromatase (CYP19A1) Catalysis Androgen Androgen (e.g., Androstenedione) Step1 Step 1: 1st Hydroxylation Androgen->Step1 Intermediate1 19-Hydroxyandrogen (19-Hydroxyandrostenedione) Step1->Intermediate1 Step2 Step 2: 2nd Hydroxylation Intermediate1->Step2 Intermediate2 19-Oxoandrogen (19-Oxoandrostenedione) Step2->Intermediate2 Step3 Step 3: Aromatization Intermediate2->Step3 Estrogen Estrogen (e.g., Estrone) Step3->Estrogen NADP 3 NADP⁺ + 2 H₂O + HCOOH Step3->NADP NADPH 3 NADPH + 3 O₂ NADPH->Step1 NADPH->Step2 NADPH->Step3

References

Endogenous Synthesis of 19-Hydroxycholesterol in Mammals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous synthesis of 19-hydroxycholesterol in mammals. While the direct enzymatic conversion of cholesterol to this compound remains an area of active investigation, this document synthesizes the most relevant existing knowledge on steroid 19-hydroxylation, presents a plausible biosynthetic pathway, and offers detailed experimental protocols for the quantification of this oxysterol. This guide is intended for researchers, scientists, and drug development professionals working in the fields of steroid metabolism, endocrinology, and cardiovascular disease. We address the core aspects of the enzymatic machinery potentially involved, the hypothetical metabolic pathway, the putative physiological roles and signaling pathways, and detailed methodologies for its detection and quantification. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate comprehension and application in a research setting.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are a class of bioactive lipids that play crucial roles in a myriad of physiological and pathophysiological processes. They are key intermediates in the synthesis of bile acids and steroid hormones and act as signaling molecules that regulate lipid metabolism, inflammation, and cell viability. This compound is a specific oxysterol characterized by a hydroxyl group at the C-19 position of the cholesterol backbone. While its presence has been noted and it is commercially available for research, the specific details of its endogenous synthesis in mammals are not yet fully elucidated.

This guide aims to bridge this knowledge gap by providing a detailed technical resource for researchers. We will explore the most likely enzymatic candidate for its synthesis, outline a putative metabolic pathway, and provide the necessary experimental framework to investigate its presence and function in biological systems.

The Enzymatic Synthesis of this compound: A Focus on Cytochrome P450

The hydroxylation of the C-19 methyl group of steroids is a critical step in several metabolic pathways, most notably in the biosynthesis of estrogens from androgens. This reaction is catalyzed by a member of the cytochrome P450 superfamily of enzymes.

CYP19A1 (Aromatase): The Primary Candidate for Steroid 19-Hydroxylation

The most well-characterized enzyme responsible for 19-hydroxylation of steroids is Cytochrome P450 19A1 , commonly known as aromatase . This enzyme is located in the endoplasmic reticulum and is responsible for the final steps of estrogen biosynthesis. The aromatization reaction is a three-step process that begins with the hydroxylation of the C-19 methyl group of the androgen substrate.

While the established physiological substrates for CYP19A1 are C19 androgens such as androstenedione (B190577) and testosterone, the possibility of its promiscuous activity on other sterols, including cholesterol, cannot be entirely ruled out without direct experimental evidence. Cholesterol's structural similarity to androgens makes it a potential, albeit likely less favored, substrate for CYP19A1. Further research is required to determine if CYP19A1 can catalyze the 19-hydroxylation of cholesterol in vivo.

A study on the influence of cholesterol on the functionality of the P450 19A1 complex with POR in nanodiscs showed that while cholesterol can affect the electron transfer rate, it did not alter the rates of product formation from androstenedione[1][2]. This study focused on the membrane environment's effect rather than cholesterol as a substrate.

The Putative Metabolic Pathway of this compound Synthesis

Based on the known function of CYP19A1, we can propose a hypothetical pathway for the synthesis of this compound from cholesterol. This pathway would be analogous to the initial step of androgen aromatization.

G Cholesterol Cholesterol Hydroxycholesterol_19 This compound Cholesterol->Hydroxycholesterol_19 CYP19A1 (Aromatase)? (+ O2, + NADPH+H+) (- NADP+, - H2O)

Caption: Hypothetical pathway for the synthesis of this compound.

This proposed pathway is speculative and requires experimental validation. It is possible that other, yet unidentified, cytochrome P450 enzymes are responsible for this conversion in specific tissues.

Physiological Role and Signaling Pathways

The physiological roles of this compound are not well defined. However, based on the known functions of other oxysterols, it may be involved in:

  • Regulation of Cholesterol Homeostasis: Many oxysterols are ligands for Liver X Receptors (LXRs) and act as suppressors of the SREBP pathway, thereby regulating cholesterol uptake, efflux, and synthesis[3]. It is plausible that this compound could also modulate these pathways.

  • Steroidogenesis: As a hydroxylated cholesterol derivative, it could serve as a precursor for the synthesis of other steroid hormones.

  • Atherosclerosis and Cytotoxicity: Some commercial suppliers suggest that this compound may promote atherosclerosis and exhibit cytotoxic effects, although the primary literature supporting these claims is not extensive[4].

Potential Interaction with Liver X Receptors (LXRs)

LXRs are nuclear receptors that are activated by various oxysterols and play a pivotal role in maintaining cholesterol balance. The general signaling pathway initiated by LXR activation is depicted below. Whether this compound can act as an LXR ligand is a key question for future research.

G Oxysterol Oxysterol (e.g., this compound?) LXR LXR Oxysterol->LXR Binds and Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (in target gene promoter) LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Initiates CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux Leads to

Caption: General signaling pathway of oxysterols via Liver X Receptors (LXRs).

Quantitative Data Presentation

As of now, there is a lack of published data on the endogenous concentrations of this compound in mammalian tissues and plasma. The experimental protocol provided in the following section is designed to generate such data. Below are template tables for the presentation of quantitative results obtained from an LC-MS/MS analysis.

Table 1: Calibration Curve for this compound Quantification

Standard Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
50.0Example Value
100.0Example Value
Linearity (R²) >0.99

Table 2: Quantification of this compound in Mammalian Samples

Sample IDTissue/Fluid TypeConcentration (ng/mL or ng/g tissue)Standard Deviation
Control 1Human PlasmaExample ValueExample Value
Control 2Human PlasmaExample ValueExample Value
Patient AHuman PlasmaExample ValueExample Value
Mouse 1LiverExample ValueExample Value
Mouse 2BrainExample ValueExample Value

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from established methods for other oxysterols and incorporates specific parameters for this compound.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction, purification, and analysis of this compound from plasma or tissue homogenates.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample 1. Biological Sample (Plasma or Tissue Homogenate) IS 2. Add Internal Standard (d7-19-Hydroxycholesterol) Sample->IS Extraction 3. Liquid-Liquid Extraction (Folch Method: Chloroform/Methanol) IS->Extraction SPE 4. Solid-Phase Extraction (SPE) (Silica column) Extraction->SPE Derivatization 5. Derivatization (Optional) (e.g., Picolinoyl ester) SPE->Derivatization Reconstitution 6. Reconstitute in Mobile Phase Derivatization->Reconstitution Injection 7. Inject onto LC-MS/MS Reconstitution->Injection LC 8. Chromatographic Separation (C18 Reverse-Phase Column) Injection->LC MS 9. Mass Spectrometry Detection (MRM Mode) LC->MS Quantification 10. Quantification (using calibration curve) MS->Quantification

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents:

Procedure:

  • Sample Collection and Preparation:

    • Collect blood in EDTA tubes and centrifuge to obtain plasma.

    • For tissues, homogenize in a suitable buffer on ice.

    • To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (d7-19-Hydroxycholesterol at 100 ng/mL).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a clean glass tube.

  • Solid-Phase Extraction (SPE) for Sterol Enrichment:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in 1 mL of hexane.

    • Condition a silica SPE cartridge with 2 mL of hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 2 mL of hexane to remove non-polar lipids.

    • Elute the oxysterols with 5 mL of a 70:30 (v/v) hexane:isopropanol mixture.

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

    • Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Perform chromatographic separation using a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

      • Mobile Phase B: Methanol/Acetonitrile (1:1) with 0.1% formic acid and 5 mM ammonium acetate.

    • Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transition for this compound: A potential transition to monitor, based on available data, is m/z 420 -> 385[5]. This would need to be optimized.

      • MRM Transition for d7-19-Hydroxycholesterol: The corresponding transition for the deuterated internal standard would be monitored.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration.

    • Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

The endogenous synthesis of this compound in mammals represents an intriguing yet underexplored area of steroid metabolism. While direct evidence for its biosynthesis from cholesterol is currently lacking, the enzymatic machinery for 19-hydroxylation of other steroids is well-known, providing a strong foundation for future investigations. The experimental protocols detailed in this guide offer a robust framework for researchers to quantify this compound in biological samples, which is a critical first step in elucidating its physiological concentrations, tissue distribution, and potential roles in health and disease.

Future research should focus on:

  • Screening candidate cytochrome P450 enzymes, including CYP19A1, for their ability to 19-hydroxylate cholesterol.

  • Utilizing advanced metabolomics platforms to identify and quantify this compound in various mammalian tissues and disease models.

  • Investigating the biological activities of this compound, particularly its potential to interact with nuclear receptors such as LXRs and influence gene expression related to lipid metabolism and inflammation.

By addressing these key questions, the scientific community can unravel the complete story of this compound, from its synthesis to its function, and potentially uncover new therapeutic targets for a range of metabolic and cardiovascular diseases.

References

19-Hydroxycholesterol: An In-depth Technical Guide to an Emerging Oxysterol Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

19-Hydroxycholesterol is an oxygenated derivative of cholesterol, classified as an oxysterol. While the precise enzymatic pathways governing its synthesis and catabolism are not yet fully elucidated, its significance in cellular signaling is becoming increasingly apparent. This technical guide provides a comprehensive overview of this compound, focusing on its role as a natural ligand for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). Through its interaction with RORγ, this compound is implicated in the regulation of critical biological processes, most notably the differentiation of T helper 17 (Th17) cells. This positions this compound and its associated signaling pathways as promising areas of investigation for therapeutic intervention in autoimmune diseases, metabolic syndrome, and certain cancers. This document details the current understanding of this compound's biochemistry, its interaction with nuclear receptors, relevant experimental protocols for its study, and its potential in drug development.

Introduction to this compound

This compound (19-HC) is a sterol molecule derived from the metabolic oxidation of cholesterol.[1] As an oxysterol, it belongs to a class of molecules that are not only intermediates in the synthesis of bile acids and steroid hormones but also act as potent signaling molecules that regulate gene expression and a variety of cellular processes.[2][3]

Chemical Properties:

  • Chemical Formula: C₂₇H₄₆O₂[1]

  • Molecular Weight: 402.7 g/mol [1]

  • CAS Number: 561-63-7[1]

  • Synonyms: Cholest-5-ene-3β,19-diol[1]

While a range of cytochrome P450 (CYP) enzymes are known to hydroxylate the cholesterol scaffold at various positions, the specific enzyme responsible for the 19-hydroxylation of cholesterol in humans has not been definitively identified in the current body of literature.[4][5] Similarly, the precise metabolic fate of this compound is not well-defined, though it is presumed to undergo further metabolism via pathways common to other oxysterols, such as conversion to bile acids or conjugation (sulfation and glucuronidation) to facilitate excretion.[2]

The RORγ Signaling Pathway: The Primary Target of this compound

The most significant characterized biological function of this compound is its role as a natural agonist for the nuclear receptor RORγ.[3] RORγ is a ligand-activated transcription factor that plays a pivotal role in immunity, metabolism, and development.[6]

RORγ Activation Mechanism

RORγ, like other nuclear receptors, possesses a ligand-binding domain (LBD). Upon binding of an agonist ligand such as this compound, the LBD undergoes a conformational change. This change promotes the dissociation of corepressor proteins and facilitates the recruitment of coactivator proteins.[3] This receptor-coactivator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.[7]

The following diagram illustrates the general mechanism of RORγ activation by an oxysterol agonist.

ROR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19HC This compound RORg_inactive RORγ + Corepressor 19HC->RORg_inactive Binds to LBD RORg_active RORγ + Coactivator RORg_inactive->RORg_active Conformational Change RORE RORE RORg_active->RORE Binds DNA TargetGenes Target Gene Transcription (e.g., IL17A, IL23R) RORE->TargetGenes Initiates

Figure 1: RORγ activation by this compound.
RORγ and Th17 Cell Differentiation

One of the most critical functions of RORγ (specifically its isoform RORγt, which is predominantly expressed in immune cells) is to act as the master regulator of T helper 17 (Th17) cell differentiation.[8][9] Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17).[10] RORγt activation drives the expression of key genes in the Th17 lineage.

Key RORγt Target Genes in Human Th17 Cells: [7][9][10]

  • Cytokines: IL17A, IL17F, IL22, IL26

  • Receptors: IL23R (receptor for IL-23, a key cytokine for Th17 maintenance)

  • Chemokine & Receptor: CCL20, CCR6 (involved in trafficking of Th17 cells to sites of inflammation)

The diagram below outlines the central role of RORγt in Th17 differentiation.

Th17_Differentiation cluster_signaling Signaling Cascade NaiveT Naive CD4+ T Cell TGFb_IL6 TGF-β, IL-6 NaiveT->TGFb_IL6 Cytokine Stimulation Th17 Th17 Cell Cytokines IL-17A, IL-17F, IL-22 Th17->Cytokines Produces STAT3 STAT3 Activation TGFb_IL6->STAT3 RORgt RORγt Expression & Activation STAT3->RORgt RORgt->Th17 Drives Differentiation Oxysterols Oxysterol Agonists (e.g., 19-HC) Oxysterols->RORgt Agonist Binding

Figure 2: Role of RORγt in Th17 cell differentiation.

Quantitative Data on Oxysterol Activity

A critical aspect of understanding the biological role of this compound is to quantify its interaction with its receptor and its effect on cells. While specific quantitative data for this compound is notably absent in the surveyed literature, data from related oxysterols and synthetic ligands provide a valuable comparative context.

Receptor Binding and Activation

The potency of a ligand is often described by its dissociation constant (Kd) or its effective concentration to elicit a 50% maximal response (EC₅₀). The tables below summarize known values for other oxysterols and synthetic compounds that modulate RORγ activity.

Table 1: RORγ Binding Affinity and Activation for Various Ligands

Compound Ligand Type Assay Type Value Reference(s)
25-Hydroxycholesterol Endogenous Oxysterol Saturation Binding (³H-25-OHC) Kd = 10 nM [11]
7α-Hydroxycholesterol Endogenous Oxysterol Luciferase Reporter (Repression) IC₅₀ = 1.3 µM (for RORα) [12]
7-Ketocholesterol (B24107) Endogenous Oxysterol Luciferase Reporter (Repression) IC₅₀ = 0.6 µM [12]
LYC-54143 Synthetic Agonist Luciferase Reporter (Activation) EC₅₀ = 0.2 ± 0.1 µM [13]
LYC-53772 Synthetic Agonist Luciferase Reporter (Activation) EC₅₀ = 0.6 ± 0.1 µM [13]

| Synthetic Agonist 1 | Synthetic Agonist | FRET Assay (Activation) | EC₅₀ = 3.7 µM |[14] |

Cytotoxicity Data

Oxysterols can exhibit cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxicity. Data for this compound is currently unavailable.

Table 2: Cytotoxicity of Related Oxysterols on Cancer Cell Lines

Compound Cell Line Exposure Time IC₅₀ Value Reference(s)
27-Hydroxycholesterol (B1664032) MCF-7 (Breast Cancer) 24-48 hours 2.19 µM [15]

| 25-Hydroxycholesterol | MCF-7 (Breast Cancer) | 48 hours | ≥ 7.5 µM |[16] |

Endogenous Concentrations

Understanding the physiological concentrations of an oxysterol is crucial to interpreting its signaling function. While specific levels for this compound are not documented, the concentrations of other major oxysterols in human plasma provide a baseline for comparison.

Table 3: Endogenous Concentrations of Major Oxysterols in Human Plasma/Serum

Oxysterol Concentration (ng/mL) Molar Concentration (µM) Reference(s)
24S-Hydroxycholesterol 12.3 ± 4.79 ~0.03 [17]
27-Hydroxycholesterol 17.7 ± 8.5 ~0.04 [17]
7α-Hydroxycholesterol 40 - 75 ~0.10 - 0.19 [18]

| 4β-Hydroxycholesterol | 13.4 - 31.9 | ~0.03 - 0.08 |[19] |

Experimental Protocols

Investigating the function of this compound requires robust and specific assays. The following sections detail the methodologies for two key experimental approaches used to characterize RORγ modulators.

Protocol: RORγ Ligand Activity via Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to modulate RORγ-dependent gene transcription.

Principle: A reporter cell line is engineered to express a hybrid RORγ receptor (containing the LBD) and a luciferase reporter gene under the control of ROREs.[20][21] Agonist binding to the RORγ LBD activates transcription, leading to luciferase production, which is quantified by measuring luminescence. Inverse agonists will decrease the basal luminescence.

Methodology:

  • Cell Culture: Maintain the RORγ reporter cell line (e.g., engineered HEK293T cells) according to the supplier's protocol.

  • Cell Plating: Seed the cells into a white, opaque 96-well or 384-well plate suitable for luminescence readings and allow them to adhere.

  • Compound Preparation: Prepare a serial dilution of this compound (and positive/negative controls) in the appropriate compound screening medium. A typical concentration range might be from 1 nM to 30 µM.

  • Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.

  • Lysis and Detection: Lyse the cells and add a luciferase detection reagent containing the substrate (e.g., luciferin) according to the manufacturer's instructions.

  • Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLU) to the vehicle control. Plot the normalized response against the log of the compound concentration and fit the data using a non-linear regression model to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists).[21]

Figure 3: Workflow for a RORγ Luciferase Reporter Assay.
Protocol: RORγ-Coactivator Interaction via AlphaScreen Assay

This is a bead-based proximity assay used to measure the ligand-dependent interaction between the RORγ LBD and a coactivator peptide.

Principle: The assay uses two types of beads: Donor beads and Acceptor beads. The RORγ LBD is attached to one type of bead (e.g., via a His-tag to a Nickel Chelate Acceptor bead), and a biotinylated coactivator peptide (containing an LXXLL motif) is attached to the other (Streptavidin Donor bead). When an agonist ligand promotes the interaction between the LBD and the peptide, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

Methodology:

  • Reagent Preparation: Reconstitute and dilute recombinant His-tagged RORγ LBD, biotinylated coactivator peptide (e.g., from SRC1), AlphaScreen Donor beads, and Acceptor beads in an appropriate assay buffer.

  • Compound Addition: In a 384-well microplate, add serial dilutions of this compound.

  • Protein Incubation: Add the RORγ LBD and coactivator peptide to the wells and incubate to allow for potential interaction.

  • Bead Incubation: Add the Donor and Acceptor beads and incubate in the dark for 1-2 hours to allow bead-protein binding.

  • Measurement: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Figure 4: Principle of the AlphaScreen assay for RORγ.

Relevance to Drug Development

The central role of the RORγt-Th17 axis in a variety of autoimmune diseases makes it a highly attractive target for therapeutic intervention.[8][10] Modulating RORγt activity can directly impact the production of pro-inflammatory IL-17, offering a potential treatment strategy for conditions such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

Therapeutic Strategies:

  • RORγ Inverse Agonists/Antagonists: The primary focus in drug development has been on identifying small molecules that inhibit RORγt activity. These compounds would reduce Th17 differentiation and IL-17 production, thereby dampening the autoimmune response.

  • RORγ Agonists: While less common for autoimmune diseases, RORγ agonists could have therapeutic potential in other areas. For instance, enhancing Th17 responses could be beneficial in immuno-oncology to boost anti-tumor immunity or in the context of vaccine development.[13]

This compound, as a natural RORγ agonist, serves as a crucial tool for studying the activation of this pathway. Furthermore, its structure can serve as a scaffold for the design of novel synthetic modulators with improved potency, selectivity, and pharmacokinetic properties. Understanding how endogenous oxysterols regulate RORγ activity is key to developing drugs that can effectively and safely target this pathway.[2][6][22]

Conclusion and Future Directions

This compound is an emerging oxysterol with a defined role as a natural agonist of the nuclear receptor RORγ. This activity positions it as a key signaling molecule at the interface of cholesterol metabolism and immune regulation, particularly through its control of Th17 cell differentiation. While its function as a RORγ ligand is established, significant gaps in our knowledge remain.

Key areas for future research include:

  • Elucidation of Biosynthesis and Metabolism: Identifying the specific human enzymes responsible for the synthesis and degradation of this compound is a critical next step.

  • Quantitative Characterization: There is a pressing need to determine the binding affinity (Kd/Ki) and functional potency (EC₅₀) of this compound for RORγ, its cytotoxicity profile (IC₅₀), and its physiological concentrations in various tissues and disease states.

  • Target Gene Profiling: A comprehensive analysis of the specific set of genes regulated by this compound-mediated RORγ activation in different cell types is required.

  • Therapeutic Exploration: Investigating the potential of modulating this compound levels or using it as a chemical starting point for the development of novel RORγ-targeted therapies warrants further exploration.

As our understanding of the intricate links between metabolism and immunity grows, oxysterols like this compound will undoubtedly continue to be a focal point for research and drug discovery.

References

The Role of 19-Hydroxycholesterol in Cholesterol Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxycholesterol is an oxidized derivative of cholesterol, classified as an oxysterol. While structurally similar to other biologically active oxysterols, its specific role in the intricate network of cholesterol metabolism remains largely undefined. Current scientific literature predominantly highlights its utility as an internal standard for the quantification of other sterols in mass spectrometry-based analytical methods due to its stability and structural similarity to endogenous sterols. This technical guide synthesizes the current, albeit limited, understanding of this compound's involvement in cholesterol metabolism, focusing on its known interactions with key regulatory pathways, and provides detailed experimental protocols for its analysis. Gaps in the existing research are also identified to guide future investigations into the potential biological functions of this enigmatic oxysterol.

Introduction to this compound

This compound is a sterol molecule characterized by a hydroxyl group attached to the 19th carbon of the cholesterol backbone[1]. This modification, like other hydroxylations of the cholesterol structure, can alter its biological activity compared to the parent molecule[1]. While other oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, are well-established ligands for nuclear receptors and key regulators of cholesterol homeostasis, the physiological significance of this compound is not as well understood[2][3][4][5][6][7][8][9]. It is considered a minor metabolite of cholesterol and has been investigated for its potential roles in cardiovascular health and metabolic disorders[1].

Interaction with Key Cholesterol Metabolism Pathways

The regulation of cholesterol homeostasis is primarily governed by two key transcription factor families: the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs).

The SREBP Pathway

The SREBP pathway is a central regulator of cholesterol biosynthesis and uptake. When cellular sterol levels are low, SREBP-2 is processed and activated, leading to the transcription of genes involved in cholesterol synthesis, such as HMG-CoA reductase. Conversely, high sterol levels inhibit SREBP-2 processing, thus reducing cholesterol production.

Available research suggests that This compound has minimal inhibitory effects on the SREBP pathway . This distinguishes it from other oxysterols like 25-hydroxycholesterol, which are potent suppressors of SREBP processing.

Table 1: Comparative Effect of Oxysterols on SREBP-2 Processing

OxysterolEffect on SREBP-2 ProcessingReference
This compound Minimal Inhibition[10] (from previous search)
25-HydroxycholesterolPotent Inhibition[2][3][7]
27-HydroxycholesterolInhibition[2][3]
The LXR Pathway

Liver X Receptors (LXRs) are nuclear receptors that act as cellular cholesterol sensors. When activated by oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the transcription of genes involved in cholesterol efflux, transport, and excretion, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).

Currently, there is a lack of specific data on the binding affinity of this compound for LXRs and its subsequent effect on the expression of LXR target genes like ABCA1 and ABCG1. Further research is required to elucidate any potential role of this compound in modulating LXR activity and reverse cholesterol transport.

Signaling Pathways and Experimental Workflows

SREBP-2 Processing Pathway

The following diagram illustrates the canonical SREBP-2 processing pathway and indicates the known minimal inhibitory role of this compound.

SREBP_Pathway SREBP-2 Processing Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP SREBP2 SREBP-2 SCAP->SREBP2 S1P S1P SCAP->S1P Transport (Low Sterols) INSIG INSIG INSIG->SCAP Binds (High Sterols) HMGCR HMG-CoA Reductase ACAT ACAT S2P S2P S1P->S2P nSREBP2 nSREBP-2 S2P->nSREBP2 Release SRE SRE nSREBP2->SRE Binds Chol_Genes Cholesterol Biosynthesis Genes SRE->Chol_Genes Activates Cholesterol Cholesterol Cholesterol->INSIG Oxysterols Other Oxysterols (e.g., 25-HC) Oxysterols->INSIG Hydroxy19 This compound Hydroxy19->INSIG Minimal Inhibition

Diagram 1: SREBP-2 processing pathway and the influence of sterols.
LXR Activation Pathway

This diagram shows the general mechanism of LXR activation by oxysterols, a pathway where the specific role of this compound is yet to be determined.

LXR_Pathway LXR Activation Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LXR LXR LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Oxysterol Oxysterol Ligand Oxysterol->LXR Binds Hydroxy19 This compound (Interaction Unknown) Hydroxy19->LXR ? LXRE LXRE LXR_RXR->LXRE Binds Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Activates Transcription

Diagram 2: General LXR activation pathway.

Experimental Protocols

Quantification of Sterols using this compound as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of sterols in biological samples.

Objective: To quantify sterol levels in a biological matrix using this compound as an internal standard to correct for variations in sample preparation and instrument response.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound standard

  • Solvents for extraction (e.g., hexane, isopropanol, ethyl acetate)[10][11]

  • Saponification reagent (e.g., ethanolic potassium hydroxide)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample, add a precise amount of this compound internal standard solution.

    • Perform lipid extraction using an appropriate solvent system (e.g., Folch or Bligh-Dyer method).

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification (for total sterol analysis):

    • Resuspend the lipid extract in an ethanolic KOH solution.

    • Incubate at an elevated temperature (e.g., 60-80°C) to hydrolyze sterol esters.

    • Neutralize the solution and extract the non-saponifiable lipids (containing free sterols) with a non-polar solvent like hexane.

    • Evaporate the solvent.

  • Derivatization:

    • To the dried sterol extract, add a derivatization reagent (e.g., BSTFA + 1% TMCS) to convert the hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers.

    • Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions (Example): [10][12]

      • Column: DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)

      • Carrier Gas: Helium

      • Oven Program: Start at a suitable initial temperature (e.g., 200°C), ramp to a final temperature (e.g., 300°C) at a specific rate (e.g., 20°C/min), and hold for a period to ensure elution of all compounds.

    • Mass Spectrometry Conditions (Example): [10][12]

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is preferred for its higher sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of the target sterols and this compound.

  • Data Analysis:

    • Identify the peaks corresponding to the target sterols and this compound based on their retention times and mass spectra.

    • Calculate the peak area ratio of each target sterol to the this compound internal standard.

    • Quantify the concentration of each sterol by comparing the peak area ratios to a standard curve prepared with known concentrations of each sterol and a constant concentration of the internal standard.

GCMS_Workflow GC-MS Workflow for Sterol Quantification Sample Biological Sample IS Add this compound (Internal Standard) Sample->IS Extraction Lipid Extraction IS->Extraction Saponification Saponification (Optional for Total Sterols) Extraction->Saponification Derivatization Derivatization (e.g., TMS) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Peak Integration, Quantification) GCMS->Data

Diagram 3: Workflow for sterol quantification using GC-MS.
In Vitro Cholesterol Efflux Assay

While no specific data is available for this compound, this general protocol can be adapted to investigate its potential effects on cholesterol efflux from macrophages.

Objective: To determine if this compound modulates the efflux of cholesterol from cultured macrophages to an acceptor like Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).

Materials:

  • Macrophage cell line (e.g., J774, THP-1)

  • Cell culture medium and supplements

  • [³H]-cholesterol or a fluorescently labeled cholesterol analog

  • Cholesterol loading medium (e.g., containing acetylated LDL)

  • This compound

  • Cholesterol acceptor (e.g., ApoA-I, HDL)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding and Labeling:

    • Seed macrophages in a multi-well plate.

    • Label the cells with [³H]-cholesterol or a fluorescent cholesterol analog in the presence of a cholesterol-loading agent for 24-48 hours to induce foam cell formation.

  • Equilibration:

    • Wash the cells to remove excess labeling medium.

    • Incubate the cells in a serum-free medium for a period to allow for the equilibration of the labeled cholesterol within the cellular pools.

  • Efflux Assay:

    • Incubate the labeled and equilibrated cells with a medium containing the cholesterol acceptor (e.g., ApoA-I) in the presence or absence of different concentrations of this compound.

    • Include appropriate controls (e.g., vehicle control, positive control with a known LXR agonist).

    • Incubate for a defined period (e.g., 4-24 hours).

  • Quantification:

    • Collect the cell culture medium (containing the effluxed cholesterol).

    • Lyse the cells to determine the amount of cholesterol remaining in the cells.

    • Measure the radioactivity or fluorescence in both the medium and the cell lysate.

  • Calculation:

    • Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cell lysate)) * 100.

    • Compare the efflux in the presence of this compound to the vehicle control to determine its effect.

Efflux_Assay_Workflow Cholesterol Efflux Assay Workflow Seeding Seed Macrophages Labeling Label with Radioactive or Fluorescent Cholesterol Seeding->Labeling Equilibration Equilibrate Labeled Cholesterol Labeling->Equilibration Treatment Incubate with Acceptor ± This compound Equilibration->Treatment Collection Collect Medium and Lyse Cells Treatment->Collection Quantification Quantify Cholesterol in Medium and Lysate Collection->Quantification Calculation Calculate % Efflux Quantification->Calculation

Diagram 4: General workflow for a cholesterol efflux assay.

Conclusion and Future Directions

The current body of scientific literature positions this compound primarily as a valuable analytical tool rather than a significant biological regulator of cholesterol metabolism. Its minimal impact on the SREBP pathway suggests it does not function as a potent feedback inhibitor of cholesterol synthesis, a role characteristic of many other oxysterols. The critical missing piece in our understanding is its interaction, or lack thereof, with the LXR pathway, which would determine its potential role in regulating cholesterol efflux and reverse cholesterol transport.

Future research should focus on:

  • LXR Binding and Activation: Performing in vitro binding assays to determine the affinity of this compound for LXRα and LXRβ, followed by reporter gene assays to assess its ability to activate LXR-mediated transcription.

  • Gene Expression Analysis: Quantifying the expression of LXR target genes, such as ABCA1, ABCG1, and SREBP-1c, in relevant cell types (e.g., macrophages, hepatocytes) treated with this compound.

  • Cellular Cholesterol Homeostasis: Measuring the direct impact of this compound on total and free cholesterol levels within cells and its effect on cholesterol esterification.

  • In Vivo Studies: Investigating the physiological effects of this compound in animal models of dyslipidemia and atherosclerosis.

By addressing these knowledge gaps, the scientific community can definitively characterize the role of this compound in cholesterol metabolism and determine if it holds any untapped therapeutic potential.

References

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of 19-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 19-Hydroxycholesterol (19-HC) is an oxidized derivative of cholesterol, known as an oxysterol, that plays a role in lipid homeostasis. While the cellular transport of several other oxysterols has been extensively studied, the specific mechanisms governing the uptake and intracellular trafficking of 19-HC are not well-defined. This technical guide synthesizes the available data, primarily focusing on its activity as a Liver X Receptor (LXR) agonist, to propose a putative model for its cellular transport. We provide a detailed overview of the likely transport proteins, intracellular pathways, and regulatory networks involved. Furthermore, this document includes detailed experimental protocols for investigating oxysterol-mediated gene expression and cellular uptake, alongside quantitative data and visual diagrams of key pathways to support future research in this area.

Introduction to this compound

Oxysterols are critical signaling molecules that regulate lipid metabolism, inflammation, and cellular cholesterol balance. This compound is a specific oxysterol whose functions are beginning to be elucidated. Its primary known intracellular role is to act as an endogenous ligand for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as master regulators of cholesterol homeostasis. Activation of LXR leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and conversion to bile acids. Understanding how 19-HC enters the cell and reaches these nuclear targets is crucial for evaluating its physiological and pathological roles.

Given the limited direct research on 19-HC transport, this guide extrapolates from the well-established mechanisms of other LXR-activating oxysterols (e.g., 25-HC, 27-HC) and integrates the specific quantitative data available for 19-HC's effect on LXR target genes.

Proposed Cellular Uptake and Transport Mechanisms

The transport of 19-HC from the extracellular environment to its intracellular targets likely involves a multi-step process encompassing passive diffusion, protein-mediated trafficking, and active efflux.

Cellular Entry

Due to the addition of a hydroxyl group, 19-HC is more polar than cholesterol, which is thought to facilitate a faster rate of passive diffusion across the plasma membrane and between intracellular membranes. While specific transporters for 19-HC uptake have not been identified, proteins like Niemann-Pick C1-Like 1 (NPC1L1), known to facilitate the uptake of other sterols in the intestine, could potentially play a role, although this remains speculative[1]. The primary mode of entry for free, non-lipoprotein-associated 19-HC is likely passive transfer.

Intracellular Trafficking (Non-Vesicular Transport)

Once inside the cell, 19-HC must traverse the aqueous cytoplasm to reach the nucleus and other organelles like the endoplasmic reticulum (ER). This movement is likely facilitated by a class of lipid transfer proteins known as Oxysterol-Binding Proteins (OSBPs) and OSBP-related proteins (ORPs)[2][3]. These proteins can extract sterols from one membrane and transport them to another, often at membrane contact sites where two organelles are in close proximity. Although direct binding affinities of 19-HC to specific ORPs have not been published, it is hypothesized that these proteins act as intracellular chaperones, shielding the hydrophobic sterol from the aqueous environment and directing it to specific subcellular locations.

LXR-Mediated Signaling and Efflux

The most well-documented activity of 19-HC is its role as an LXR agonist[4][5]. Upon reaching the nucleus, 19-HC binds to the LXR-RXR (Retinoid X Receptor) heterodimer. This binding event triggers a conformational change, leading to the recruitment of coactivators and the initiation of transcription of LXR target genes.

Key LXR target genes involved in cholesterol transport include:

  • ATP-Binding Cassette Transporter A1 (ABCA1): Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins (e.g., ApoA-I)[6][7].

  • ATP-Binding Cassette Transporter G1 (ABCG1): Promotes the efflux of cholesterol to mature high-density lipoprotein (HDL) particles[6][7].

By inducing the expression of these transporters, 19-HC actively promotes its own removal from the cell, forming a negative feedback loop to maintain cellular sterol homeostasis.

Quantitative Data on this compound Activity

The primary quantitative data available for 19-HC relates to its potency as an LXR agonist. A key study screened a panel of oxysterols for their ability to induce LXR target gene expression in Huh7 liver carcinoma cells[4][5]. The data from this study is summarized below.

Oxysterol (at 5 µM)Relative mRNA Induction of ABCA1 (Fold Change vs. Vehicle)Relative mRNA Induction of SREBP1c (Fold Change vs. Vehicle)
This compound ~1.5 - 2.0Not significant
4β-Hydroxycholesterol~4.0 - 5.0~2.5
7β-Hydroxycholesterol~2.5 - 3.0Not significant
20-HydroxycholesterolNot significantNot significant
24(S)-Hydroxycholesterol~3.0Not significant
25-Hydroxycholesterol~3.5Not significant
27-HydroxycholesterolNot significantNot significant
Table 1: Comparative Potency of Various Oxysterols on LXR Target Gene Expression. Data is estimated from published charts in Moldavski et al., JLR 2021.[4][5] The study demonstrates that while 19-HC is an LXR agonist capable of inducing ABCA1 expression, it is less potent than other oxysterols like 4β-HC, 24(S)-HC, and 25-HC. Notably, unlike 4β-HC, it does not induce the lipogenic transcription factor SREBP1c.

Visualizations of Pathways and Workflows

Signaling Pathway

G cluster_cell Cell cluster_nucleus Nucleus LXR LXR/RXR Heterodimer LXRE LXRE (DNA Element) LXR->LXRE Binds ABCA1 ABCA1 Transporter LXRE->ABCA1 Upregulates Transcription ABCG1 ABCG1 Transporter LXRE->ABCG1 Upregulates Transcription HC19_in 19-HC (Intracellular) HC19_in->LXR Activates HC19_out 19-HC (Extracellular) ABCA1->HC19_out Efflux ABCG1->HC19_out Efflux HC19_out->HC19_in Uptake

Caption: LXR signaling pathway activated by this compound (19-HC).

Putative Transport Workflow

G cluster_out Extracellular Space cluster_in Intracellular Space cluster_cyto Cytosol cluster_nuc Nucleus HC19_ext 19-HC HC19_cyto 19-HC HC19_ext->HC19_cyto Passive Diffusion (Putative) PM Plasma Membrane ORP OSBP/ORP (Chaperone) LXR LXR/RXR ORP->LXR Delivers to ER Endoplasmic Reticulum (ER) ORP->ER Traffics to HC19_cyto->ORP Binds to ABC ABCA1/G1 Transporters HC19_cyto->ABC Substrate for LXR->ABC Upregulates Expression ABC->HC19_ext Efflux

Caption: Putative cellular transport workflow for this compound.

Experimental Workflow: Gene Expression Assay

G A 1. Seed Huh7 cells in 12-well plates B 2. Culture cells for 24h until ~80% confluent A->B C 3. Treat cells with Vehicle (DMSO) or 5 µM 19-HC for 24h B->C D 4. Lyse cells and isolate total RNA C->D E 5. Synthesize cDNA via Reverse Transcription D->E F 6. Perform Quantitative PCR (qPCR) using primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH) E->F G 7. Analyze Data: Calculate Fold Change (ΔΔCt method) F->G

Caption: Experimental workflow for analyzing 19-HC's effect on gene expression.

Experimental Protocols

Protocol for Oxysterol-Mediated Gene Expression Analysis by qPCR

This protocol is adapted from methodologies used to assess the impact of oxysterols on LXR target gene expression[4][5].

Objective: To quantify the change in mRNA levels of ABCA1 and ABCG1 in response to this compound treatment.

Materials:

  • Huh7 (human liver carcinoma) cell line

  • DMEM media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (and other oxysterols for comparison)

  • DMSO (vehicle control)

  • 12-well tissue culture plates

  • RNA isolation kit (e.g., Qiagen RNeasy)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for human ABCA1, ABCG1, and a reference gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed Huh7 cells into 12-well plates at a density that will achieve approximately 80% confluency after 24 hours.

  • Cell Culture: Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Oxysterol Treatment: Prepare a stock solution of 19-HC in DMSO. Dilute the stock solution in culture media to a final concentration of 5 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Treat the cells in triplicate with the 19-HC solution or a vehicle-only control (media with the same concentration of DMSO).

  • Incubation: Return the plates to the incubator for 24 hours.

  • RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the well. Isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • Quantitative PCR (qPCR): Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target gene (ABCA1 or ABCG1) or the reference gene, and a SYBR Green master mix. Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) for each reaction. Normalize the Ct values of the target genes to the reference gene (ΔCt = Ct_target - Ct_reference). Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^⁻ΔΔCt).

General Protocol for Cellular Oxysterol Uptake Assay

This is a generalized protocol that could be adapted for 19-HC, assuming a labeled version (e.g., radiolabeled [³H]19-HC or a fluorescently-tagged analog) is available.

Objective: To measure the rate and extent of 19-HC uptake into cultured cells.

Materials:

  • Labeled this compound ([³H]19-HC or fluorescent analog)

  • Chosen cell line (e.g., THP-1 macrophages, Huh7)

  • Culture plates (e.g., 24-well)

  • Culture media

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter (for radiolabel) or fluorescence plate reader/microscope (for fluorescent tag)

Procedure:

  • Cell Plating: Plate cells in 24-well plates and culture until they reach desired confluency.

  • Preparation of Dosing Solution: Prepare a solution of labeled 19-HC in culture media at the desired final concentration.

  • Uptake (Pulse): Remove the existing media from the cells and add the media containing the labeled 19-HC. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Stopping Uptake: To stop the uptake at each time point, rapidly aspirate the dosing media and wash the cell monolayer 3-4 times with ice-cold PBS to remove any non-internalized label.

  • Cell Lysis: Lyse the washed cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • For Radiolabel: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For Fluorescent Tag: Measure the fluorescence of the lysate using a plate reader. Alternatively, cells can be fixed and imaged with a fluorescence microscope for qualitative analysis of subcellular localization.

  • Protein Normalization: Use a small aliquot of the cell lysate to perform a protein assay (e.g., BCA assay) to normalize the uptake data to the amount of cellular protein in each well.

  • Data Analysis: Plot the normalized uptake (e.g., DPM/µg protein) against time to determine the uptake kinetics.

Conclusion and Future Directions

The cellular uptake and transport of this compound are governed by a combination of passive biophysical processes and active, protein-mediated regulation. While it can enter cells and activate the LXR signaling pathway to promote the expression of efflux transporters like ABCA1, its potency appears lower than several other endogenous oxysterols. The precise roles of specific influx transporters and intracellular chaperones like OSBP/ORPs in the trafficking of 19-HC remain a significant knowledge gap.

Future research should focus on:

  • Direct Transport Studies: Utilizing radiolabeled or fluorescently tagged 19-HC to directly measure its uptake kinetics and identify its subcellular destinations.

  • Protein Binding Assays: Quantifying the binding affinity of 19-HC to the full panel of OSBP/ORP family members to identify potential intracellular chaperones.

  • Genetic Knockdown Studies: Using siRNA or CRISPR to knock down candidate transporters (e.g., NPC1, ABC transporters, ORPs) to assess their specific contribution to 19-HC transport and cellular retention.

A deeper understanding of these mechanisms will be invaluable for drug development professionals and researchers investigating the role of oxysterol signaling in metabolic and inflammatory diseases.

References

The Enigmatic Pathway of 19-Hydroxycholesterol Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

19-Hydroxycholesterol is an oxygenated derivative of cholesterol, or oxysterol, formed through metabolic oxidation.[1] Unlike more extensively studied oxysterols such as 27-hydroxycholesterol (B1664032) or 24S-hydroxycholesterol, the specific enzymatic pathways responsible for the biosynthesis of this compound and its precise physiological roles remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, focusing on the putative enzymes involved, comparative quantitative data from related cholesterol hydroxylases, relevant signaling pathways, and detailed experimental protocols for its quantification. This document aims to serve as a foundational resource for researchers investigating this minor but potentially significant sterol metabolite.

Core Enzymes in Cholesterol Hydroxylation

The biosynthesis of oxysterols is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes.[2][3] These monooxygenases introduce hydroxyl groups at various positions on the cholesterol molecule, initiating pathways for bile acid synthesis, steroid hormone production, and elimination of cholesterol from cells.[2][4] While the enzymes for hydroxylation at positions C7 (CYP7A1), C27 (CYP27A1), C24 (CYP46A1), and C22/C20 (CYP11A1) are well-defined, the specific enzyme responsible for C19 hydroxylation of cholesterol has not been definitively identified.[2][5][6]

Putative Enzyme: Cytochrome P450 19A1 (Aromatase)

The most plausible candidate for catalyzing the 19-hydroxylation of cholesterol is Cytochrome P450 19A1 (CYP19A1) , commonly known as aromatase.[7]

  • Primary Function: CYP19A1 is a key enzyme in steroidogenesis, responsible for the aromatization of androgens into estrogens.[8][9] This process involves three successive oxidation steps of the C19-methyl group of androgens (e.g., androstenedione (B190577) and testosterone), with 19-hydroxy and 19-oxo intermediates.

  • Substrate Promiscuity: While androgens are its primary substrates, the enzyme's known catalytic activity at the C19 position makes it a strong theoretical candidate for the 19-hydroxylation of cholesterol.

  • Location: CYP19A1 is an endoplasmic reticulum membrane protein, consistent with the localization of other cholesterol-metabolizing enzymes.[7]

The direct conversion of cholesterol to this compound by CYP19A1 remains to be experimentally confirmed and characterized. The biosynthetic pathway is therefore considered putative.

This compound Biosynthesis cluster_legend Diagram Key Cholesterol Cholesterol Enzyme CYP19A1 (Aromatase) (Putative) Cholesterol->Enzyme Hydroxycholesterol This compound Enzyme->Hydroxycholesterol key_metabolite Metabolite key_enzyme Enzyme key_process Reaction

Caption: Putative biosynthetic pathway of this compound from cholesterol.

Quantitative Data on Cholesterol Hydroxylases

To date, specific enzyme kinetic parameters (Kₘ, Vₘₐₓ) for the 19-hydroxylation of cholesterol have not been published. For comparative purposes, this section summarizes the kinetic data for several well-characterized human cytochrome P450 enzymes that hydroxylate cholesterol at other positions. These values highlight the range of affinities and catalytic efficiencies observed in cholesterol metabolism.

Enzyme (CYP)SubstrateKₘ (µM)Vₘₐₓ or kcatNotes
CYP19A1 CholesterolNot DeterminedNot DeterminedPutative enzyme for 19-hydroxylation.
CYP27A1 Cholesterol150 - 400Not ReportedKm decreased from 400 to 150 µM upon proteinase K treatment of mitochondria.[10]
CYP46A1 Cholesterol~25 (unaffected)kcat increased 6.7-foldKₘ was not significantly altered by the activator Efavirenz, which increased catalytic rate.[11]
CYP11A1 22R-Hydroxycholesterol~1.5~2.5 (pmol/min/pmol CYP)Data is for the second step in pregnenolone (B344588) synthesis, not the initial cholesterol binding.[12]
CYP3A4 Cholesterol1827.0 x 10⁻⁴ mol/s/mol P450Data specific for the 25-hydroxylation reaction catalyzed by CYP3A4.[13]

Kₘ (Michaelis constant) is the substrate concentration at half-maximal velocity, indicating substrate affinity (a lower Kₘ suggests higher affinity).[14][15][16] Vₘₐₓ (maximum velocity) and kcat (turnover number) reflect the maximum catalytic rate of the enzyme.[14][15][17]

Signaling Pathways: The Liver X Receptor (LXR)

While a specific signaling function for this compound has not been identified, many other oxysterols are potent signaling molecules that act as endogenous ligands for the Liver X Receptors (LXRα and LXRβ) .[18][19] These nuclear receptors are master regulators of cholesterol, fatty acid, and glucose homeostasis.[19] The LXR pathway serves as the primary paradigm for understanding oxysterol-mediated gene regulation.

LXR Activation Mechanism
  • Ligand Binding: Side-chain oxysterols such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol bind to the ligand-binding domain of LXR in the nucleus.[18][20]

  • Heterodimerization: Upon ligand binding, LXR undergoes a conformational change and forms a permissive heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: The LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.

  • Transcriptional Activation: This binding recruits co-activator proteins, leading to the transcriptional activation of genes involved in cholesterol transport and metabolism, most notably ABCA1 and ABCG1, which promote cholesterol efflux from cells to HDL particles.

LXR Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR Binds RXR RXR RXR->LXR_RXR Binds DNA < LXRE > Target Gene (e.g., ABCA1) LXR_RXR->DNA Binds to mRNA mRNA DNA->mRNA Transcription Protein ABCA1 Protein mRNA->Protein Translation (in Cytoplasm) Oxysterol Oxysterol (e.g., 27-HC) Oxysterol->LXR Activates Cholesterol_Efflux Cholesterol Efflux Protein->Cholesterol_Efflux Promotes

Caption: Generalized signaling pathway for Liver X Receptor (LXR) activation by oxysterols.
LXR Ligand Binding Affinities

The binding affinities of various endogenous oxysterols to LXR have been quantified, demonstrating their potency as signaling molecules. The affinity of this compound for LXR is currently unknown.

LigandReceptorKᵢ (nM)
24(S)-HydroxycholesterolLXRα110
22(R)-HydroxycholesterolLXRα380
24(S),25-EpoxycholesterolLXRα200

Data sourced from Janowski et al. (1999).[18] Kᵢ is the inhibition constant, representing the concentration of ligand that displaces 50% of a radiolabeled tracer, indicating binding affinity.

Experimental Protocols for Oxysterol Quantification

Accurate quantification of oxysterols in biological matrices is critical for understanding their metabolism and function. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques. Notably, due to its stability and distinct mass, this compound is frequently used as an internal standard for the quantification of other sterols.[1]

General Workflow for GC-MS Analysis

The following protocol provides a generalized workflow for the extraction and quantification of oxysterols from cell culture or plasma samples.

Experimental Workflow for Oxysterol Quantification start 1. Sample Collection (e.g., Plasma, Cells) step2 2. Internal Standard Spiking (e.g., d7-Cholesterol, This compound) start->step2 step3 3. Lipid Extraction (Hexane:Isopropanol) step2->step3 step4 4. Saponification (KOH in Ethanol) To hydrolyze cholesteryl esters step3->step4 step5 5. Sterol Re-extraction (Hexane or Chloroform) step4->step5 step6 6. Derivatization (e.g., Silylation with MSTFA) To increase volatility step5->step6 step7 7. GC-MS/MS Analysis step6->step7 end 8. Data Analysis (Quantification vs. Standard Curve) step7->end

Caption: General experimental workflow for the quantification of oxysterols by GC-MS/MS.
Detailed Methodology

(Based on protocols for general oxysterol analysis)

  • Sample Preparation and Extraction:

    • To a 1 mL plasma sample or a pellet of ~1x10⁶ cells, add a known amount of deuterated internal standards (e.g., 100 ng cholesterol-d₇) and the internal standard for recovery (e.g., this compound).

    • Add 3 mL of a hexane/2-propanol (3:2 v/v) solution containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

    • Vortex vigorously and incubate at room temperature for 1 hour to extract total lipids.

    • Collect the organic solvent phase. Repeat the extraction on the remaining sample with an additional 2 mL of solvent and pool the organic phases.

  • Saponification:

    • Evaporate the pooled organic solvent under a stream of nitrogen gas.

    • Resuspend the lipid film in 1 mL of 100% ethanol (B145695) and add 300 µL of 10 N KOH.

    • Incubate at 80°C for 1 hour to hydrolyze cholesteryl esters to free sterols.

    • Cool the tubes on ice.

  • Neutral Sterol Extraction:

    • Add 2 mL of chloroform (B151607) (or hexane) and 2.5 mL of distilled water to the saponified sample. Vortex thoroughly.

    • Centrifuge at ~2,500 x g for 10 minutes to separate the phases.

    • Carefully remove and discard the upper aqueous phase.

    • Wash the lower organic phase with 2 mL of distilled water, vortex, centrifuge, and discard the aqueous phase again.

    • Transfer the final organic phase to a new tube and evaporate to dryness under nitrogen.

  • Derivatization:

    • To the dry sterol extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Seal the vial and incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS/MS Analysis:

    • Inject 1-2 µL of the derivatized sample onto a suitable GC column (e.g., DB-5ms).

    • Use a temperature gradient appropriate for separating sterols.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring characteristic ions for each oxysterol and internal standard.

    • Quantify the amount of each oxysterol by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known amounts of each analyte.

Conclusion and Future Directions

This compound represents a poorly understood component of the oxysterol family. While its biosynthesis is likely catalyzed by a cytochrome P450 enzyme, with CYP19A1 (Aromatase) being the most probable candidate, direct experimental evidence is lacking. The absence of data on its physiological concentrations, signaling roles, and kinetic parameters of its formation underscores a significant gap in our knowledge of cholesterol metabolism.

Future research should focus on:

  • Enzyme Identification: Screening candidate CYP enzymes, particularly CYP19A1, for their ability to hydroxylate cholesterol at the C19 position using in vitro reconstituted systems.

  • Functional Characterization: Investigating the potential of this compound to act as a ligand for nuclear receptors like LXR or other signaling proteins.

  • In Vivo Quantification: Developing sensitive analytical methods to accurately measure endogenous levels of this compound in various tissues and disease states to infer its potential physiological relevance.

Elucidating the biology of this compound will provide a more complete picture of cholesterol homeostasis and may reveal new therapeutic targets for metabolic and endocrine disorders.

References

An In-depth Technical Guide to the In Vivo Metabolic Fate of 19-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

19-Hydroxycholesterol is an oxidized derivative of cholesterol, or oxysterol, that serves as a key intermediate in specific steroidogenic pathways. Unlike more abundant oxysterols such as 24S-hydroxycholesterol or 27-hydroxycholesterol (B1664032), which play primary roles in cholesterol elimination and transport, the metabolic significance of this compound is rooted in its function as a precursor to mineralocorticoids and other C19-modified steroids. Its metabolism is characterized by a series of enzymatic oxidation steps primarily occurring in steroidogenic tissues like the adrenal glands. This technical guide provides a comprehensive overview of the in vivo biosynthesis, metabolic conversion, and potential distribution and excretion of this compound. It includes detailed summaries of the enzymatic processes, quantitative data where available, relevant experimental protocols, and visual diagrams of the key metabolic pathways and analytical workflows.

Introduction

Oxysterols are a diverse class of cholesterol metabolites that play crucial roles in lipid metabolism, signaling, and the regulation of gene expression.[1] While many oxysterols are intermediates in the synthesis of bile acids or steroid hormones, others function as signaling molecules themselves.[2] this compound (Cholest-5-ene-3β,19-diol) is a specific oxysterol formed by the metabolic oxidation of cholesterol at the C19 methyl group.[3] Its primary known role is as an intermediate in the biosynthesis of certain steroid hormones, where it undergoes further oxidation. The presence of 19-hydroxylated steroids was first identified in adrenal homogenate preparations in 1955.[4] Subsequent research has confirmed their production in various steroidogenic tissues, including the placenta and brain, positioning them as important, albeit transient, metabolites.[4] Understanding the metabolic fate of this compound is critical for elucidating the nuances of steroidogenesis and identifying potential targets for therapeutic intervention in related endocrine disorders.

Metabolic Pathways of this compound

The metabolic journey of this compound involves its initial formation from cholesterol and its subsequent conversion into downstream products.

Biosynthesis of this compound

This compound is formed endogenously from cholesterol. This hydroxylation reaction is catalyzed by specific cytochrome P450 (CYP) enzymes. While the precise enzyme responsible for the direct 19-hydroxylation of cholesterol in all tissues is not definitively established, enzymes from the CYP11 family, particularly those involved in adrenal steroidogenesis, are implicated. For instance, aldosterone (B195564) synthase (CYP11B2) is known to catalyze sequential hydroxylations at the C11 and C18 positions and may possess the capability for C19 hydroxylation of steroid precursors.

Catabolism and Further Conversion

The primary metabolic fate of this compound is to serve as a substrate for further enzymatic oxidation, leading to the formation of biologically active steroids or their precursors. This process occurs in a stepwise manner, primarily within the adrenal cortex.

The key metabolic pathway involves two subsequent oxidation steps:

  • Oxidation to 19-Oxocholesterol: The 19-hydroxyl group is oxidized to a ketone, forming 19-oxocholesterol.

  • Oxidation to 19-Oic Acid (19-Carboxycholesterol): The 19-oxo group is further oxidized to a carboxylic acid.

This sequence of reactions is crucial for the eventual cleavage of the C10-C19 bond, which can lead to the formation of 19-nor steroids .[5] These steroids, which lack the C19 methyl group, can exhibit unique biological activities, including potent mineralocorticoid or androgenic effects.[5][6] The enzyme aldosterone synthase (CYP11B2) , which catalyzes the final steps of aldosterone biosynthesis, is a key candidate for mediating these sequential oxidations of 19-hydroxylated precursors.[7]

Metabolic_Conversion_of_19_Hydroxycholesterol Cholesterol Cholesterol Enzyme1 CYP Enzyme Cholesterol->Enzyme1 Hydroxycholesterol This compound Enzyme2 Dehydrogenase / CYP11B2 (?) Hydroxycholesterol->Enzyme2 Oxocholesterol 19-Oxocholesterol Enzyme3 Dehydrogenase / CYP11B2 (?) Oxocholesterol->Enzyme3 OicAcid 19-Oic Acid / 19-Carboxycholesterol Enzyme4 C10-C19 Lyase Activity OicAcid->Enzyme4 NorSteroids 19-Nor Steroids (e.g., 19-nor-aldosterone) Enzyme1->Hydroxycholesterol Enzyme2->Oxocholesterol Enzyme3->OicAcid Enzyme4->NorSteroids

Caption: Metabolic pathway of this compound.

In Vivo Absorption, Distribution, and Excretion (ADME)

Direct pharmacokinetic studies detailing the ADME profile of this compound are limited. However, its properties as an oxysterol allow for informed inferences based on the behavior of related molecules.

  • Absorption: As an endogenous metabolite, gastrointestinal absorption is not its primary physiological route. If administered exogenously, its absorption would likely be moderate, similar to other sterols, and facilitated by incorporation into micelles.

  • Distribution: Being more polar than cholesterol, this compound can translocate between cellular membranes more readily. It is likely transported in the circulation bound to lipoproteins. Its synthesis and metabolism are concentrated in steroidogenic tissues, such as the adrenal glands and placenta, suggesting these are the primary sites of its distribution and action.[4]

  • Metabolism: As detailed in Section 2, the liver and adrenal glands are the principal sites of metabolism. The liver plays a central role in clearing most oxysterols from circulation, typically by converting them into bile acids for excretion.[8]

  • Excretion: The ultimate catabolites of this compound, including downstream steroid hormones and their inactivated forms, are primarily excreted via the bile into the feces or, after conjugation (e.g., glucuronidation or sulfation) in the liver, via the urine.

Quantitative Data

Quantitative data on the in vivo concentrations of this compound are scarce and vary depending on the biological matrix and analytical method. Early studies relied on radiometric assays and radioimmunoassays, while modern, more accurate methods use mass spectrometry.[4] The table below presents reference concentrations for more commonly studied oxysterols in human plasma to provide context for the expected low abundance of this compound.

Table 1: Reference Concentrations of Major Oxysterols in Healthy Human Plasma

Oxysterol Mean Concentration (ng/mL) Notes
24S-Hydroxycholesterol 4 - 21 Primarily of cerebral origin; measures free (unesterified) form.[9]
27-Hydroxycholesterol 4 - 29 Ubiquitously produced; a key intermediate in the alternative bile acid synthesis pathway; measures free form.[9]
7α-Hydroxycholesterol ~15 - 60 A primary intermediate in the classic bile acid synthesis pathway in the liver.

| 4β-Hydroxycholesterol | ~10 - 40 | Formed by CYP3A4; used as an endogenous biomarker of CYP3A4 activity.[8] |

Note: Concentrations can vary significantly based on age, sex, metabolic state, and analytical methodology (total vs. free oxysterols).

Key Experimental Protocols

The study of this compound metabolism in vivo requires sensitive and specific analytical techniques. The protocols below are generalized from established methods for oxysterol analysis and in vivo tracking.

Protocol: Quantitative Analysis of this compound in Tissue by LC-MS/MS

This protocol describes a general method for the extraction and quantification of oxysterols from biological tissues, adaptable for this compound.[10][11]

  • Tissue Homogenization:

    • Weigh a frozen tissue sample (e.g., 50-100 mg of adrenal gland or liver).

    • Homogenize the tissue in a suitable buffer (e.g., PBS) on ice using a mechanical homogenizer.

    • Spike the homogenate with a known amount of an internal standard (e.g., deuterated this compound) to correct for extraction losses and matrix effects.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a solvent system such as methanol:dichloromethane or methyl tert-butyl ether (MTBE).

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids and dry it under a stream of nitrogen gas.

  • Saponification (Optional, for total oxysterol measurement):

    • To measure both free and esterified oxysterols, resuspend the dried lipid extract in an ethanolic potassium hydroxide (B78521) solution.

    • Incubate at room temperature or with gentle heat to hydrolyze the sterol esters.

    • Neutralize the solution and re-extract the lipids into a nonpolar solvent like hexane.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Pass the lipid extract through a silica-based SPE cartridge to remove interfering lipids and concentrate the oxysterol fraction.

    • Wash the cartridge with a nonpolar solvent (e.g., hexane) and elute the oxysterols with a more polar solvent mixture (e.g., hexane:ethyl acetate).

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the mobile phase (e.g., methanol/water mixture).

    • Inject the sample into a liquid chromatography system, typically using a C18 or phenyl-hexyl column for separation.[10]

    • Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are used for sensitive and specific quantification.

    • Construct a calibration curve using standards of known concentration to determine the absolute amount of this compound in the original sample.

Protocol: In Vivo Metabolic Fate Study Using Radiolabeled Tracers

This protocol outlines a classic approach to track the distribution and metabolism of a compound in an animal model.[12]

  • Synthesis of Radiolabeled Tracer:

  • Animal Administration:

    • Administer a precise dose of the radiolabeled this compound to an animal model (e.g., rat or mouse) via intravenous or oral gavage.

    • House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined time course (e.g., 24, 48, 72 hours).

  • Sample Collection:

    • At predetermined time points, collect blood samples.

    • At the end of the study, euthanize the animals and harvest key organs and tissues (liver, adrenal glands, kidneys, brain, adipose tissue).

  • Sample Processing and Analysis:

    • Process blood to separate plasma. Homogenize tissue samples.

    • Measure the total radioactivity in aliquots of plasma, urine, feces, and tissue homogenates using a liquid scintillation counter. This provides data on the overall distribution and excretion of the radiolabel.

    • For metabolite profiling, extract lipids from the samples (as described in Protocol 5.1) and separate the components using HPLC or TLC.

    • Use a radiodetector coupled to the chromatography system to identify and quantify the parent compound and its radioactive metabolites. The identity of metabolites can be confirmed by co-elution with authentic standards or by mass spectrometry.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Admin 1. Administration of Labeled This compound to Animal Model Collect 2. Sample Collection (Blood, Tissues, Excreta) Admin->Collect Homogenize 3. Tissue Homogenization & Internal Standard Spiking Collect->Homogenize Extract 4. Lipid Extraction (e.g., LLE or SPE) Homogenize->Extract Analyze 5. LC-MS/MS Analysis Extract->Analyze Quantify 6. Data Processing & Quantification Analyze->Quantify

Caption: General workflow for in vivo oxysterol analysis.

Conclusion

The metabolic fate of this compound is intrinsically linked to adrenal steroidogenesis. While not a major cholesterol elimination product, it is a crucial, albeit transient, intermediate in a specific oxidative pathway that leads to the formation of 19-nor steroids. Its in vivo metabolism is characterized by sequential oxidation reactions likely catalyzed by enzymes such as CYP11B2. Due to its low endogenous abundance, its comprehensive pharmacokinetic profile remains an area for further investigation. Advanced mass spectrometry techniques provide the necessary sensitivity and specificity to quantify this compound and its metabolites, paving the way for a more detailed understanding of its physiological roles and its potential as a biomarker or therapeutic target in disorders of steroid metabolism.

References

19-Hydroxycholesterol Signaling: A Technical Guide to Putative Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysterols, oxidized derivatives of cholesterol, are critical signaling molecules in a myriad of cellular processes, including lipid metabolism, inflammation, and cell fate determination. While research has extensively characterized the signaling pathways of several oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), the specific mechanisms of 19-hydroxycholesterol (19-HC) remain less defined. This technical guide synthesizes the current understanding of oxysterol signaling, presenting the well-established pathways of major oxysterols as putative models for 19-HC. It provides an in-depth overview of the potential interactions of 19-HC with key nuclear receptors, namely the Liver X Receptors (LXRs) and Retinoic acid receptor-related Orphan Receptors (RORs), and its hypothesized roles in atherosclerosis and immune modulation. Detailed experimental protocols and quantitative data for related compounds are provided to facilitate further investigation into the specific signaling cascades of this compound.

Introduction to this compound

This compound is an oxidized metabolite of cholesterol. While it has been utilized as an internal standard in the quantitative analysis of other sterols by mass spectrometry, its endogenous biological functions and signaling pathways are not yet fully elucidated.[1] The study of other oxysterols, however, provides a strong foundation for hypothesizing the signaling roles of 19-HC. Oxysterols are known to act as ligands for various nuclear receptors and other signaling proteins, thereby regulating gene expression and cellular function.[2][3]

Putative Signaling Pathways of this compound

Based on the known mechanisms of other hydroxycholesterols, the primary signaling pathways for 19-HC are likely mediated by the Liver X Receptors (LXR) and the Retinoic acid receptor-related Orphan Receptors (RORs).

Liver X Receptor (LXR) Signaling Pathway

LXRs (LXRα and LXRβ) are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response.[4] They are activated by various oxysterols, including 22(R)-hydroxycholesterol, 25-hydroxycholesterol, and 27-hydroxycholesterol.[5] Upon ligand binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, leading to their transcription.[4]

Hypothesized 19-HC-Mediated LXR Activation: It is plausible that 19-HC acts as an endogenous ligand for LXRs. Activation of LXR by 19-HC would be expected to upregulate genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate the efflux of cholesterol from cells to HDL particles.[6] This would be a key mechanism in preventing cholesterol accumulation in peripheral tissues, including macrophages within atherosclerotic plaques.

LXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19-HC_ext This compound 19-HC_cyt This compound 19-HC_ext->19-HC_cyt Diffusion LXR LXR 19-HC_cyt->LXR Binding LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Coactivators Coactivators LXR_RXR->Coactivators Recruitment LXRE LXRE LXR_RXR->LXRE Binding Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response

Putative LXR Signaling Pathway for this compound.
Retinoic acid receptor-related Orphan Receptor (ROR) Signaling Pathway

The ROR family of nuclear receptors (RORα, RORβ, and RORγ) are involved in regulating circadian rhythm, metabolism, and immunity.[7] Various hydroxycholesterols have been identified as ligands for RORs, acting as either agonists or inverse agonists.[8] For instance, some hydroxycholesterols promote the interaction between RORγ and coactivators.[8] Conversely, 24S-hydroxycholesterol has been shown to act as an inverse agonist for RORα and RORγ, suppressing their transcriptional activity.[9]

Hypothesized 19-HC-Mediated ROR Modulation: 19-HC could potentially modulate ROR activity. Depending on whether it acts as an agonist or inverse agonist, 19-HC could influence the expression of ROR target genes. For example, if 19-HC were an inverse agonist of RORγ, it might suppress the differentiation of Th17 cells, which are implicated in inflammatory diseases.

ROR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19-HC_ext This compound 19-HC_cyt This compound 19-HC_ext->19-HC_cyt Diffusion ROR RORα/γ 19-HC_cyt->ROR Binding Coactivator_Corepressor Coactivator/ Corepressor ROR->Coactivator_Corepressor Modulation of Interaction RORE RORE ROR->RORE Binding Target_Genes Target Genes RORE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response

Putative ROR Signaling Pathway for this compound.

Potential Roles in Disease

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries.[10] Oxysterols are known to accumulate in these plaques and can have both pro- and anti-atherogenic effects. For instance, 27-hydroxycholesterol has been shown to promote atherosclerosis through pro-inflammatory mechanisms mediated by the estrogen receptor alpha.[10][11] Conversely, the activation of LXR by oxysterols in macrophages promotes cholesterol efflux, which is an anti-atherogenic process.[4] The overall effect of 19-HC on atherosclerosis is likely dependent on its net impact on inflammatory signaling and lipid metabolism in the vascular wall.

Atherosclerosis_Workflow 19-HC This compound Macrophage Macrophage in Arterial Wall 19-HC->Macrophage LXR_Activation LXR Activation Macrophage->LXR_Activation Potential Pathway Inflammatory_Signaling Pro-inflammatory Signaling (e.g., NF-κB) Macrophage->Inflammatory_Signaling Potential Pathway Cholesterol_Efflux Increased Cholesterol Efflux (ABCA1, ABCG1) LXR_Activation->Cholesterol_Efflux Anti_Atherogenic Anti-Atherogenic Effect Cholesterol_Efflux->Anti_Atherogenic Cytokine_Production Cytokine/Chemokine Production Inflammatory_Signaling->Cytokine_Production Pro_Atherogenic Pro-Atherogenic Effect Cytokine_Production->Pro_Atherogenic

Hypothesized Dual Role of 19-HC in Atherosclerosis.
Immune Response

Oxysterols are increasingly recognized as important modulators of the immune system.[12][13] For example, 25-hydroxycholesterol, produced by macrophages in response to Toll-like receptor (TLR) activation, can suppress immunoglobulin A (IgA) production.[12][14] It also plays a role in both pro- and anti-inflammatory responses.[13] Given the structural similarity, 19-HC may also possess immunomodulatory functions, potentially influencing the activity of macrophages, dendritic cells, and lymphocytes.

Quantitative Data

Direct quantitative data for the interaction of this compound with nuclear receptors is currently limited in publicly available literature. The following table summarizes representative data for other well-characterized oxysterols to provide a comparative context for future studies on 19-HC.

OxysterolReceptorAssay TypeValueReference
22(R)-hydroxycholesterolLXRαCotransfection Assay (EC50)0.3 µM[15]
24(S)-hydroxycholesterolLXRαCotransfection Assay (EC50)1.0 µM[15]
24(S),25-epoxycholesterolLXRαCotransfection Assay (EC50)0.2 µM[15]
24S-hydroxycholesterolRORα/γRadioligand Binding Assay (Ki)~25 nM[9]
7α-hydroxycholesterolRORαCompetition Radioligand Binding Assay (IC50)~50 nM[16]

Key Experimental Protocols

To facilitate research into the signaling pathways of this compound, detailed methodologies for key experiments are provided below.

Luciferase Reporter Assay for Nuclear Receptor Activation

This assay is used to determine if a compound of interest (e.g., 19-HC) can activate a specific nuclear receptor and induce the transcription of a reporter gene.[17][18]

Objective: To quantify the activation of LXR or ROR by this compound.

Principle: Cells are co-transfected with an expression vector for the nuclear receptor of interest (e.g., LXRα) and a reporter plasmid containing a luciferase gene under the control of response elements for that receptor (e.g., LXREs). If 19-HC activates the receptor, it will bind to the response elements and drive the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or HepG2) in 24-well plates.

    • Transfect cells with an expression plasmid for the nuclear receptor (e.g., pCMX-LXRα), a luciferase reporter plasmid (e.g., pLXRE-tk-luc), and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase). Use a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known control ligand (e.g., T0901317 for LXR). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay:

    • After another 24 hours, wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[19][20]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Luciferase_Assay_Workflow Start Cell Seeding Transfection Co-transfection: - Nuclear Receptor Plasmid - Reporter Plasmid - Control Plasmid Start->Transfection Treatment Treatment with This compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Data Analysis: - Normalization - Fold Change Calculation Luminescence->Analysis End Results Analysis->End

Workflow for a Luciferase Reporter Assay.
Co-Immunoprecipitation (Co-IP) for Receptor-Coactivator Interaction

This technique is used to investigate whether a ligand promotes the interaction between a nuclear receptor and its coactivators.[21][22]

Objective: To determine if this compound enhances the interaction between LXR and a coactivator like SRC-1.

Principle: A specific antibody is used to pull down a target protein (e.g., LXR) from a cell lysate. If other proteins (e.g., coactivators) are bound to the target protein, they will also be pulled down. The presence of these interacting proteins is then detected by Western blotting.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) and transfect them with expression vectors for the tagged nuclear receptor (e.g., FLAG-LXRα) and a coactivator (e.g., HA-SRC-1).

    • Treat the cells with this compound or a control compound.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the tag on the nuclear receptor (e.g., anti-FLAG antibody) to form an immune complex.

    • Add protein A/G magnetic beads to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against the tagged coactivator (e.g., anti-HA antibody) and the immunoprecipitated receptor (e.g., anti-FLAG antibody) to detect the interaction.

CoIP_Workflow Start Cell Culture & Transfection Treatment Treatment with 19-HC Start->Treatment Lysis Cell Lysis in Non-denaturing Buffer Treatment->Lysis IP Immunoprecipitation with Primary Antibody Lysis->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash to Remove Non-specific Binding Capture->Wash Elution Elution of Protein Complex Wash->Elution WB Western Blot Analysis Elution->WB End Detection of Interaction WB->End

Workflow for a Co-Immunoprecipitation Assay.

Conclusion and Future Directions

The signaling pathways of this compound are an important and understudied area of cell biology. Based on the extensive research on other oxysterols, it is highly probable that 19-HC interacts with nuclear receptors such as LXRs and RORs to modulate gene expression related to lipid metabolism and inflammation. Further research employing the experimental approaches detailed in this guide is necessary to definitively characterize the specific signaling cascades activated by this compound and to understand its physiological and pathological roles. Such studies will be crucial for the development of novel therapeutic strategies targeting oxysterol signaling in diseases like atherosclerosis and chronic inflammatory disorders.

References

Intracellular Localization of 19-Hydroxycholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

19-Hydroxycholesterol (19-OHC) is an oxidized derivative of cholesterol, belonging to the broad class of oxysterols. These molecules are not merely byproducts of cholesterol metabolism but are now recognized as critical signaling molecules involved in a myriad of cellular processes. Understanding the precise intracellular localization of 19-OHC is paramount to elucidating its biological functions and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of 19-OHC's subcellular distribution, the experimental methodologies used to determine it, and the signaling pathways it modulates. While direct quantitative data for 19-OHC remains limited, this guide draws upon established principles of oxysterol cell biology to provide a robust framework for its investigation.

Intracellular Distribution of Hydroxycholesterols

Key Organelles Implicated in Hydroxycholesterol Localization:

  • Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis and metabolism.[4] Many of the enzymes responsible for cholesterol and oxysterol biosynthesis are localized to the ER.[5] It is a primary site for the regulation of cholesterol homeostasis, where oxysterols can modulate the activity of key proteins like SREBP and HMG-CoA reductase.[6][7]

  • Golgi Apparatus: Studies utilizing advanced imaging techniques like "click chemistry" have shown that certain oxysterols, such as 20(S)-hydroxycholesterol, selectively accumulate in the Golgi apparatus.[1][2][8][9][10] This localization is crucial for their involvement in vesicular trafficking and signaling.

  • Mitochondria: Mitochondria are not only the powerhouses of the cell but also play a significant role in steroidogenesis and the metabolism of certain oxysterols.[11] Some cytochrome P450 enzymes involved in hydroxycholesterol synthesis are located in the inner mitochondrial membrane.

  • Lipid Droplets: These organelles serve as storage depots for neutral lipids, including cholesteryl esters. Oxysterols can influence the formation and dynamics of lipid droplets and are likely to be found within these structures, particularly when esterified.

  • Nucleus: While oxysterols themselves may not be major constituents of the nucleus, their influence is profoundly felt here through the activation of nuclear receptors.[2][12] These ligand-activated transcription factors modulate the expression of genes involved in lipid metabolism, inflammation, and other vital cellular processes.[2][12]

Experimental Protocols for Determining Intracellular Localization

A variety of techniques can be employed to investigate the subcellular distribution of 19-OHC. The choice of method will depend on the specific research question, the available resources, and the desired level of resolution.

Subcellular Fractionation

This classical biochemical technique allows for the enrichment of specific organelles from cell lysates through differential centrifugation.[13][14][15] Subsequent analysis of the lipid content of each fraction can provide quantitative data on the distribution of 19-OHC.

Protocol: Subcellular Fractionation by Differential Centrifugation

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).

    • Allow cells to swell on ice for 15-20 minutes.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial Fraction: Carefully collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria.

    • Microsomal Fraction (ER and Golgi): Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction.

    • Cytosolic Fraction: The final supernatant represents the cytosolic fraction.

  • Lipid Extraction and Analysis:

    • Extract lipids from each organelle fraction using a suitable method, such as the Folch or Bligh-Dyer procedure.

    • Quantify the amount of 19-OHC in each fraction using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Fluorescence Microscopy

Visualizing the localization of 19-OHC within intact cells can be achieved through fluorescence microscopy. This often requires the use of a fluorescently labeled analog of 19-OHC.

Protocol: Synthesis of a "Clickable" this compound Probe

The synthesis of a "clickable" probe, containing an alkyne or azide (B81097) group, allows for the subsequent attachment of a fluorescent reporter molecule via a bioorthogonal click chemistry reaction.[3][8][9][10][16][17]

A detailed synthetic scheme would be required here, which is beyond the scope of this general guide but would involve the chemical modification of the this compound molecule to incorporate a terminal alkyne or azide moiety, while aiming to minimize perturbation of its biological activity.

Protocol: Cellular Labeling and Imaging

  • Cell Culture and Labeling:

    • Culture cells of interest on glass-bottom dishes or coverslips.

    • Incubate the cells with the "clickable" 19-OHC probe at an appropriate concentration and for a suitable duration to allow for cellular uptake and distribution.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with a mild detergent like 0.1% Triton X-100 or saponin (B1150181) in PBS for 10 minutes.

  • Click Chemistry Reaction:

    • Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (B86663) (CuSO4), and a reducing agent like sodium ascorbate (B8700270) in a suitable buffer.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Co-staining and Imaging:

    • Wash the cells extensively with PBS.

    • (Optional) Co-stain with antibodies against organelle-specific markers (e.g., calreticulin (B1178941) for ER, giantin for Golgi) or with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria).

    • Mount the coverslips and image using a confocal fluorescence microscope.

Mass Spectrometry Imaging (MSI)

MSI is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules, including lipids, directly in tissue sections or cell preparations.[18][19][20]

Workflow: Mass Spectrometry Imaging of this compound

  • Sample Preparation: Prepare thin tissue sections or cell pellets on a conductive slide.

  • Matrix Application: Apply a suitable matrix compound (e.g., 2,5-dihydroxybenzoic acid for MALDI) uniformly over the sample surface.

  • MSI Data Acquisition: Acquire mass spectra in a raster pattern across the sample surface using a MALDI-TOF or other imaging mass spectrometer.

  • Data Analysis: Generate ion intensity maps for the m/z corresponding to 19-OHC to visualize its distribution.

Signaling Pathways and Cellular Targets

The intracellular localization of 19-OHC is intrinsically linked to its role in cellular signaling. By interacting with specific proteins in different compartments, it can trigger a cascade of events that ultimately alter cellular function.

Nuclear Receptor Activation

A primary mechanism by which hydroxycholesterols exert their effects is through the activation of nuclear receptors.[2][12] These receptors are ligand-activated transcription factors that, upon binding to their cognate ligands, translocate to the nucleus and regulate gene expression.

Key Nuclear Receptors for Oxysterols:

  • Liver X Receptors (LXRs): LXRs are master regulators of cholesterol, fatty acid, and glucose metabolism.[21] Certain oxysterols are potent LXR agonists.

  • Retinoid-related Orphan Receptors (RORs): RORs are involved in a variety of physiological processes, including development, immunity, and metabolism.[12][22] Some hydroxycholesterols have been identified as ligands for RORs.[12][22]

Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19-OHC This compound NR Nuclear Receptor (e.g., LXR, ROR) NR_complex 19-OHC-NR Complex DNA DNA (Response Element) NR_complex->DNA Translocation & Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Activation/ Repression mRNA mRNA Gene_Expression->mRNA

Other Cellular Targets and Pathways

Beyond nuclear receptors, 19-OHC may interact with a variety of other proteins to modulate cellular processes. Chemoproteomic approaches using clickable probes have identified numerous protein interactors for other oxysterols, providing a roadmap for identifying the targets of 19-OHC.[3] These interactions can influence:

  • Vesicular Trafficking: By localizing to the Golgi and interacting with trafficking machinery, 19-OHC could regulate the transport of proteins and lipids.[8]

  • Enzyme Activity: 19-OHC may directly bind to and modulate the activity of enzymes involved in lipid metabolism.

  • Membrane Properties: The incorporation of 19-OHC into cellular membranes can alter their physical properties, such as fluidity and curvature, thereby affecting the function of membrane-embedded proteins.[23]

Experimental_Workflow cluster_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_imaging Fluorescence Imaging cluster_analysis Analysis Cells Cultured Cells or Tissue Lysis Cell Lysis Cells->Lysis Probe Incubate with 'Clickable' 19-OHC Probe Cells->Probe Centrifugation Differential Centrifugation Lysis->Centrifugation Fractions Organelle Fractions (Nuclei, Mito, ER/Golgi, Cytosol) Centrifugation->Fractions Lipid_Extraction Lipid Extraction Fractions->Lipid_Extraction FixPerm Fixation & Permeabilization Probe->FixPerm Click Click Reaction with Fluorescent Azide FixPerm->Click Microscopy Confocal Microscopy Click->Microscopy Localization_Map Quantitative Localization Map Microscopy->Localization_Map Qualitative Localization Quantification LC-MS/MS or GC-MS Quantification Lipid_Extraction->Quantification Quantification->Localization_Map

Quantitative Data Summary

As of the writing of this guide, specific quantitative data on the subcellular distribution of this compound is not available in the peer-reviewed literature. The table below is provided as a template for researchers to populate as data becomes available through the application of the experimental protocols described herein.

Organelle% of Total Cellular 19-OHCConcentration (ng/mg protein)MethodReference
Nuclei Data not availableData not availableSubcellular Fractionation & LC-MS/MS
Mitochondria Data not availableData not availableSubcellular Fractionation & LC-MS/MS
ER/Microsomes Data not availableData not availableSubcellular Fractionation & LC-MS/MS
Golgi Apparatus Data not availableData not availableSubcellular Fractionation & LC-MS/MS
Lipid Droplets Data not availableData not availableIsolation & LC-MS/MS
Cytosol Data not availableData not availableSubcellular Fractionation & LC-MS/MS
Plasma Membrane Data not availableData not availableSubcellular Fractionation & LC-MS/MS

Conclusion and Future Directions

The study of this compound's intracellular localization is a nascent field with significant potential for advancing our understanding of lipid signaling and its role in health and disease. While direct experimental evidence remains to be established, the methodologies and conceptual frameworks developed for other oxysterols provide a clear path forward. Future research should focus on:

  • Quantitative analysis of 19-OHC distribution in various cell types and tissues using subcellular fractionation coupled with sensitive mass spectrometry techniques.

  • Development of specific molecular probes , such as "clickable" analogs, to enable high-resolution imaging of 19-OHC in living cells.

  • Identification of 19-OHC binding proteins in different subcellular compartments to elucidate its specific cellular functions and signaling pathways.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a biomarker and therapeutic target for a range of metabolic and inflammatory diseases.

References

19-Hydroxycholesterol's Engagement with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxycholesterol, an oxidized derivative of cholesterol, is emerging as a molecule of interest in cellular signaling and membrane dynamics. While research has extensively characterized the role of cholesterol and other oxysterols in modulating membrane properties and protein function, the specific interactions of this compound remain less defined. This technical guide synthesizes the current understanding of this compound's interaction with cellular membranes, drawing comparisons with cholesterol and other relevant oxysterols. We will delve into its potential effects on membrane biophysical properties, its role in signaling pathways, and provide detailed experimental protocols for future investigations. The information is presented to facilitate further research and to aid in the development of therapeutic strategies targeting sterol-membrane interactions.

Introduction to this compound

This compound is a sterol metabolite formed during the metabolic oxidation of cholesterol.[1] It is characterized by a hydroxyl group at the 19th carbon position of the steroid nucleus, a modification that alters its biochemical properties compared to cholesterol.[2][3] While it has been utilized as an internal standard for the quantitative determination of sterols via mass spectrometry, its biological functions are an active area of investigation.[1] Like other oxysterols, its increased polarity suggests a distinct mode of interaction with the lipid bilayer, potentially influencing membrane fluidity, permeability, and the organization of membrane-associated proteins.[3][4]

Interaction of this compound with Cellular Membranes: Biophysical Properties

Direct quantitative data on the biophysical effects of this compound on cellular membranes is limited. However, based on studies of other hydroxylated sterols, we can infer its likely impact. The additional hydroxyl group on the C19 methyl group, which is part of the rigid sterol ring system, is expected to alter its orientation and interactions within the lipid bilayer compared to cholesterol.

Membrane Fluidity and Ordering

Cholesterol is a well-known regulator of membrane fluidity; it increases the order of phospholipid acyl chains in the liquid-disordered phase and decreases order in the gel phase.[5][6] Studies on other oxysterols, such as 25-hydroxycholesterol (B127956), have shown that they are less effective at ordering membranes than cholesterol and can even increase membrane fluidity.[7][8] This is attributed to a tilted orientation within the membrane to accommodate the extra polar group.[8] It is plausible that this compound would have a similar, though perhaps less pronounced, disordering effect compared to side-chain oxysterols, due to the position of the hydroxyl group on the sterol ring structure.

Membrane Permeability and Thickness

Cholesterol generally decreases the permeability of membranes to small molecules by increasing the packing density of phospholipids.[6] In contrast, some oxysterols have been shown to increase membrane permeability.[4][8] Molecular dynamics simulations of 25-hydroxycholesterol suggest it causes a thinning of the lipid bilayer.[8] The impact of this compound on these properties has not been experimentally determined but is an important area for future research.

Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[2][9][10] The ability of cholesterol to promote the formation of the liquid-ordered (Lo) phase is central to raft formation.[8] While some oxysterols can be incorporated into these domains, their effects on raft stability and function are complex and can be disruptive.[9] Given its structural similarity to cholesterol, this compound may partition into lipid rafts, but the hydroxyl group could alter the specific lipid-lipid and lipid-protein interactions that define these domains.

Table 1: Comparative Effects of Sterols on Membrane Biophysical Properties

PropertyCholesterol25-HydroxycholesterolThis compound (Hypothesized)
Membrane Ordering Increases acyl chain order (condensing effect)[5][6]Less effective at ordering; can decrease order[7][8]Likely has a reduced ordering effect compared to cholesterol.
Membrane Fluidity Decreases fluidity in the liquid-disordered state[6]Can increase fluidity[7]May slightly increase or have a minimal effect on fluidity.
Membrane Permeability Decreases permeability[6]Increases permeability[4][8]May increase permeability compared to cholesterol.
Membrane Thickness Increases bilayer thickness[11]Induces thinning of the bilayer[8]Effect is unknown; may cause less thickening than cholesterol.
Lipid Raft Formation Promotes formation and stability[2][9][10]Can disrupt raft integrity[9]May partition into rafts but could alter their properties.

Role of this compound in Cellular Signaling

The interaction of sterols with membrane proteins is a critical aspect of cellular signaling. While cholesterol's role in modulating the function of G-protein coupled receptors (GPCRs) and other membrane proteins is well-established, the specific signaling roles of this compound are beginning to be explored.[5][12][13]

Interaction with G-Protein Coupled Receptors (GPCRs)

A significant finding is the ability of this compound to stabilize the oxytocin (B344502) receptor (OXTR), a class A GPCR.[5] In these studies, its efficacy was comparable to that of cholesterol and cholesterol-5α-6α-epoxide, while other sterols like β-sitosterol and 25-hydroxycholesterol were much less effective.[5] This suggests a high degree of structural selectivity and a specific interaction between this compound and the receptor, which could have important implications for modulating receptor function.

GPCR_Signaling cluster_membrane Cell Membrane 19_HC This compound GPCR GPCR (e.g., Oxytocin Receptor) 19_HC->GPCR Stabilizes Receptor Conformation G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical signaling pathway involving this compound's interaction with a GPCR.

Experimental Protocols for Studying this compound-Membrane Interactions

To further elucidate the role of this compound, rigorous biophysical and cell-based assays are required. Below are detailed methodologies for key experiments.

Preparation of Model Membranes (Liposomes)

Large unilamellar vesicles (LUVs) are commonly used model systems.

  • Lipid Film Hydration:

    • Prepare a lipid mixture in chloroform/methanol (e.g., POPC with varying mol% of this compound).

    • Dry the lipid solution under a stream of nitrogen gas to form a thin film.

    • Further dry under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer of choice (e.g., PBS) by vortexing.

  • Extrusion:

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs of a uniform size distribution.

Liposome_Preparation Lipid_Mixture Lipids + this compound in organic solvent Dry_Film Dry Lipid Film Lipid_Mixture->Dry_Film Solvent Evaporation Hydration Hydration with Buffer Dry_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Freeze_Thaw Freeze-Thaw Cycles MLVs->Freeze_Thaw Extrusion Extrusion (100 nm filter) Freeze_Thaw->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for the preparation of large unilamellar vesicles (LUVs).

Measurement of Membrane Fluidity using Fluorescence Anisotropy
  • Probe Incorporation:

    • Incorporate a fluorescent probe, such as diphenylhexatriene (DPH), into the prepared LUVs at a lipid-to-probe ratio of approximately 200:1.

    • Incubate the mixture in the dark for at least 1 hour.

  • Anisotropy Measurement:

    • Use a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., 360 nm for DPH) and measure the emission intensity of both vertically (I_VV) and horizontally (I_VH) polarized light (e.g., 430 nm for DPH).

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor.

    • A decrease in anisotropy indicates an increase in membrane fluidity.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Ordering

Deuterium (B1214612) (²H) NMR of deuterated lipids provides detailed information on acyl chain order.

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) using a deuterated phospholipid (e.g., DMPC-d54) and varying concentrations of this compound.

    • Hydrate the lipid film with D₂O-depleted buffer.

    • Centrifuge the MLV suspension to form a pellet.

  • ²H NMR Spectroscopy:

    • Acquire ²H NMR spectra using a solid-state NMR spectrometer.

    • The quadrupolar splitting (Δνq) of the deuterium spectrum is directly proportional to the order parameter (S_CD) of the C-²H bond.

    • An increase in the quadrupolar splitting indicates a higher degree of acyl chain ordering.

Molecular Dynamics (MD) Simulations

MD simulations can provide atomistic insights into the orientation and effects of this compound within a lipid bilayer.

  • System Setup:

    • Construct a model lipid bilayer (e.g., POPC) with a specific concentration of this compound using software like CHARMM-GUI.

    • Solvate the system with water and add ions to neutralize.

  • Simulation:

    • Perform an equilibration simulation followed by a production run using a simulation package like GROMACS or NAMD with an appropriate force field (e.g., CHARMM36).

  • Analysis:

    • Analyze the trajectory to calculate properties such as bilayer thickness, area per lipid, deuterium order parameters, and the orientation of this compound relative to the membrane normal.

Synthesis and Metabolism

This compound is an oxysterol produced in the liver during cholesterol metabolism.[14] Its synthesis is part of the complex network of cholesterol homeostasis. Further research is needed to fully elucidate the specific enzymes and pathways responsible for its production and catabolism in different tissues.

Cholesterol_Metabolism Cholesterol Cholesterol Oxidation Metabolic Oxidation (e.g., Cytochrome P450 enzymes) Cholesterol->Oxidation 19_HC This compound Oxidation->19_HC Further_Metabolism Further Metabolism (e.g., Bile Acid Synthesis) 19_HC->Further_Metabolism Biological_Activity Biological Activity (e.g., Receptor Modulation) 19_HC->Biological_Activity

Caption: Simplified overview of this compound synthesis and fate.

Future Directions and Conclusion

The study of this compound's interaction with cellular membranes is a nascent field with significant potential. While its role in stabilizing at least one GPCR is a key finding, a comprehensive understanding of its biophysical effects on the membrane is crucial. Future research should focus on:

  • Quantitative Biophysical Studies: Employing techniques like those described above to directly measure the impact of this compound on membrane fluidity, order, permeability, and domain formation.

  • Proteome-wide Interaction Studies: Identifying other membrane proteins that interact with this compound to uncover its broader signaling roles.

  • Cellular Localization and Trafficking: Investigating the subcellular distribution of this compound to understand its sites of action.

  • Physiological and Pathophysiological Relevance: Exploring the role of this compound in diseases where cholesterol metabolism is dysregulated, such as cardiovascular disease and neurodegenerative disorders.

References

19-Hydroxycholesterol: A Technical Guide to its Putative Biology and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxycholesterol is an oxidized derivative of cholesterol, belonging to the broad class of oxysterols. While other oxysterols, such as 24S-hydroxycholesterol and 27-hydroxycholesterol, have been extensively studied for their roles in cholesterol homeostasis, neurodegenerative diseases, and as ligands for nuclear receptors, this compound remains a comparatively enigmatic molecule. A comprehensive review of existing literature reveals a significant gap in our understanding of its physiological concentrations in various tissues. This technical guide consolidates the current, albeit limited, knowledge on the putative biosynthesis of this compound, discusses its potential biological roles by drawing parallels with other well-characterized oxysterols, and provides detailed experimental protocols for its quantification. This document aims to serve as a foundational resource for researchers initiating studies on this lesser-known oxysterol.

Introduction to this compound

This compound is a sterol molecule characterized by a hydroxyl group attached to the 19th carbon of the cholesterol backbone. This seemingly minor modification can significantly alter the molecule's polarity and biological activity compared to its parent compound, cholesterol. While its precise physiological functions are yet to be elucidated, its structural similarity to other biologically active oxysterols suggests potential roles in cellular signaling and cholesterol metabolism. Currently, its most well-documented application is as an internal standard in mass spectrometry-based analytical methods for the quantification of other sterols.

Putative Biosynthesis of this compound

The enzymatic machinery responsible for the specific 19-hydroxylation of cholesterol has not been definitively identified in the literature. However, based on the known functions of cytochrome P450 enzymes in steroid metabolism, a plausible pathway can be proposed. Members of the CYP11B subfamily, namely CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), are known to catalyze hydroxylation reactions at the C11 and C18 positions of steroids and have also been reported to exhibit 19-hydroxylase activity on other steroid substrates.[1] Therefore, it is hypothesized that one or both of these mitochondrial enzymes could be responsible for the conversion of cholesterol to this compound.

Cholesterol Cholesterol P450_Enzyme CYP11B1 / CYP11B2 (Putative) Cholesterol->P450_Enzyme 19-Hydroxylation Nineteen_Hydroxycholesterol This compound P450_Enzyme->Nineteen_Hydroxycholesterol

Figure 1: Proposed biosynthesis pathway of this compound.

Potential Biological Roles and Signaling Pathways

While direct evidence for the physiological concentrations and signaling roles of this compound is lacking, the well-established functions of other oxysterols provide a framework for postulating its potential activities. Many oxysterols are key signaling molecules that act as ligands for nuclear receptors, such as the Liver X Receptors (LXR) and Farnesoid X Receptor (FXR), which regulate genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.

It is plausible that this compound could interact with these or other, yet unidentified, nuclear receptors. Activation of LXR by oxysterols typically leads to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, promoting the efflux of cholesterol from cells. Conversely, some oxysterols are involved in pro-inflammatory signaling. Further research is required to determine if this compound exhibits similar activities.

Quantitative Data on Tissue Concentrations

A thorough search of the scientific literature did not yield any quantitative data on the physiological concentrations of this compound in human or animal tissues. This represents a significant knowledge gap and a key area for future research. The development and application of sensitive analytical methods, as detailed below, will be crucial in determining the endogenous levels of this oxysterol and beginning to unravel its physiological relevance.

Table 1: Physiological Concentrations of this compound in Tissues

TissueSpeciesConcentrationMethod of DetectionReference
Data Not Available----

Experimental Protocols for Quantification

The quantification of this compound in biological matrices can be achieved using established methods for oxysterol analysis, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following are detailed protocols that can be adapted for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of sterols. The method typically involves sample extraction, saponification, derivatization, and subsequent analysis.

5.1.1. Sample Preparation and Extraction

  • Homogenization: Weigh approximately 100-200 mg of frozen tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer lipid extraction.

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the tissue homogenate.

    • Vortex thoroughly and allow phases to separate.

    • Collect the lower organic phase containing the lipids.

  • Internal Standard: Add a known amount of a suitable internal standard, such as a deuterated analog of this compound or another non-endogenous sterol, prior to extraction for accurate quantification.

5.1.2. Saponification

  • Evaporate the organic solvent under a stream of nitrogen.

  • Add 1 M ethanolic KOH and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.

  • Neutralize the reaction with an appropriate acid and extract the non-saponifiable lipids (including this compound) with hexane (B92381) or diethyl ether.

5.1.3. Derivatization

  • Dry the extracted lipids under nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and incubate at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers. This step increases the volatility and thermal stability of the analyte for GC analysis.

5.1.4. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).

  • Injection: Inject the derivatized sample in splitless mode.

  • Temperature Program: Develop a suitable temperature gradient to achieve good separation of this compound from other sterols.

  • Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for the TMS-derivative of this compound and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the advantage of analyzing underivatized oxysterols, which can simplify sample preparation.

5.2.1. Sample Preparation and Extraction

  • Follow the same homogenization and lipid extraction steps as for the GC-MS protocol (Section 5.1.1).

5.2.2. Solid-Phase Extraction (SPE) Cleanup (Optional)

  • For complex matrices, an SPE cleanup step using a silica (B1680970) or C18 cartridge can be employed to remove interfering lipids and enrich the oxysterol fraction.

5.2.3. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a reverse-phase C18 or a specialized column for sterol analysis.

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) in water is typically used.

  • Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

cluster_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch/Bligh-Dyer) Homogenization->Extraction Saponification Saponification Extraction->Saponification SPE SPE Cleanup (Optional) Extraction->SPE LC_MS LC-MS/MS Analysis (MRM) Extraction->LC_MS Direct Analysis Derivatization Derivatization (TMS ethers) Saponification->Derivatization GC_MS GC-MS Analysis (SIM) Derivatization->GC_MS Quantification Data Analysis and Quantification GC_MS->Quantification SPE->LC_MS LC_MS->Quantification

Figure 2: General experimental workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is a largely uncharacterized oxysterol with the potential for significant biological activity. The lack of data regarding its physiological concentrations is a major impediment to understanding its function. The protocols outlined in this guide provide a starting point for researchers to develop and validate robust analytical methods for its quantification. Future research should focus on:

  • Determining the endogenous concentrations of this compound in a wide range of tissues and biological fluids in both healthy and diseased states.

  • Identifying the specific enzyme(s) responsible for its biosynthesis.

  • Investigating its interaction with nuclear receptors and other potential signaling partners.

  • Elucidating its role in cellular and systemic cholesterol metabolism.

Addressing these fundamental questions will be critical in determining whether this compound is a key player in physiology and pathophysiology, and whether it represents a novel target for therapeutic intervention.

References

The Enigmatic Role of 19-Hydroxycholesterol in Cardiovascular Disease: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysterols, the oxygenated derivatives of cholesterol, are increasingly recognized as critical signaling molecules and mediators in the pathogenesis of cardiovascular disease (CVD), particularly atherosclerosis. While the roles of prominent oxysterols such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032) have been extensively studied, a significant number of other cholesterol metabolites, including 19-hydroxycholesterol, remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of this compound and frames its potential implications in CVD within the broader context of well-characterized oxysterols. This document aims to provide a foundational resource for researchers and drug development professionals, highlighting key knowledge gaps and opportunities for future investigation into the diagnostic and therapeutic potential of this compound.

Introduction to Oxysterols and Cardiovascular Disease

Atherosclerosis, the primary underlying cause of most CVDs, is a chronic inflammatory disease characterized by the accumulation of lipids, inflammatory cells, and fibrous elements in the artery wall, leading to the formation of atherosclerotic plaques.[1][2] Oxysterols are present in these plaques at concentrations significantly higher than in healthy tissues or plasma and are implicated in various stages of atherogenesis.[1] They can originate from both non-enzymatic autoxidation of cholesterol and enzymatic processes catalyzed by cytochrome P450 (CYP) enzymes.[1][3]

The biological effects of oxysterols in the vasculature are multifaceted and include:

  • Modulation of Lipid Homeostasis: Oxysterols are potent regulators of cholesterol metabolism, influencing its biosynthesis, esterification, and efflux from cells.[1]

  • Induction of Inflammation: Many oxysterols exhibit pro-inflammatory properties, promoting the expression of cytokines and adhesion molecules that recruit immune cells to the vessel wall.

  • Regulation of Cell Viability: At high concentrations, certain oxysterols can be cytotoxic, inducing apoptosis in vascular cells, which can contribute to plaque instability.[1]

  • Activation of Nuclear Receptors: Oxysterols serve as endogenous ligands for nuclear receptors, most notably the Liver X Receptors (LXRα and LXRβ), which are master regulators of cholesterol and fatty acid metabolism.[4][5]

This compound: A Sparsely Characterized Oxysterol

This compound is a steroid derivative of cholesterol with a hydroxyl group at the 19th carbon position.[1] Despite its availability as a commercial standard for analytical purposes, its biological functions, particularly in the cardiovascular system, are poorly understood.[6][7] One supplier notes that it "promotes atherosclerosis," though peer-reviewed evidence to substantiate this claim is scarce.

Synthesis and Metabolism

The precise enzymatic pathway for the synthesis of this compound in vascular or immune cells has not been definitively established. While various CYP enzymes, such as those from the CYP11B family (e.g., CYP11B1 and CYP11B2), are known to hydroxylate steroids at different positions, their specific activity on cholesterol to produce this compound is not well-documented in the context of cardiovascular disease.[8][9] Rat CYP11B1 has been shown to have 19-hydroxylase activity towards deoxycorticosterone, but not cholesterol.[10] Further research is required to identify the specific enzymes responsible for its formation in relevant tissues.

Potential Mechanisms of this compound in Cardiovascular Disease

Given the limited direct evidence, the potential roles of this compound in CVD are largely extrapolated from the known functions of other oxysterols.

Interaction with Nuclear Receptors

A plausible mechanism for this compound's involvement in cardiovascular pathophysiology is through its interaction with nuclear receptors.

  • Liver X Receptors (LXRs): LXRs are activated by a variety of oxysterols, leading to the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[4][11] This process is crucial for the removal of excess cholesterol from macrophages, thereby preventing foam cell formation. It is conceivable that this compound could act as either an agonist or antagonist of LXR, thereby influencing this critical anti-atherogenic pathway.

  • Retinoic Acid-Related Orphan Receptors (RORs): Some hydroxycholesterols have been identified as ligands for RORs, which are involved in development and metabolic homeostasis.[5] The interaction of this compound with these receptors and the downstream consequences in vascular cells remain to be investigated.

  • Steroidogenic Factor 1 (SF-1): Certain oxysterols can activate SF-1, a key regulator of steroidogenic gene expression.[12] While primarily studied in endocrine tissues, the expression and function of SF-1 in the vasculature and its potential activation by this compound are unknown.

The following diagram illustrates a generalized signaling pathway for oxysterol activation of LXR, a potential route for this compound's action.

LXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols LXR LXR Oxysterols->LXR binds 19-HC (Hypothetical) 19-HC (Hypothetical) 19-HC (Hypothetical)->LXR binds? LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (LXRE) LXR_RXR_Complex->LXRE binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes activates

Hypothetical LXR signaling pathway for this compound.
Effects on Vascular and Immune Cells

The primary cellular players in atherosclerosis are endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. The impact of this compound on these cells is a critical area for future research.

  • Endothelial Cells: Endothelial dysfunction is an early event in atherogenesis. Other oxysterols are known to induce endothelial activation, characterized by the expression of adhesion molecules and a pro-inflammatory phenotype.

  • Vascular Smooth Muscle Cells: The proliferation and migration of VSMCs contribute to the thickening of the arterial wall and the formation of a fibrous cap in atherosclerotic plaques. The effect of this compound on VSMC phenotype is unknown.

  • Macrophages and Foam Cell Formation: The uptake of modified lipoproteins by macrophages and their subsequent transformation into lipid-laden foam cells is a hallmark of atherosclerosis.[13] The influence of this compound on macrophage cholesterol efflux, inflammatory signaling, and apoptosis could significantly impact plaque development.

The workflow for investigating the effect of this compound on macrophage foam cell formation is depicted below.

Macrophage_Foam_Cell_Workflow Start Isolate/Culture Macrophages LDL_mod Incubate with Modified LDL Start->LDL_mod Foam_Cells Foam Cell Formation LDL_mod->Foam_Cells Treat_19HC Treat with This compound Foam_Cells->Treat_19HC Analysis Analyze Cellular Response Treat_19HC->Analysis Chol_Efflux Cholesterol Efflux Assay Analysis->Chol_Efflux Gene_Exp Gene Expression Analysis (LXR targets, inflammatory markers) Analysis->Gene_Exp Cytokine Cytokine Secretion Assay Analysis->Cytokine

Experimental workflow for studying 19-HC effects on foam cells.

Quantitative Data and Experimental Protocols

Currently, there is a lack of published quantitative data on the specific effects of this compound on cardiovascular cell types. The table below provides a template for how such data could be structured once it becomes available through future research.

Table 1: Hypothetical Quantitative Effects of this compound on Vascular and Immune Cells

Cell TypeParameter MeasuredThis compound ConcentrationObserved Effect
Human Aortic Endothelial CellsICAM-1 Expression (Fold Change)1 µMData Needed
10 µMData Needed
Human Aortic Smooth Muscle CellsProliferation (% of Control)1 µMData Needed
10 µMData Needed
Human THP-1 MacrophagesCholesterol Efflux to ApoA1 (%)1 µMData Needed
10 µMData Needed
TNF-α Secretion (pg/mL)1 µMData Needed
10 µMData Needed
General Experimental Protocols for Oxysterol Research

The following are generalized protocols that can be adapted for studying the effects of this compound.

Protocol 1: Macrophage Foam Cell Formation and Cholesterol Efflux Assay

  • Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Foam Cell Formation: Incubate differentiated macrophages with acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL) (50 µg/mL) for 48 hours to induce foam cell formation.

  • Treatment: Treat foam cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.

  • Cholesterol Efflux:

    • Label cells with [³H]-cholesterol during the foam cell formation step.

    • After treatment with this compound, wash the cells and incubate with cholesterol acceptors such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) for 4-6 hours.

    • Measure the radioactivity in the medium and the cells to calculate the percentage of cholesterol efflux.

Protocol 2: Endothelial Cell Activation Assay

  • Cell Culture: Culture human aortic endothelial cells (HAECs) to confluence.

  • Treatment: Treat HAECs with this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 6-24 hours.

  • Analysis of Adhesion Molecule Expression:

    • Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to measure the mRNA levels of adhesion molecules (e.g., VCAM-1, ICAM-1) and inflammatory cytokines (e.g., IL-6, MCP-1).

    • Western Blot: Lyse cells and perform western blot analysis to determine the protein levels of adhesion molecules.

    • Cell Surface ELISA: Fix cells and perform a cell-based ELISA to quantify the surface expression of adhesion molecules.

Future Directions and Conclusion

The field of oxysterol research has provided significant insights into the molecular mechanisms of cardiovascular disease. However, the specific role of this compound remains a significant knowledge gap. Future research should focus on:

  • Identifying the biosynthetic pathways and regulatory enzymes for this compound in vascular and immune cells.

  • Quantifying the levels of this compound in healthy and atherosclerotic human tissues to determine its physiological and pathological relevance.

  • Elucidating the specific molecular targets of this compound, including its interactions with nuclear receptors and other signaling proteins.

  • Characterizing the effects of this compound on endothelial cells, VSMCs, and macrophages to understand its contribution to atherogenesis.

References

Methodological & Application

Application Note: Quantification of 19-Hydroxycholesterol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that plays a significant role in various physiological and pathological processes.[1][2] As a signaling molecule, it is involved in the regulation of lipid metabolism and steroidogenesis.[2] Notably, this compound has been identified as a Liver X Receptor (LXR) activator that can selectively promote the expression and activity of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in de novo lipogenesis.[3] Given its role in these critical pathways, the accurate quantification of this compound in biological matrices such as human plasma is essential for research in cardiovascular disease, metabolic disorders, and drug development.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses sample preparation by liquid-liquid extraction, optimized chromatographic separation, and detection by multiple reaction monitoring (MRM).

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the LC-MS/MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Compound This compound
Internal Standard (IS) d7-19-Hydroxycholesterol (recommended)
Matrix Human Plasma
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Quantifier) 420 -> 385 m/z[4]
MRM Transition (Qualifier) To be determined empirically
Collision Energy To be optimized for specific instrument
Lower Limit of Quantification (LLOQ) ~1 ng/mL[5][6][7]
Upper Limit of Quantification (ULOQ) ~2000 ng/mL[8]

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 85-115%

Signaling Pathway

The diagram below illustrates the role of this compound in the LXR-mediated activation of SREBP-1c and the subsequent induction of lipogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 19_HC_ext This compound (extracellular) 19_HC_int This compound (intracellular) 19_HC_ext->19_HC_int Transport LXR Liver X Receptor (LXR) 19_HC_int->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LXR_RXR_nuc LXR/RXR LXR_RXR->LXR_RXR_nuc Translocation LXRE LXR Response Element (LXRE) LXR_RXR_nuc->LXRE Binds to SREBP1c_gene SREBP-1c Gene LXRE->SREBP1c_gene Promotes Transcription SREBP1c_nuc Nuclear SREBP-1c SREBP1c_gene->SREBP1c_nuc Expression & Processing Lipogenic_genes Lipogenic Genes (e.g., FASN, SCD1) De_Novo_Lipogenesis De Novo Lipogenesis (Fatty Acid & Triglyceride Synthesis) Lipogenic_genes->De_Novo_Lipogenesis Leads to SREBP1c_nuc->Lipogenic_genes Activates Transcription

Caption: this compound activates the LXR/SREBP-1c signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • d7-19-Hydroxycholesterol (or other suitable internal standard)

  • Human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Glass test tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with ESI source

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction start Start: Human Plasma Sample spike Spike with Internal Standard start->spike prep Sample Preparation extract Liquid-Liquid Extraction evap Evaporation recon Reconstitution evap->recon analyze LC-MS/MS Analysis recon->analyze quant Data Quantification analyze->quant end End: Concentration of This compound quant->end precip Protein Precipitation (with Methanol) spike->precip add_mtbe Add MTBE precip->add_mtbe vortex_cent Vortex & Centrifuge add_mtbe->vortex_cent collect Collect Organic Layer vortex_cent->collect collect->evap

Caption: Workflow for the quantification of this compound.

Detailed Protocol
  • Standard and Quality Control (QC) Preparation:

    • Prepare stock solutions of this compound and the internal standard (IS) in methanol.

    • Serially dilute the this compound stock solution to prepare calibration standards and QC samples at various concentrations.

  • Sample Preparation:

    • Aliquot 50 µL of human plasma (standards, QCs, and unknown samples) into glass test tubes.[8]

    • Add 50 µL of the internal standard working solution to each tube (except for blank samples, to which 50 µL of methanol is added).[8]

    • Vortex briefly for approximately 15 seconds.[8]

  • Protein Precipitation:

    • Add 200 µL of methanol to each tube.

    • Vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[8]

    • Vortex thoroughly for 10 minutes.[8]

    • Centrifuge the samples at approximately 2,200 rpm for 5 minutes at 4°C.[8]

  • Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a clean set of glass tubes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).[8]

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. The exact gradient should be optimized to ensure separation from isomers.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: 420 -> 385 m/z[4] (quantifier). A second, qualifier transition should be determined.

      • Internal Standard: Monitor the appropriate transition for the chosen IS (e.g., d7-19-hydroxycholesterol).

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energy on the specific instrument to maximize signal intensity for the target transitions.

Data Analysis
  • Integrate the peak areas for the this compound and internal standard MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, incorporating a robust liquid-liquid extraction and sensitive MRM detection, is suitable for researchers and professionals in various scientific disciplines who require accurate measurement of this important oxysterol. The provided information on the signaling pathway of this compound further contextualizes the importance of its quantification in biomedical research.

References

Application Note: Quantitative Analysis of 19-Hydroxycholesterol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that plays a role in various physiological processes, including cholesterol metabolism and steroidogenesis. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological functions and its potential role in pathological conditions. This application note provides a detailed protocol for the analysis of this compound using a robust and sensitive LC-MS/MS method.

Experimental Protocols

Sample Preparation (from Plasma/Serum)

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method can be employed for the extraction of this compound from plasma or serum samples.

1.1. Liquid-Liquid Extraction (LLE) Protocol:

  • To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 1 mL of a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process on the remaining aqueous layer with another 1 mL of hexane/isopropanol.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.

  • To 100 µL of plasma or serum, add an internal standard and 900 µL of methanol.

  • Vortex and centrifuge to precipitate proteins.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water/methanol (90:10, v/v).

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 70% B, increasing to 100% B over 8 minutes, holding at 100% B for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The precursor to product ion transition is m/z 420 -> 385.[1][2]

  • Ion Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Quantitative data for endogenous levels of this compound in human biological samples is not widely available in published literature. It is often used as an internal standard in sterol analysis, suggesting its natural abundance is very low. For comparative purposes, the following table summarizes reported concentrations of other relevant hydroxycholesterols in human plasma.

OxysterolConcentration Range (ng/mL)Biological MatrixReference
24(S)-Hydroxycholesterol4 - 21Serum[3]
27-Hydroxycholesterol (B1664032)4 - 29Serum[3]
4β-Hydroxycholesterol10 - 100Plasma[4]
7β-Hydroxycholesterol9 - 12Plasma[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma/Serum Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification end Results quantification->end

Caption: Experimental workflow for this compound analysis.

Generalized Oxysterol Signaling Pathway

The specific signaling pathways of this compound are not yet fully elucidated. However, many side-chain oxysterols are known to regulate cholesterol homeostasis through the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways.

signaling_pathway cluster_regulation Cellular Cholesterol Homeostasis cluster_lxr LXR Pathway (Activation) cluster_srebp SREBP Pathway (Inhibition) cholesterol High Intracellular Cholesterol oxysterol Side-chain Oxysterols (e.g., 19-HC - Putative) cholesterol->oxysterol Enzymatic Oxidation lxr LXR Activation oxysterol->lxr srebp SREBP-2 Processing Inhibition oxysterol->srebp chol_efflux ↑ Cholesterol Efflux (e.g., ABCA1, ABCG1) lxr->chol_efflux chol_synthesis ↓ Cholesterol Synthesis (e.g., HMGCR) srebp->chol_synthesis

Caption: Generalized oxysterol signaling via LXR and SREBP pathways.

References

Application Notes and Protocols for 19-Hydroxycholesterol Extraction from Cell Culture Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that plays a role in various physiological processes. Accurate quantification of this compound in cell culture lysates is crucial for understanding its cellular functions and for the development of therapeutics targeting pathways in which it is involved. This document provides detailed protocols for the extraction of this compound from cell culture lysates, methods for its quantification, and an overview of its potential signaling roles.

Experimental Protocols

The following protocols are optimized for the extraction and quantification of this compound from cells cultured in 60 mm or 100 mm dishes.[1]

I. Cell Harvesting and Lysis

This initial phase is critical for obtaining a high-quality lysate for subsequent lipid extraction.

Materials:

Protocol:

  • Place cell culture dishes on ice.

  • Aspirate the cell culture medium. For analysis of secreted sterols, the medium can be transferred to a 15 mL polypropylene vial and stored at -20°C.[1]

  • Wash the cells twice with an appropriate volume of cold DPBS (e.g., 3 mL for a 60 mm dish or 5 mL for a 100 mm dish), aspirating the DPBS after each wash.[1]

  • Add a final volume of cold DPBS to the dish (e.g., 3 mL).

  • Gently scrape the cells from the surface of the dish using a cell lifter.[2]

  • Transfer the cell suspension into a 16x100mm glass tube with a Teflon-lined cap.[1]

  • An aliquot of the cell suspension can be taken at this stage for DNA or protein quantification to normalize the sterol data.

II. Lipid Extraction (Modified Bligh-Dyer Method)

This protocol utilizes a chloroform (B151607)/methanol mixture to efficiently extract lipids, including this compound, from the cell lysate.[1][2]

Materials:

  • Chloroform

  • Methanol

  • Deuterated internal standards (e.g., d7-19-hydroxycholesterol) for accurate quantification

  • Centrifuge

  • Pasteur pipettes

  • 4 mL glass vials with Teflon-lined caps

  • Nitrogen gas evaporator

Protocol:

  • To the cell suspension in the glass tube, add a mixture of chloroform and methanol. A common ratio is 1:1 (v/v), resulting in a final single-phase mixture with the aqueous cell suspension.[1] For example, to 1.6 mL of cell suspension, add 6 mL of a 1:2 (v/v) chloroform:methanol mixture.[3]

  • At this stage, add a known amount of a deuterated internal standard for this compound to each sample. This is crucial for accurate quantification by correcting for extraction losses.

  • Cap the tubes securely and vortex thoroughly to ensure complete mixing of the phases.

  • To separate the phases, add 2 mL each of chloroform and DPBS.[3]

  • Vortex the tubes again and then centrifuge at approximately 1,500 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[1]

  • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean 4 mL glass vial.[1]

  • Evaporate the solvent from the organic phase to dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 37°C).[1]

III. Sample Preparation for Analysis

The dried lipid extract is reconstituted in a solvent compatible with the downstream analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Methanol with 5% water[1] or 95% methanol[2]

  • Autosampler vials with inserts

Protocol:

  • Reconstitute the dried lipid extract in a small, precise volume of the appropriate solvent (e.g., 400 µL of 5% water in methanol).[1]

  • Transfer the reconstituted sample to an autosampler vial, often with a low-volume insert, for analysis.[1]

Experimental Workflow

The overall process from cell culture to data analysis is summarized in the following diagram.

G cluster_collection Cell Collection & Lysis cluster_extraction Lipid Extraction cluster_analysis Analysis cell_culture Cell Culture (60/100mm dish) wash_cells Wash with Cold DPBS cell_culture->wash_cells scrape_cells Scrape Cells into DPBS wash_cells->scrape_cells cell_suspension Cell Suspension scrape_cells->cell_suspension add_solvents Add Chloroform/Methanol & Internal Standard cell_suspension->add_solvents vortex_mix Vortex Thoroughly add_solvents->vortex_mix phase_separation Phase Separation (Centrifugation) vortex_mix->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic dry_extract Dry Extract Under Nitrogen collect_organic->dry_extract reconstitute Reconstitute in Solvent dry_extract->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_quantification Data Quantification lc_ms_analysis->data_quantification

Caption: Experimental workflow for this compound extraction.

Data Presentation

The success of the extraction and analysis can be evaluated based on several quantitative parameters. The following table summarizes typical performance metrics for oxysterol analysis using similar LC-MS/MS methods.

ParameterTypical ValueReference(s)
Extraction Efficiency85-110%[4],[5]
Lower Limit of Detection (LLOD)~1 ng/mL[4],[5]
Lower Limit of Quantification (LLOQ)1-5 ng/mL[6]
Day-to-day Variability (RSD)<10%[4],[5]

Note: These values are for a range of oxysterols and provide a general expectation for a well-optimized method.

Signaling Pathway

While the specific signaling pathways of this compound are still under active investigation, it is known to be an oxysterol that can influence cellular processes. Oxysterols, in general, are key signaling molecules in cholesterol homeostasis. For instance, 25-hydroxycholesterol (B127956) is a potent regulator of SREBP (Sterol Regulatory Element-Binding Protein) processing, which controls the expression of genes involved in cholesterol synthesis and uptake. It is plausible that this compound may have similar or related functions.

The diagram below illustrates a generalized signaling pathway for how an oxysterol like this compound might influence cholesterol homeostasis.

G cluster_membrane Cellular Environment cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cholesterol Cholesterol hydroxycholesterol This compound cholesterol->hydroxycholesterol CYP Enzyme insig INSIG hydroxycholesterol->insig Binds to scap SCAP s1p S1P scap->s1p Transport to Golgi (when sterols are low) srebp SREBP insig->scap Retains SCAP-SREBP in ER s2p S2P s1p->s2p Cleavage of SREBP sre SRE s2p->sre Active SREBP Fragment gene_expression Gene Expression (Cholesterol Synthesis & Uptake) sre->gene_expression

Caption: Putative signaling pathway for this compound.

This generalized pathway illustrates that when oxysterol levels (like this compound) are high, they can bind to INSIG, causing it to retain the SCAP-SREBP complex in the endoplasmic reticulum. This prevents the activation of SREBP and subsequently reduces the expression of genes responsible for cholesterol synthesis and uptake, thus maintaining cellular cholesterol homeostasis.

References

Application Notes and Protocols for the Analysis of 19-Hydroxycholesterol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methodologies for the quantification of 19-hydroxycholesterol in human plasma samples. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is an oxysterol, an oxidized derivative of cholesterol, that is formed during the metabolic processing of cholesterol.[1] While present at very low concentrations in human plasma, the analysis of this compound and other oxysterols is of growing interest due to their roles in various physiological and pathological processes, including cholesterol homeostasis, steroidogenesis, and potentially cardiovascular disease.[2] Accurate and sensitive quantification of this compound in plasma is crucial for understanding its biological significance and exploring its potential as a biomarker.

This application note details a robust method for the analysis of this compound in human plasma, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), and provides context with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies commonly used for other oxysterols.

Quantitative Data Summary

The concentration of this compound in human plasma is typically very low and often falls below the limit of detection of many analytical methods. One study utilizing a high-temperature GC-MS method for the simultaneous analysis of 18 endogenous sterols reported that this compound was not detected in most human serum samples analyzed.[3] This highlights the need for highly sensitive analytical techniques for its quantification.

For context, the table below summarizes the performance of a validated high-temperature GC-MS method for the analysis of a panel of oxysterols, which is adaptable for this compound.

Table 1: Performance Characteristics of a High-Temperature GC-MS Method for Oxysterol Analysis [3]

ParameterValue
Limit of Quantification (LOQ) 0.1 - 0.35 µg/mL (for a panel of oxysterols)
Intra-day Precision (% CV) 1.1 - 10.9%
Intra-day Accuracy (% Bias) 75.9 - 125.1%
Inter-day Precision (% CV) 3.0 - 9.3%
Inter-day Accuracy (% Bias) 76.5 - 122.9%
Recovery 83.8 - 129.3% (for non-esterified sterols)

Note: Specific values for this compound were not detailed in the cited study due to its low abundance.

Experimental Protocols

The following sections provide a detailed protocol for the analysis of this compound in human plasma based on a validated GC-MS method for sterol analysis.[3][4] This protocol can be adapted and optimized for specific laboratory instrumentation and requirements.

Sample Preparation

Proper sample handling and preparation are critical to prevent the artificial oxidation of cholesterol, which can lead to inaccurate oxysterol measurements.

Materials:

  • Human plasma collected in EDTA- or heparin-containing tubes

  • Internal Standard (IS): Epicoprostanol or a stable isotope-labeled this compound (if available)

  • Butylated hydroxytoluene (BHT)

  • Ethanol, absolute

  • Potassium hydroxide (B78521) (KOH) solution

  • Hexane (B92381)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]

  • Pyridine (B92270)

Protocol:

  • Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. To a 1 mL plasma sample, add an appropriate amount of the internal standard solution. Add BHT to a final concentration of 0.01% to prevent auto-oxidation.

  • Saponification (for total this compound measurement): To hydrolyze cholesteryl esters, add 2 mL of 1 M ethanolic KOH to the plasma sample. Vortex vigorously and incubate at 60°C for 1 hour. This step can be omitted if only free this compound is to be measured.

  • Liquid-Liquid Extraction (LLE): After saponification, allow the sample to cool to room temperature. Add 2 mL of deionized water and 5 mL of hexane. Vortex for 5 minutes and then centrifuge at 2000 x g for 10 minutes. Carefully collect the upper hexane layer. Repeat the extraction with another 5 mL of hexane and combine the hexane fractions.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase used for SPE loading (e.g., 70% ethanol).

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., 70% ethanol) to elute the more polar oxysterols, including this compound, while retaining the bulk of cholesterol.

    • Elute the oxysterol fraction with a less polar solvent (e.g., methanol or ethyl acetate).

  • Derivatization for GC-MS Analysis:

    • Evaporate the eluted oxysterol fraction to dryness under nitrogen.

    • Add 50 µL of pyridine and 50 µL of MSTFA (or BSTFA with 1% TMCS).[5]

    • Cap the vial tightly and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers.[5]

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for high-temperature analysis (e.g., DB-5ms or equivalent)

Typical GC-MS Parameters:

ParameterSetting
Injection Volume 1 µL
Injector Temperature 280°C
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 200°C, hold for 0.5 min, ramp at 20°C/min to 300°C, and hold for 10 min[4]
MS Transfer Line Temp. 280°C
Ion Source Temperature 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) for TMS-derivatized this compound:

  • Specific ions for this compound-TMS ether should be determined by analyzing a pure standard. The selection of characteristic ions will enhance the sensitivity and specificity of the assay.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample is_spike Spike with Internal Standard & BHT plasma->is_spike saponification Saponification (Optional for Total Oxysterols) is_spike->saponification lle Liquid-Liquid Extraction (Hexane) saponification->lle spe Solid-Phase Extraction (C18) lle->spe derivatization Derivatization (TMS Ether) spe->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: Workflow for the analysis of this compound in human plasma.

Cholesterol Metabolism and Oxysterol Formation

This compound is formed from cholesterol through the action of cytochrome P450 (CYP) enzymes. Oxysterols, in turn, play a role in the regulation of cholesterol homeostasis by acting as ligands for Liver X Receptors (LXRs) and influencing the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[6]

Cholesterol_Metabolism cluster_synthesis Cholesterol & Oxysterol Synthesis cluster_regulation Regulation of Cholesterol Homeostasis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting) cholesterol Cholesterol mevalonate->cholesterol Multiple Steps hydroxycholesterol_19 This compound cholesterol->hydroxycholesterol_19 Hydroxylation lxr Liver X Receptor (LXR) hydroxycholesterol_19->lxr Activates srebp SREBP Pathway hydroxycholesterol_19->srebp Inhibits cyp_enzymes CYP Enzymes cyp_enzymes->cholesterol gene_expression Target Gene Expression (e.g., Cholesterol Efflux) lxr->gene_expression cholesterol_synthesis_inhibition Inhibition of Cholesterol Synthesis srebp->cholesterol_synthesis_inhibition

Caption: Simplified pathway of cholesterol metabolism and oxysterol signaling.

Discussion

The analysis of this compound in human plasma presents a significant analytical challenge due to its very low endogenous concentrations. The GC-MS method outlined provides a robust framework for its quantification, although achieving the necessary sensitivity may require careful optimization of the sample preparation and instrumental parameters. The use of a stable isotope-labeled internal standard for this compound is highly recommended to ensure the accuracy and precision of the method.

For laboratories with access to highly sensitive LC-MS/MS instrumentation, developing a method based on this platform could offer advantages in terms of throughput and reduced sample preparation complexity. Derivatization strategies, such as the use of picolinic acid or nicotinic acid, have been shown to significantly enhance the ionization efficiency and sensitivity of other hydroxycholesterols in LC-MS/MS analysis and could be applicable to this compound.[7]

Further research is needed to establish a definitive reference range for this compound in a healthy population and to fully elucidate its physiological roles and clinical significance. The development of more sensitive and specific analytical methods will be instrumental in advancing our understanding of this and other low-abundance oxysterols.

References

Protocol for In Vitro Treatment of Cells with 19-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that has been noted for its cytotoxic effects and its role in cellular signaling pathways.[1][2] Like other oxysterols, it is presumed to play a significant role in regulating lipid metabolism and cellular homeostasis. Its structural similarity to other biologically active oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), suggests its potential involvement in the activation of Liver X Receptors (LXRs) and the subsequent modulation of gene expression related to cholesterol transport, fatty acid synthesis, and inflammation.[3][4][5][6][7] These application notes provide a comprehensive set of protocols for the in vitro investigation of this compound's effects on cultured cells.

Data Presentation

The following tables summarize quantitative data for various oxysterols, providing a reference for designing experiments with this compound. Due to limited direct data on this compound, ranges are often inferred from related compounds.

Table 1: Cytotoxicity of Oxysterols in Cancer Cell Lines

OxysterolCell LineIC50 Value (µM)Exposure Time (hours)Citation
27-HydroxycholesterolMCF-7 (Breast Cancer)2.1948[6]
27-HydroxycholesterolMDA-MB-231 (Breast Cancer)>1048[6]
25-HydroxycholesterolFaDu (Head and Neck Cancer)~10-2024[8]
25-HydroxycholesterolBE(2)-C (Neuroblastoma)~1 µg/mL (~2.5 µM)48[9]
Doxorubicin (B1662922) (for comparison)MCF-7 (Breast Cancer)3.3 ± 0.524[3]
Cholesterol Biosynthesis Inhibitor (RO 48–8071)OVCAR-3 (Ovarian Cancer)20.5 ± 0.324[10]
Cholesterol Biosynthesis Inhibitor (RO 48–8071)SK-OV-3 (Ovarian Cancer)18.3 ± 0.624[10]

Table 2: Effective Concentrations of Oxysterols for Biological Activity

OxysterolBiological ActivityCell TypeEffective ConcentrationCitation
25-HydroxycholesterolInhibition of IgA class switchingB cellsIC50 ≈ 50 nM[11]
25-HydroxycholesterolInhibition of SARS-CoV-2 replicationVero cellsEC50 = 3.675 µM[11]
22(S)-HydroxycholesterolLXR AgonistHuman Monocytes10 µM[12]
20(S)-yne (20(S)-Hydroxycholesterol analog)Standard labeling concentrationNIH/3T3 and CHO cells1 µM[13]
This compoundMinimal inhibition of SREBP transportCHO cellsNot specified, but minimal effect[14]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound and working solutions for cell treatment.

Materials:

  • This compound powder[1]

  • Ethanol, DMSO, or dimethylformamide (DMF)[11]

  • Sterile, amber glass vials

  • Sterile microcentrifuge tubes

  • Cell culture medium appropriate for the cell line

Procedure:

  • Stock Solution Preparation:

    • Due to the hydrophobic nature of oxysterols, dissolve this compound in an organic solvent like ethanol, DMSO, or DMF to create a high-concentration stock solution (e.g., 10-20 mg/mL).[11]

    • Store the stock solution in amber glass vials at -20°C to protect from light and prevent degradation.[12]

  • Working Solution Preparation:

    • For cell treatments, dilute the stock solution in complete cell culture medium to the desired final concentrations.

    • To improve solubility in aqueous media, a step-wise dilution can be performed. First, dilute the stock in a small volume of ethanol, and then add this to the aqueous buffer or medium.[11]

    • Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).

    • It is recommended not to store the aqueous working solution for more than one day.[11]

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[15]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and necrosis by this compound.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: LXR Activation Assay (Luciferase Reporter Assay)

Objective: To determine if this compound activates Liver X Receptors.

Materials:

  • Host cell line (e.g., HEK293T or HepG2)

  • LXR expression vector (LXRα or LXRβ)

  • LXRE-luciferase reporter vector

  • Transfection reagent

  • This compound working solutions

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the LXR expression vector and the LXRE-luciferase reporter vector.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, a known LXR agonist (e.g., T0901317 or GW3965) as a positive control, and a vehicle control.

  • Incubation: Incubate for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as fold induction over the vehicle control.

Protocol 5: Lipid Accumulation Assay (Oil Red O Staining)

Objective: To visualize and quantify intracellular lipid droplet accumulation induced by this compound.

Materials:

  • Cells of interest (e.g., macrophages, hepatocytes)

  • Plates or coverslips for cell culture

  • This compound working solutions

  • Fixative (e.g., 10% formalin)

  • Oil Red O working solution

  • Dye Extraction Solution (e.g., isopropanol)

  • Microscope

  • Plate reader (for quantification)

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound for the desired duration.

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 15-30 minutes.

  • Staining: Wash with water and then with 60% isopropanol (B130326). Incubate with Oil Red O working solution for 15-20 minutes to stain neutral lipids.

  • Washing: Wash with 60% isopropanol and then with water to remove excess stain.

  • Visualization: Visualize the lipid droplets under a microscope.

  • Quantification (Optional):

    • Elute the stain from the cells using a dye extraction solution (e.g., 100% isopropanol).

    • Measure the absorbance of the eluate at approximately 500 nm using a plate reader.

Mandatory Visualization

G General Experimental Workflow for In Vitro this compound Treatment cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_stock Prepare this compound Stock Solution (in Ethanol/DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Appropriate Vessel seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis lxr_activation LXR Activation Assay (e.g., Luciferase) treat_cells->lxr_activation lipid_accumulation Lipid Accumulation Assay (e.g., Oil Red O) treat_cells->lipid_accumulation

Caption: Experimental workflow for treating cells with this compound.

G Proposed Signaling Pathway of this compound via LXR Activation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC19 This compound LXR_RXR_inactive LXR/RXR Heterodimer (Inactive) HC19->LXR_RXR_inactive LXR_RXR_active LXR/RXR Heterodimer (Active) LXR_RXR_inactive->LXR_RXR_active 19-HC Binding CoR Co-repressors CoR->LXR_RXR_inactive Binds LXR_RXR_active->CoR Releases CoA Co-activators LXR_RXR_active->CoA Recruits LXRE LXRE (DNA Response Element) LXR_RXR_active->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins CellularResponse Cellular Response (Cholesterol Efflux, Lipogenesis, etc.) Proteins->CellularResponse

Caption: Proposed LXR-mediated signaling pathway for this compound.

G Induction of Apoptosis by Oxysterols cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Oxysterol This compound DeathReceptors Death Receptors (e.g., Fas) Oxysterol->DeathReceptors Mitochondria Mitochondrial Stress Oxysterol->Mitochondria Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General pathways of oxysterol-induced apoptosis.

References

Application Notes and Protocols for 19-Hydroxycholesterol Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, oxidized derivatives of cholesterol, are increasingly recognized for their diverse biological activities, including the regulation of lipid metabolism, inflammation, and cell viability. 19-Hydroxycholesterol is an oxysterol formed during the metabolic oxidation of cholesterol.[1] While the specific cytotoxic mechanisms of this compound are not as extensively studied as other oxysterols like 25-hydroxycholesterol (B127956) or 24-hydroxycholesterol, it is crucial to possess robust methods to assess its potential impact on cellular health.[2][3] These application notes provide detailed protocols for cell-based assays to determine the cytotoxicity of this compound, enabling researchers to investigate its biological effects and potential as a therapeutic agent or a toxic compound.

The following protocols describe common and reliable methods for assessing cytotoxicity: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and Annexin V/Propidium Iodide staining for the detection of apoptosis.[4][5][6]

Key Concepts in Cytotoxicity Assessment

Cytotoxicity refers to the degree to which a substance can cause damage to a cell.[7] This damage can manifest in various ways, including:

  • Loss of Membrane Integrity: The cellular plasma membrane is compromised, leading to the leakage of intracellular components.[7]

  • Metabolic Inhibition: Cellular metabolic activity, a key indicator of cell health, is reduced.[5]

  • Apoptosis: A form of programmed cell death characterized by specific morphological and biochemical events.[8]

  • Necrosis: A form of uncontrolled cell death resulting from acute cellular injury.[3]

The choice of assay depends on the specific question being addressed. For a general assessment of cell viability, the MTT assay is a good starting point. To specifically measure membrane damage, the LDH assay is appropriate. To distinguish between different modes of cell death, such as apoptosis and necrosis, Annexin V/PI staining is the preferred method.[4]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for organizing and presenting quantitative data obtained from the described cytotoxicity assays.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)Value100%
1ValueValue
5ValueValue
10ValueValue
25ValueValue
50ValueValue
100ValueValue

Table 2: LDH Release Assay - Cytotoxicity of this compound

Concentration of this compound (µM)LDH Activity (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)Value0%
1ValueValue
5ValueValue
10ValueValue
25ValueValue
50ValueValue
100ValueValue
Maximum LDH Release (Lysis Control)Value100%

Table 3: Annexin V/Propidium Iodide Assay - Apoptosis and Necrosis Induction by this compound

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)ValueValueValueValue
10ValueValueValueValue
50ValueValueValueValue
100ValueValueValueValue

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO or ethanol)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the prepared this compound solutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_treatment Add this compound or Vehicle incubate_24h->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Cell Viability

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with a compromised plasma membrane.[6][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. Include wells for a "no-cell" control (medium only), a vehicle control, and a maximum LDH release control.

  • Maximum LDH Release Control: One hour before the end of the treatment period, add lysis buffer to the maximum LDH release control wells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[14]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

LDH_Assay_Workflow cluster_setup Plate Setup & Treatment cluster_assay LDH Assay seed_cells Seed cells and treat with This compound add_lysis Add Lysis Buffer to Max Control seed_cells->add_lysis collect_supernatant Collect Supernatant add_lysis->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance at 490 nm add_stop->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Cytotoxicity

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[4]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates or culture tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Potential Signaling Pathways of Oxysterol-Induced Cytotoxicity

While the specific pathways for this compound are not well-defined, other oxysterols are known to induce cytotoxicity through various mechanisms.[2] These can serve as a starting point for investigating the effects of this compound.

  • Intrinsic Apoptosis (Mitochondrial Pathway): Some oxysterols can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c.[8] This triggers a caspase cascade, ultimately resulting in apoptosis.[8][15]

  • Extrinsic Apoptosis (Death Receptor Pathway): Oxysterols may also activate death receptors on the cell surface, initiating another caspase cascade that leads to apoptosis.[16]

  • Necroptosis: This is a form of programmed necrosis that can be induced by certain oxysterols.[3]

  • Ferroptosis: A recently described form of iron-dependent cell death characterized by the accumulation of lipid peroxides, which has been linked to 25-hydroxycholesterol.[17][18]

  • ER Stress: Accumulation of oxysterols can lead to endoplasmic reticulum (ER) stress, which can trigger apoptosis.[19]

Oxysterol_Cytotoxicity_Pathways cluster_stimulus Stimulus cluster_pathways Potential Cytotoxic Pathways cluster_outcome Outcome oxysterol This compound (and other oxysterols) intrinsic Intrinsic Apoptosis (Mitochondrial Pathway) oxysterol->intrinsic extrinsic Extrinsic Apoptosis (Death Receptor Pathway) oxysterol->extrinsic necroptosis Necroptosis oxysterol->necroptosis ferroptosis Ferroptosis oxysterol->ferroptosis er_stress ER Stress oxysterol->er_stress cell_death Cell Death intrinsic->cell_death extrinsic->cell_death necroptosis->cell_death ferroptosis->cell_death er_stress->cell_death

References

Application Notes and Protocols: Measuring the Effect of 19-Hydroxycholesterol on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, that has emerged as a significant signaling molecule in various physiological and pathological processes. As a known agonist of Liver X Receptors (LXRs), this compound plays a crucial role in the regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. Understanding the precise effects of this compound on gene expression is paramount for elucidating its mechanism of action and for the development of novel therapeutic strategies targeting pathways modulated by this oxysterol.

These application notes provide a comprehensive guide for researchers to investigate the impact of this compound on gene expression. This document details the primary signaling pathway, presents quantitative data on target gene modulation, and offers detailed protocols for conducting key experiments.

Key Signaling Pathway: Liver X Receptor (LXR) Activation

The predominant mechanism by which this compound influences gene expression is through the activation of Liver X Receptors (LXRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). Upon binding to an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

A primary and well-characterized target of LXR activation is the ATP-binding cassette transporter A1 (ABCA1) gene. The ABCA1 protein is a crucial mediator of cholesterol efflux from cells to high-density lipoprotein (HDL), playing a vital role in reverse cholesterol transport.

LXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 19_HC_ext This compound 19_HC_intra This compound 19_HC_ext->19_HC_intra Cellular Uptake LXR LXR 19_HC_intra->LXR Binds to LXR_RXR_inactive LXR/RXR Heterodimer (Inactive) LXR_RXR_active LXR/RXR Heterodimer (Active) RXR RXR LXR_RXR_inactive->LXR_RXR_active Agonist Binding (this compound) LXRE LXR Response Element (LXRE) LXR_RXR_active->LXRE Binds to Target_Gene Target Gene (e.g., ABCA1) LXRE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., ABCA1) mRNA->Protein Translation Cholesterol_Efflux Cholesterol Efflux Protein->Cholesterol_Efflux Mediates

LXR signaling pathway activation by this compound.

While the LXR pathway is the most established mechanism for this compound, some oxysterols have been implicated in other signaling pathways, such as the Hedgehog and Notch pathways. However, the direct effects of this compound on these alternative pathways and their downstream gene targets are not yet well-characterized.

Data Presentation: Quantitative Gene Expression Changes

The following table summarizes the known effects of this compound on the expression of key target genes. This data is compiled from published literature and provides a baseline for expected outcomes in experimental settings.

GeneGene FunctionCell TypeThis compound ConcentrationTreatment TimeFold Change in ExpressionReference
ABCA1 Cholesterol and phospholipid transporterHuh7 (Human hepatoma)10 µM24 hours~2.5-fold increase[1]
SREBP1c Transcription factor for lipogenesisHuh7 (Human hepatoma)10 µM24 hoursNo significant change[1]
LXRα (NR1H3) Nuclear receptor, transcription factorTHP-1 (Human monocytic)10 µM24 hoursUpregulated (qualitative)[2]

Experimental Protocols

To accurately measure the effect of this compound on gene expression, a series of well-controlled experiments are necessary. The following protocols provide a detailed methodology for cell culture, treatment, RNA extraction, and gene expression analysis using quantitative real-time PCR (qPCR).

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Huh7, THP-1) Treatment 2. Treatment with This compound Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative Quantification) qPCR->Data_Analysis

Generalized workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment with this compound

1.1. Cell Culture:

  • Culture cells (e.g., Huh7, HepG2, or THP-1 macrophages) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

1.2. Preparation of this compound Stock Solution:

  • This compound is a lipophilic molecule and requires an organic solvent for solubilization.

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

1.3. Cell Treatment:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Important: Prepare a vehicle control by adding the same volume of the solvent (ethanol or DMSO) used for the this compound stock solution to the culture medium. The final solvent concentration should be consistent across all experimental conditions and should not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Protocol 2: Total RNA Extraction

2.1. Cell Lysis:

  • After the treatment period, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish by adding a lysis buffer (e.g., from a commercial RNA extraction kit such as RNeasy Mini Kit, Qiagen, or TRIzol reagent).

  • Ensure complete lysis by scraping the cells and collecting the lysate.

2.2. RNA Purification:

  • Follow the manufacturer's protocol for the chosen RNA extraction kit to purify the total RNA. This typically involves steps of homogenization, phase separation (for TRIzol), binding to a silica (B1680970) membrane, washing, and elution.

  • Elute the purified RNA in RNase-free water.

2.3. RNA Quality and Quantity Assessment:

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 is indicative of pure RNA.

  • Assess the integrity of the RNA by running an aliquot on an agarose (B213101) gel or using a bioanalyzer. Intact RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Synthesize complementary DNA (cDNA) from the purified total RNA using a reverse transcription kit.

  • Typically, 1 µg of total RNA is used per reaction.

  • The reaction mixture includes reverse transcriptase, dNTPs, and primers (oligo(dT) and/or random hexamers).

  • Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).

  • The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)

4.1. Primer Design:

  • Design or obtain validated primers for your target genes (e.g., ABCA1, SREBP1c, LXRα) and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB, RPLP0).

  • Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

4.2. qPCR Reaction Setup:

  • Prepare a qPCR master mix for each gene, containing SYBR Green or a probe-based master mix, forward and reverse primers, and nuclease-free water.

  • Add the diluted cDNA template to the master mix in a qPCR plate.

  • Include the following controls:

    • No-Template Control (NTC): Contains all reaction components except the cDNA to check for contamination.

    • No-Reverse-Transcriptase Control (-RT): Use RNA that has not been reverse transcribed to ensure there is no genomic DNA amplification.

4.3. qPCR Run and Data Analysis:

  • Perform the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • After the run, perform a melt curve analysis for SYBR Green-based assays to verify the specificity of the amplified product.

  • Determine the quantification cycle (Cq) values for each sample.

  • Calculate the relative gene expression using the ΔΔCq method:

    • Normalize to Housekeeping Gene (ΔCq): ΔCq = Cq(target gene) - Cq(housekeeping gene)

    • Normalize to Control (ΔΔCq): ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control sample)

    • Calculate Fold Change: Fold Change = 2-ΔΔCq

Alternative High-Throughput Method: RNA Sequencing (RNA-seq)

For a more comprehensive, unbiased analysis of the global changes in gene expression induced by this compound, RNA sequencing (RNA-seq) is a powerful alternative to qPCR.

RNA_Seq_Workflow Sample_Prep 1. Cell Culture and Treatment (as per Protocol 1) RNA_Extraction 2. Total RNA Extraction (as per Protocol 2) Sample_Prep->RNA_Extraction Library_Prep 3. RNA-seq Library Preparation (mRNA purification, fragmentation, cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (Read mapping, differential gene expression, pathway analysis) Sequencing->Data_Analysis

RNA-sequencing workflow for global gene expression analysis.

The initial steps of cell culture, treatment, and RNA extraction are the same as for qPCR. However, the subsequent steps involve the preparation of a sequencing library, high-throughput sequencing, and sophisticated bioinformatic analysis to identify differentially expressed genes and enriched biological pathways.

Conclusion

Measuring the effect of this compound on gene expression provides valuable insights into its biological functions and potential as a therapeutic modulator. The protocols and information provided herein offer a robust framework for researchers to design and execute experiments to quantify these effects accurately. The primary LXR-mediated signaling pathway is a key area of investigation, with the potential for discovering novel gene targets and a deeper understanding of cellular lipid homeostasis and inflammatory responses.

References

19-Hydroxycholesterol in Atherosclerosis Models: An Application Note on a Molecule of Emerging Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in and on the artery walls, forming plaques. Oxysterols, which are oxidized derivatives of cholesterol, are known to play a significant role in the pathogenesis of atherosclerosis. While the roles of several oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, in modulating inflammatory responses and lipid metabolism within the atherosclerotic plaque are well-documented, the specific functions of 19-hydroxycholesterol remain largely unexplored.

Currently, the primary application of this compound in research is as an internal standard for the quantitative analysis of other sterols by mass spectrometry[1]. This is due to its structural similarity to other cholesterol derivatives and its relative stability. However, its potential biological activities within the context of atherosclerosis are not well characterized, and there is a notable absence of dedicated studies investigating its effects in preclinical atherosclerosis models.

This document aims to summarize the current, albeit limited, knowledge of this compound in vascular biology and to provide generalized protocols for atherosclerosis research that could be adapted for future studies on this molecule.

Current State of Research on this compound in Vascular Biology

There is currently no substantive evidence to suggest that this compound is a significant ligand for Liver X Receptors (LXRs), nuclear receptors that are key regulators of cholesterol homeostasis and inflammation in macrophages. The well-established LXR agonists include other oxysterols like 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol[3][4][5][6][7][8]. Without evidence of LXR activation, a primary mechanism by which many oxysterols influence atherosclerosis, the signaling pathways of this compound in vascular cells remain unknown.

Given the lack of specific data, the following sections provide generalized protocols commonly used in atherosclerosis research. These can serve as a starting point for investigators wishing to explore the potential effects of this compound.

Experimental Protocols for Future Studies

Animal Models of Atherosclerosis

The most common animal models for studying atherosclerosis are genetically modified mice that develop hyperlipidemia and spontaneous atherosclerotic lesions.

Table 1: Commonly Used Mouse Models for Atherosclerosis Research

ModelGenotypeKey FeaturesDiet for Atherosclerosis Induction
ApoE Knockout Apoe-/-Develops spontaneous hypercholesterolemia and atherosclerotic plaques, even on a standard chow diet. Lesion development is accelerated with a high-fat, high-cholesterol diet.Western-type diet (high fat, high cholesterol)
LDLR Knockout Ldlr-/-Develops hypercholesterolemia and atherosclerosis primarily when fed a high-fat, high-cholesterol diet.Western-type diet (high fat, high cholesterol)

Protocol 1: Induction of Atherosclerosis in Apoe-/- Mice

  • Animals: Male or female Apoe-/- mice, 6-8 weeks of age.

  • Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: Switch mice from a standard chow diet to a Western-type diet (e.g., containing 21% fat and 0.15-0.2% cholesterol).

  • Treatment: Prepare this compound in a suitable vehicle (e.g., corn oil, carboxymethylcellulose). Administer this compound via oral gavage or intraperitoneal injection at a predetermined dose and frequency. A vehicle control group should be included.

  • Duration: Continue the diet and treatment for 8-16 weeks.

  • Endpoint Analysis: At the end of the study, euthanize mice and collect blood and tissues for analysis.

Assessment of Atherosclerotic Lesions

Protocol 2: En Face Analysis of Aortic Atherosclerosis

  • Tissue Collection: Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Dissect the entire aorta from the heart to the iliac bifurcation.

  • Preparation: Carefully remove the adventitial fat and connective tissue. Cut the aorta longitudinally and pin it flat on a black wax dissection pan.

  • Staining: Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

  • Quantification: Capture high-resolution images of the stained aorta. Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion area (stained red). Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.

Protocol 3: Histological Analysis of Aortic Root Lesions

  • Tissue Collection: After perfusion, embed the heart and the proximal aorta in Optimal Cutting Temperature (OCT) compound and freeze.

  • Sectioning: Cut serial cryosections (e.g., 10 µm thick) of the aortic root.

  • Staining: Stain sections with Oil Red O and hematoxylin (B73222) to visualize lipid accumulation and cell nuclei, respectively. Other stains like Masson's trichrome can be used to assess collagen content and plaque stability.

  • Quantification: Capture images of the stained sections. Use image analysis software to measure the lesion area in the aortic sinuses.

In Vitro Assays

Protocol 4: Macrophage Foam Cell Formation Assay

  • Cell Culture: Culture a macrophage cell line (e.g., J774A.1 or RAW264.7) or primary bone marrow-derived macrophages.

  • Lipid Loading: Incubate macrophages with oxidized low-density lipoprotein (oxLDL) or acetylated LDL (acLDL) at a concentration of 50 µg/mL for 24-48 hours to induce foam cell formation.

  • Treatment: Co-incubate the cells with varying concentrations of this compound or a vehicle control.

  • Staining: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.

  • Quantification: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation. Alternatively, capture images and quantify the stained area per cell using image analysis software.

Protocol 5: Cholesterol Efflux Assay

  • Cell Culture and Labeling: Culture macrophages and label them with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or [3H]-cholesterol for 24 hours.

  • Equilibration: Wash the cells and incubate them in a serum-free medium containing a cAMP analog (to upregulate ABCA1 expression) for 18-24 hours to allow the labeled cholesterol to equilibrate within the cellular pools.

  • Treatment: Treat the cells with this compound or a vehicle control during the equilibration step or during the efflux period.

  • Efflux: Incubate the cells with cholesterol acceptors such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) for 4-6 hours.

  • Quantification: Collect the medium and lyse the cells. Measure the amount of labeled cholesterol in the medium and the cell lysate using a fluorometer or a scintillation counter. Calculate the percentage of cholesterol efflux as (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) x 100.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways for this compound in atherosclerosis have been identified, future research could investigate its potential interactions with known pathways involved in lipid metabolism and inflammation.

G cluster_0 Potential this compound Interactions cluster_1 Atherosclerosis Hallmarks 19-HC This compound Macrophage Macrophage 19-HC->Macrophage ? Endothelial_Cell Endothelial Cell 19-HC->Endothelial_Cell ? Lipid_Metabolism Lipid Metabolism (Foam Cell Formation, Cholesterol Efflux) Macrophage->Lipid_Metabolism Modulates Inflammation Inflammation (Cytokine Production, NO Release) Macrophage->Inflammation Modulates Endothelial_Cell->Inflammation Modulates Plaque_Formation Atherosclerotic Plaque Formation Lipid_Metabolism->Plaque_Formation Contributes to Inflammation->Plaque_Formation Contributes to

Hypothetical interactions of this compound.

The diagram above illustrates a hypothetical workflow for investigating the effects of this compound. The question marks indicate the currently unknown interactions that need to be elucidated through experimental studies.

G Start Hypothesis: This compound modulates atherosclerosis In_Vitro In Vitro Studies: - Foam Cell Formation - Cholesterol Efflux - Cytokine Expression - NO Release Start->In_Vitro In_Vivo In Vivo Studies: ApoE-/- or Ldlr-/- mice on Western Diet + this compound treatment Start->In_Vivo Mechanism Mechanistic Studies: - LXR Activation Assay - Gene Expression Analysis (ABCA1, ABCG1, Inflammatory markers) In_Vitro->Mechanism Assess_Plaque Assess Atherosclerotic Plaque: - En face analysis - Aortic root histology In_Vivo->Assess_Plaque Assess_Plaque->Mechanism Conclusion Conclusion on the role of This compound in atherosclerosis Mechanism->Conclusion

A proposed experimental workflow for future studies.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient evidence to define the role of this compound in the pathogenesis of atherosclerosis. Its primary established use is as an analytical standard. The single available data point suggests it may lack the pro-inflammatory effects on endothelial cells seen with other oxysterols.

Future research is warranted to explore the potential biological activities of this compound in vascular cells. The experimental protocols provided in this note offer a framework for such investigations. Key research questions to address include:

  • Does this compound affect lipid accumulation in macrophages and foam cell formation?

  • Does this compound modulate cholesterol efflux from macrophages?

  • Does this compound influence the expression of pro- or anti-inflammatory genes in macrophages and endothelial cells?

  • Does this compound administration in vivo alter the development of atherosclerotic plaques in murine models?

  • Does this compound interact with LXR or other nuclear receptors involved in lipid metabolism and inflammation?

Answering these questions will be crucial to determining whether this compound is a benign cholesterol metabolite or an active player in the complex landscape of atherosclerosis.

References

Application of 19-Hydroxycholesterol in Steroid Hormone Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxycholesterol is a critical intermediate in the biosynthesis of steroid hormones, playing a pivotal role in the intricate enzymatic pathways that convert cholesterol into a diverse array of biologically active steroids. As an oxysterol, its formation and subsequent metabolism are of significant interest in endocrinology, reproductive biology, and cancer research. This document provides a comprehensive overview of the application of this compound in steroid hormone research, detailing its role in steroidogenic pathways and offering meticulous protocols for its study. The included methodologies for cell-based assays and analytical quantification are intended to serve as a valuable resource for investigating the impact of this compound and other xenobiotics on steroidogenesis.

Introduction to this compound

This compound (cholest-5-ene-3β,19-diol) is an oxygenated derivative of cholesterol, classified as an oxysterol. In the context of steroid hormone synthesis, it is recognized as a key intermediate in the aromatization of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1). The hydroxylation at the C19 position is a crucial step that precedes the formation of the aromatic A-ring characteristic of estrogens. Beyond its role as a metabolic intermediate, there is growing interest in the potential biological activities of 19-hydroxylated steroids, which may act as signaling molecules in their own right. The study of this compound and its downstream metabolites is essential for understanding the regulation of steroid hormone balance and its dysregulation in various pathological conditions, including hormone-dependent cancers.

Role in Steroid Hormone Biosynthesis

The conversion of cholesterol to steroid hormones is a multi-step process involving a cascade of enzymatic reactions localized within the mitochondria and endoplasmic reticulum. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (CYP11A1). From pregnenolone, various enzymatic pathways diverge to produce progestogens, corticosteroids, androgens, and estrogens.

This compound is a key player in the final stages of estrogen biosynthesis. The enzyme aromatase (CYP19A1) catalyzes three successive oxidation steps to convert C19 androgens, such as androstenedione (B190577) and testosterone, into estrogens (estrone and estradiol, respectively). The first of these steps is the hydroxylation of the C19 methyl group, forming 19-hydroxyandrostenedione from androstenedione. This intermediate can then be further oxidized to 19-oxoandrostenedione before the final aromatization step. It has been demonstrated that these 19-hydroxylated intermediates can dissociate from the aromatase enzyme, suggesting they may have independent biological functions or be subject to further metabolism.

Signaling Pathway of Estrogen Synthesis

The following diagram illustrates the key steps in the conversion of androgens to estrogens, highlighting the central role of 19-hydroxylated intermediates.

Estrogen_Synthesis_Pathway Androstenedione Androstenedione Hydroxy_AD 19-Hydroxyandrostenedione Androstenedione->Hydroxy_AD Aromatase (CYP19A1) Step 1: Hydroxylation Oxo_AD 19-Oxoandrostenedione Hydroxy_AD->Oxo_AD Aromatase (CYP19A1) Step 2: Oxidation Dissociation Dissociation Estrone Estrone Oxo_AD->Estrone Aromatase (CYP19A1) Step 3: Aromatization Biological_Effects Biological_Effects Dissociation->Biological_Effects Potential Biological Effects

Application Notes and Protocols: Synthesis and Use of Deuterated 19-Hydroxycholesterol for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of deuterated 19-hydroxycholesterol and its application in metabolic tracer studies. The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry-based analyses. Deuterated this compound serves as an ideal tracer for studying the metabolic fate of this compound and related oxysterols, which are implicated in various physiological and pathological processes.

Introduction

This compound is an oxidized derivative of cholesterol, an oxysterol, that plays a significant role in cellular signaling and lipid metabolism. To accurately study its in vivo and in vitro metabolism, tracer studies employing stable isotope-labeled analogs are indispensable. Deuterium-labeled this compound, when used in conjunction with mass spectrometry, allows for precise tracking and quantification of its metabolic conversion, distribution, and clearance. This approach avoids the complications associated with radioactive isotopes and provides a powerful tool for understanding the roles of this compound in health and disease.

Synthesis of Deuterated this compound

A feasible synthetic route for preparing deuterated this compound involves the specific introduction of deuterium (B1214612) atoms into the cholesterol backbone, followed by hydroxylation at the C-19 position. One established method involves the preparation of [26,26,26,27,27,27-d6]-19-hydroxycholesterol.[1]

Experimental Protocol: Synthesis of [26,26,26,27,27,27-d6]-19-Hydroxycholesterol

This protocol is adapted from the general methodologies for synthesizing deuterated and oxygenated sterols.[1]

Materials:

  • [26,26,26,27,27,27-d6]-Cholesterol

  • Pyridinium chlorochromate (PCC)

  • Acetic anhydride (B1165640)

  • Pyridine

  • Sodium borohydride (B1222165) (NaBH4)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous solvents (Dichloromethane, Diethyl ether, Tetrahydrofuran)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of the 3-hydroxyl group of [d6]-Cholesterol:

    • Dissolve [26,26,26,27,27,27-d6]-Cholesterol in a minimal amount of pyridine.

    • Add acetic anhydride in excess and stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into ice-cold water and extract the product with diethyl ether.

    • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain [26,26,26,27,27,27-d6]-Cholesteryl acetate (B1210297).

  • Allylic Oxidation to form the 7-keto derivative:

    • Dissolve the [d6]-Cholesteryl acetate in dichloromethane.

    • Add PCC and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

    • Concentrate the filtrate to yield [26,26,26,27,27,27-d6]-7-ketocholesteryl acetate.

  • Formation of the 5,6-epoxide:

    • Dissolve the [d6]-7-ketocholesteryl acetate in dichloromethane.

    • Add m-CPBA and stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude epoxide.

  • Reductive opening of the epoxide and reduction of the 7-keto group:

    • Dissolve the crude epoxide in anhydrous tetrahydrofuran.

    • Carefully add LiAlH4 in small portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and concentrate the filtrate. This step yields a mixture of diols.

  • Hydroxylation at the C-19 position:

    • The introduction of the 19-hydroxyl group can be achieved through a multi-step process involving radical-mediated functionalization, a known method for C-19 hydroxylation of steroids. This often involves the formation of a 6β-hydroperoxide followed by rearrangement.

  • Purification:

    • The final product, [26,26,26,27,27,27-d6]-19-hydroxycholesterol, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

    • Characterization of the final product should be performed using NMR and mass spectrometry to confirm the structure and deuterium incorporation.

Application in Tracer Studies

Deuterated this compound can be used as a tracer to study its metabolism in various biological systems, from cell cultures to whole organisms. The general workflow involves administering the deuterated tracer and then measuring the appearance of deuterated metabolites over time using mass spectrometry.

Experimental Protocol: In Vitro Metabolism Study in Hepatocytes

Objective: To determine the rate of conversion of this compound to its downstream metabolites in cultured hepatocytes.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • [d6]-19-Hydroxycholesterol stock solution (in ethanol (B145695) or DMSO)

  • Internal standard for extraction and analysis (e.g., [13C3]-19-hydroxycholesterol)

  • Solvents for extraction (e.g., hexane, ethyl acetate, methanol)

  • Solid-phase extraction (SPE) cartridges

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate hepatocytes in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a working solution of [d6]-19-hydroxycholesterol in the cell culture medium at a final concentration of 10 µM.

    • Remove the existing medium from the cells and replace it with the medium containing the deuterated tracer.

    • Incubate the cells for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Collection:

    • At each time point, collect both the cell culture medium and the cells.

    • For the cells, wash with ice-cold PBS, then scrape and collect them in a suitable solvent.

    • Add the internal standard to all samples to correct for extraction losses and analytical variability.

  • Extraction of Sterols:

    • Perform a liquid-liquid extraction or use SPE cartridges to isolate the sterol fraction from both the medium and the cell lysates.

    • A common method involves saponification with ethanolic KOH followed by extraction with hexane.

  • Derivatization and Analysis:

    • Evaporate the solvent from the extracted sterols and derivatize them to improve their volatility and chromatographic properties for GC-MS analysis (e.g., silylation with BSTFA).

    • Analyze the samples by GC-MS or LC-MS/MS. Monitor the mass-to-charge ratios corresponding to the deuterated tracer, its potential metabolites, and the internal standard.

Data Presentation

The quantitative data obtained from such a tracer study can be summarized to show the metabolic fate of the deuterated this compound over time.

Time (hours)[d6]-19-Hydroxycholesterol (pmol/mg protein)[d6]-Metabolite A (pmol/mg protein)[d6]-Metabolite B (pmol/mg protein)
01000 ± 5000
2850 ± 4275 ± 825 ± 4
4720 ± 35130 ± 1250 ± 6
8550 ± 28210 ± 1890 ± 10
12410 ± 21280 ± 25110 ± 12
24250 ± 15350 ± 30125 ± 14

Table 1: Hypothetical quantitative data from an in vitro tracer study showing the metabolism of [d6]-19-hydroxycholesterol in hepatocytes. Data are presented as mean ± SD.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Oxysterols

Oxysterols, including this compound, are key regulators of cholesterol homeostasis, primarily through their interaction with the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) signaling pathways.

Caption: SREBP pathway regulation by sterol levels.

LXR_Pathway cluster_Nucleus Nucleus Oxysterols Oxysterols (e.g., 19-HC) LXR LXR Oxysterols->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Dimerizes with RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Activates transcription

Caption: LXR pathway activation by oxysterols.

It is noteworthy that while some oxysterols are potent activators of the Hedgehog signaling pathway, this compound has been reported to be ineffective in this regard.

Experimental Workflow Diagram

The overall workflow for the synthesis and application of deuterated this compound in a tracer study is summarized below.

Experimental_Workflow cluster_Synthesis Synthesis of Deuterated Tracer cluster_Tracer_Study Metabolic Tracer Study Start_Material [d6]-Cholesterol Protection Protection of 3-OH group Start_Material->Protection Oxidation Allylic Oxidation Protection->Oxidation Epoxidation Epoxidation Oxidation->Epoxidation Reduction Reductive Opening and Reduction Epoxidation->Reduction Hydroxylation C-19 Hydroxylation Reduction->Hydroxylation Purification_Synth Purification and Characterization Hydroxylation->Purification_Synth Tracer_Admin Administration of [d6]-19-Hydroxycholesterol Purification_Synth->Tracer_Admin Use as tracer Cell_Culture Cell Culture Cell_Culture->Tracer_Admin Time_Course Time-course Incubation Tracer_Admin->Time_Course Sample_Collection Sample Collection (Cells and Medium) Time_Course->Sample_Collection Extraction Sterol Extraction Sample_Collection->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis and Metabolic Profiling Analysis->Data_Analysis

Caption: Workflow for synthesis and tracer studies.

Conclusion

The synthesis and use of deuterated this compound provide a robust and precise method for investigating its metabolic pathways and its role in regulating cholesterol homeostasis. The detailed protocols and conceptual frameworks presented here offer a guide for researchers to design and execute experiments aimed at elucidating the complex biology of oxysterols. These studies are critical for the development of novel therapeutic strategies for diseases associated with dysregulated cholesterol metabolism.

References

Application Notes and Protocols for Screening 19-Hydroxycholesterol Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxycholesterol is an oxidized derivative of cholesterol, belonging to the family of oxysterols. These molecules are not merely byproducts of cholesterol metabolism but are now recognized as critical signaling molecules involved in a variety of physiological and pathological processes. They have been implicated in the regulation of lipid metabolism, inflammation, and cellular proliferation. Identifying and characterizing the proteins that bind to this compound is a crucial step in understanding its biological functions and for the development of novel therapeutics targeting these pathways.

These application notes provide detailed protocols for several robust in vitro assays designed to identify and characterize proteins that bind to this compound. The described methods range from initial qualitative screening to quantitative biophysical characterization of the binding affinity.

Key In Vitro Assays for Screening this compound Binding Proteins

A variety of in vitro techniques can be employed to screen for and characterize the interaction between this compound and its binding proteins. The choice of assay depends on the specific research question, available resources, and the desired throughput. Here, we detail four commonly used and effective methods:

  • Protein-Lipid Overlay Assay: A simple, qualitative method for rapid screening of direct interactions between a protein and various lipids, including this compound, immobilized on a membrane.

  • Surface Plasmon Resonance (SPR): A label-free, real-time biophysical technique for the quantitative analysis of binding kinetics and affinity.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based, highly sensitive homogeneous assay suitable for high-throughput screening of molecular interactions.

  • Filter Binding Assay: A classical and straightforward method to quantify binding by separating protein-ligand complexes from free ligand using a nitrocellulose membrane.

Data Presentation: Quantitative Binding Affinities of Oxysterols to Binding Proteins

While specific quantitative binding data for this compound is not extensively available in the public domain, the following table summarizes known dissociation constants (Kd) for the closely related oxysterols, 20(S)-hydroxycholesterol and 25-hydroxycholesterol, with their respective binding proteins. This data provides a valuable reference for the expected affinity range of oxysterol-protein interactions.

OxysterolBinding ProteinAssay MethodDissociation Constant (Kd)Reference
20(S)-hydroxycholesterolSmoothened (Smo)Reporter Gene Assay~3 µM (EC50)[1]
20(S)-hydroxycholesterolOxysterol-Binding Protein (OSBP)Competitive Binding Assay130 ± 35 nM (Ki)[2]
20(S)-hydroxycholesterolOSBP-Related Protein 4 (ORP4)Competitive Binding Assay320 ± 90 nM (Ki)[2]
25-hydroxycholesterolOxysterol-Binding Protein (OSBP)Competitive Binding Assay22 ± 5 nM[2]
25-hydroxycholesterolOSBP-Related Protein 4 (ORP4)Competitive Binding Assay54 ± 23 nM[2]
25-hydroxycholesterolORP1 and ORP2In vitro binding assay3.9 µM[2]

Signaling Pathways Involving Oxysterols

Oxysterols, including this compound and its analogs, are key regulators of several major signaling pathways that control lipid metabolism, cellular development, and homeostasis. Understanding these pathways is essential for contextualizing the role of this compound binding proteins.

Signaling_Pathways cluster_Hedgehog Hedgehog Signaling Pathway cluster_LXR Liver X Receptor (LXR) Signaling Pathway cluster_SREBP SREBP Pathway SHH Sonic Hedgehog (SHH) PTCH1 Patched-1 (PTCH1) SHH->PTCH1 binds & inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Target_Genes_Hh Hedgehog Target Genes GLI->Target_Genes_Hh activates transcription Oxysterols This compound (and other oxysterols) Oxysterols->SMO binds & activates Oxysterols_LXR Oxysterols LXR LXR Oxysterols_LXR->LXR binds & activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE binds to Target_Genes_LXR Cholesterol Efflux & Metabolism Genes (e.g., ABCA1, ABCG1, ApoE) LXRE->Target_Genes_LXR activates transcription ER Endoplasmic Reticulum (ER) Golgi Golgi SCAP SCAP SCAP->Golgi translocates to SREBP SREBP SCAP->SREBP S1P S1P SREBP->S1P cleaved by INSIG INSIG INSIG->SCAP S2P S2P S1P->S2P cleaved by nSREBP nuclear SREBP (nSREBP) S2P->nSREBP releases SRE Sterol Regulatory Element (SRE) nSREBP->SRE binds to Target_Genes_SREBP Cholesterol & Fatty Acid Synthesis Genes SRE->Target_Genes_SREBP activates transcription Oxysterols_SREBP Oxysterols Oxysterols_SREBP->INSIG binds & stabilizes

Caption: Key signaling pathways regulated by oxysterols.

Experimental Protocols

Protein-Lipid Overlay Assay

This assay is an excellent first step to screen for potential interactions between a protein of interest and this compound.

Protein_Lipid_Overlay_Workflow start Start spot_lipid Spot this compound onto Nitrocellulose Membrane start->spot_lipid dry Air Dry Membrane spot_lipid->dry block Block Membrane with BSA or Skim Milk dry->block incubate_protein Incubate with Purified Tagged Protein of Interest block->incubate_protein wash1 Wash with TBST incubate_protein->wash1 incubate_primary_ab Incubate with Primary Antibody (against tag) wash1->incubate_primary_ab wash2 Wash with TBST incubate_primary_ab->wash2 incubate_secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->incubate_secondary_ab wash3 Wash with TBST incubate_secondary_ab->wash3 detect Detect with Chemiluminescent Substrate wash3->detect end End detect->end

Caption: Workflow for the Protein-Lipid Overlay Assay.

Materials:

  • This compound (and other control lipids)

  • Nitrocellulose or PVDF membrane

  • Purified, epitope-tagged (e.g., GST, His, FLAG) protein of interest

  • Blocking buffer (e.g., 3-5% BSA or non-fat dry milk in TBST)

  • Tris-buffered saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)

  • Primary antibody specific to the epitope tag

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Lipid Preparation: Dissolve this compound and control lipids in an appropriate solvent (e.g., chloroform, methanol, or a mixture) to a stock concentration of 1 mg/mL. Prepare serial dilutions as needed.

  • Lipid Spotting: Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose membrane.[3] Mark the positions lightly with a pencil. Allow the spots to dry completely at room temperature for at least 1 hour.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[4]

  • Protein Incubation: Discard the blocking buffer and add fresh blocking buffer containing the purified protein of interest at a concentration of 1-10 nM. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST (e.g., 3-5 times for 10 minutes each) to remove unbound protein.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step as in step 5.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the signal using an appropriate imaging system. A positive signal at the location of the this compound spot indicates an interaction.

Surface Plasmon Resonance (SPR)

SPR provides quantitative data on binding affinity and kinetics.

SPR_Workflow start Start prepare_chip Prepare Sensor Chip (e.g., L1 or HPA chip) start->prepare_chip immobilize_lipid Immobilize this compound (or protein) onto the chip prepare_chip->immobilize_lipid inject_analyte Inject Protein of Interest (or this compound) at various concentrations immobilize_lipid->inject_analyte measure_binding Measure Association and Dissociation in real-time (Sensorgram) inject_analyte->measure_binding regenerate Regenerate Sensor Chip Surface measure_binding->regenerate regenerate->inject_analyte analyze Analyze Data to Determine Kd, kon, koff regenerate->analyze end End analyze->end

Caption: General workflow for Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument and sensor chips (e.g., Biacore L1 or HPA chip for lipid immobilization)

  • This compound

  • Purified protein of interest

  • Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[6] Note: Detergents should be avoided if working with lipid vesicles.[6]

  • Regeneration solution (e.g., mild acid or base, depending on the interaction)

Protocol (Lipid Immobilization):

  • Chip Preparation: Prepare a lipid monolayer or bilayer containing this compound on an L1 or HPA sensor chip according to the instrument manufacturer's instructions. This may involve forming liposomes containing this compound and capturing them on the chip surface.

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Prepare a series of dilutions of the purified protein in running buffer. Inject each concentration over the lipid-functionalized surface and a reference surface (without this compound) for a defined period to monitor association.

  • Dissociation: Flow running buffer over the chip to monitor the dissociation of the protein from the lipid surface.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound protein and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to appropriate binding models to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

AlphaScreen Assay

A highly sensitive, homogeneous assay ideal for high-throughput screening.

AlphaScreen_Workflow start Start prepare_reagents Prepare Biotinylated this compound and Tagged Protein (e.g., GST-tagged) start->prepare_reagents mix_components Mix Biotinylated 19-HC, Tagged Protein, Streptavidin Donor Beads, and Anti-Tag Acceptor Beads in a microplate prepare_reagents->mix_components incubate Incubate in the Dark at Room Temperature mix_components->incubate read_plate Read Plate on an Alpha-enabled Plate Reader (Ex: 680 nm, Em: 520-620 nm) incubate->read_plate analyze Analyze Signal Intensity (Signal is proportional to binding) read_plate->analyze end End analyze->end

Caption: Workflow for an AlphaScreen binding assay.

Materials:

  • Biotinylated this compound derivative

  • Epitope-tagged (e.g., GST, His) protein of interest

  • Streptavidin-coated Donor beads

  • Anti-tag (e.g., anti-GST) Acceptor beads

  • AlphaScreen assay buffer

  • 384-well microplates

  • Alpha-enabled plate reader

Protocol:

  • Reagent Preparation: Prepare dilutions of the biotinylated this compound and the tagged protein in assay buffer.

  • Assay Reaction: In a 384-well plate, add the following in order:

    • Biotinylated this compound

    • Tagged protein of interest

    • A mixture of Streptavidin Donor beads and anti-tag Acceptor beads

  • Incubation: Seal the plate and incubate in the dark at room temperature for a specified time (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate in an Alpha-enabled plate reader. Excitation is typically at 680 nm, and emission is measured between 520-620 nm.

  • Data Analysis: The intensity of the luminescent signal is proportional to the amount of binding between this compound and the protein. For screening inhibitors, a decrease in signal indicates disruption of the interaction.

Filter Binding Assay

A classic method for quantifying binding interactions, particularly useful when one component can be radiolabeled.

Materials:

  • Radiolabeled this compound (e.g., ³H-19-hydroxycholesterol) or a method to label the protein.

  • Purified protein of interest

  • Nitrocellulose and nylon membranes

  • Vacuum filtration manifold/dot-blot apparatus

  • Binding buffer (e.g., PBS or Tris-based buffer with appropriate additives)

  • Scintillation counter and scintillation fluid

Protocol:

  • Binding Reaction: In a series of tubes, incubate a constant amount of radiolabeled this compound with increasing concentrations of the purified protein.[7] Include a control with no protein. Allow the reactions to equilibrate (e.g., 30 minutes at room temperature).[8]

  • Membrane Preparation: Pre-soak the nitrocellulose and nylon membranes in binding buffer.[8] Assemble the filtration apparatus with the nitrocellulose membrane on top of the nylon membrane.

  • Filtration: Apply the binding reactions to the wells of the filtration manifold and apply a vacuum to draw the solution through the membranes.[7][9] The nitrocellulose membrane will bind the protein and any associated radiolabeled this compound, while unbound this compound will pass through to the nylon membrane or the filtrate.[7][9]

  • Washing: Wash each filter with cold binding buffer to remove non-specifically bound ligand.[8]

  • Quantification: Disassemble the apparatus, and place the nitrocellulose filters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled this compound as a function of the protein concentration. The data can be fitted to a binding isotherm to determine the Kd.

Conclusion

The identification and characterization of this compound binding proteins are essential for elucidating the molecular mechanisms underlying the diverse biological activities of this oxysterol. The protocols detailed in these application notes provide a comprehensive toolkit for researchers to screen for, validate, and quantify these interactions. Starting with a qualitative protein-lipid overlay assay for initial screening, followed by quantitative biophysical methods like SPR for detailed kinetic analysis, and employing high-throughput techniques such as AlphaScreen for large-scale screening, will enable a thorough investigation into the binding partners of this compound. This knowledge will be instrumental in advancing our understanding of oxysterol signaling and in the development of novel therapeutic strategies.

References

Handling and storage of 19-Hydroxycholesterol in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxycholesterol is an oxidized derivative of cholesterol, known as an oxysterol, that plays a role in various biological processes. As a metabolite of cholesterol, it is implicated in cytotoxicity and the regulation of lipid metabolism. These characteristics make it a molecule of interest in diverse research fields, including cardiovascular disease, oncology, and metabolic disorders. This document provides detailed guidelines for the proper handling, storage, and use of this compound in a laboratory setting, along with protocols for common experimental applications.

Physicochemical Properties and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of this compound.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 561-63-7[1]
Molecular Formula C₂₇H₄₆O₂[1]
Molecular Weight 402.65 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 153-155 °C[1]
Storage Temperature -20°C[2]
Stability ≥ 4 years (at -20°C)[2]
Shipping Room temperature (may vary)[2]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Ethanol (B145695) 20 mg/mL[2]
DMF 2 mg/mL[2]
DMSO 0.1 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/mL[2]
Chloroform Slightly soluble[1]
Methanol Slightly soluble[1]
Storage and Handling Recommendations:
  • Long-term Storage: this compound should be stored as a solid at -20°C for maximum stability, where it can be stable for at least four years.[2]

  • Solution Storage: For experimental use, prepare fresh solutions. If short-term storage of a stock solution is necessary, store in an airtight vial at -20°C. A study on the stability of related cholesterol oxides suggests that storage at -20°C is preferable to 4°C or room temperature to minimize degradation.[3]

  • Handling: As with many steroid derivatives, it is important to handle this compound with care in laboratory settings, considering its potential biological effects. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.

Safety Precautions

  • General Handling: Follow standard laboratory safety procedures.[4][5] Avoid inhalation of dust, and contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.[5][6]

    • Hand Protection: Use impermeable and resistant gloves.[7]

    • Body Protection: Wear a lab coat.[6]

  • First Aid Measures:

    • Inhalation: Move to fresh air. If symptoms persist, consult a physician.[7]

    • Skin Contact: Wash off immediately with soap and plenty of water.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for several minutes.[7]

    • Ingestion: If swallowed, seek medical advice. Do not induce vomiting.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of Stock Solutions

Due to its lipophilic nature, this compound is soluble in organic solvents. Ethanol is a common solvent for preparing stock solutions.

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of absolute ethanol to dissolve the solid.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed glass vial at -20°C. For cell culture experiments, further dilute the stock solution in the appropriate culture medium to the final working concentration immediately before use. Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cytotoxicity Assessment: LDH Release Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis, making it a reliable indicator of cytotoxicity. The following is a general protocol that can be adapted for use with this compound.

Workflow for LDH Cytotoxicity Assay

LDH_Workflow plate_cells 1. Plate cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_24h 2. Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h treat_compound 3. Treat cells with this compound (various concentrations) and controls incubate_24h->treat_compound incubate_exp 4. Incubate for desired exposure time (e.g., 24h, 48h) treat_compound->incubate_exp prepare_controls Controls: - Untreated (spontaneous release) - Lysis buffer (maximum release) - Medium only (background) treat_compound->prepare_controls centrifuge 5. Centrifuge plate (250 x g, 10 min) incubate_exp->centrifuge transfer_supernatant 6. Transfer supernatant to new plate centrifuge->transfer_supernatant add_reagent 7. Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt 8. Incubate at room temperature (30 min, protected from light) add_reagent->incubate_rt add_stop 9. Add stop solution incubate_rt->add_stop read_absorbance 10. Read absorbance (490 nm and 680 nm) add_stop->read_absorbance calculate 11. Calculate % Cytotoxicity read_absorbance->calculate

Caption: Workflow for assessing this compound cytotoxicity using an LDH release assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include wells for controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium only (background).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • Centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits available from Roche, Sigma-Aldrich, or Thermo Fisher Scientific).[6][7]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[7]

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[7]

  • Calculation: Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Use as an Internal Standard in Mass Spectrometry

This compound can be used as an internal standard for the quantification of other sterols by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Workflow for Sterol Quantification using this compound as an Internal Standard

GCMS_Workflow sample_prep 1. Sample Preparation (e.g., cell lysate, plasma, tissue homogenate) add_is 2. Add known amount of This compound (Internal Standard) sample_prep->add_is hydrolysis 3. Saponification (Hydrolysis) (e.g., with ethanolic NaOH) add_is->hydrolysis extraction 4. Liquid-Liquid Extraction (e.g., with n-hexane) hydrolysis->extraction derivatization 5. Derivatization (optional, for GC-MS) (e.g., silylation) extraction->derivatization analysis 6. GC-MS or LC-MS Analysis derivatization->analysis quantification 7. Quantification (Ratio of analyte peak area to IS peak area) analysis->quantification

Caption: General workflow for using this compound as an internal standard for sterol analysis.

Protocol Outline:

  • Sample Preparation: Homogenize the biological sample (e.g., cells, tissue).

  • Internal Standard Spiking: Add a precise amount of this compound stock solution to the homogenate.

  • Saponification: To hydrolyze sterol esters, add ethanolic sodium hydroxide (B78521) and incubate at an elevated temperature (e.g., 80°C for 30 minutes).

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (including sterols) with an organic solvent like n-hexane or by using a modified Bligh-Dyer method with chloroform/methanol.[8]

  • Drying and Derivatization: Evaporate the organic solvent under a stream of nitrogen. For GC-MS analysis, the dried sterols are often derivatized (e.g., silylated) to increase their volatility and thermal stability.

  • Analysis: Inject the prepared sample into the GC-MS or LC-MS system. Monitor for the specific mass-to-charge ratio (m/z) transitions for the analyte of interest and for this compound.

  • Quantification: Construct a calibration curve using known concentrations of the analyte sterol and a fixed concentration of the this compound internal standard. The concentration of the analyte in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Biological Activity and Signaling Pathways

Oxysterols, including various hydroxycholesterols, are known endogenous ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[3][8] Activation of LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes.

Key LXR Target Genes:

  • ABCA1 and ABCG1: These are ATP-binding cassette transporters that mediate the efflux of cholesterol from cells, a critical step in reverse cholesterol transport. LXR activation upregulates their expression.[3]

  • SREBP-1c: Sterol Regulatory Element-Binding Protein-1c is a key transcription factor that promotes the synthesis of fatty acids. LXR activation can induce SREBP-1c expression, linking cholesterol and fatty acid metabolism.[1]

  • SREBP-2: In contrast, the SREBP-2 pathway, which promotes cholesterol biosynthesis, is indirectly regulated. High cellular sterol levels, which activate LXR, tend to suppress the SREBP-2 pathway.[4]

Hypothesized Signaling Pathway for this compound

LXR_Pathway cluster_cell Cell cluster_nucleus Nucleus HC19 This compound LXR LXR HC19->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to ABCA1_gene ABCA1 Gene LXRE->ABCA1_gene Promotes Transcription SREBP1c_gene SREBP-1c Gene LXRE->SREBP1c_gene Promotes Transcription ABCA1_protein ABCA1 Transporter ABCA1_gene->ABCA1_protein Translation SREBP1c_protein SREBP-1c SREBP1c_gene->SREBP1c_protein Translation Transcription Transcription Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_protein->Cholesterol_Efflux Lipogenesis Increased Lipogenesis SREBP1c_protein->Lipogenesis

References

Application Notes and Protocols: 19-Hydroxycholesterol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxycholesterol is an oxidized derivative of cholesterol, belonging to the class of oxysterols. These molecules are not merely byproducts of cholesterol metabolism but are now recognized as important signaling molecules involved in various physiological and pathological processes. As an intermediate in the conversion of cholesterol to estrogens, this compound plays a role in steroidogenesis. Its biological activities and potential as a biomarker have led to increasing interest in its precise quantification in biological samples. This document provides detailed information on the commercial sources and purity of this compound standards, along with comprehensive protocols for their application in research and drug development.

Commercial Sources and Purity of this compound

The quality and purity of chemical standards are paramount for accurate and reproducible experimental results. Several reputable suppliers offer this compound standards, typically with a purity of ≥98%. Below is a summary of commercially available this compound standards.

SupplierCatalog NumberPurityFormulationCAS Number
Santa Cruz Biotechnology sc-208153≥98%Crystalline Solid561-63-7
Cayman Chemical 15209≥98%Crystalline Solid561-63-7[1][2][3]
Biosynth FH23940Not SpecifiedNot Specified561-63-7
Neta Scientific CAYM-15209-1≥98%Crystalline Solid561-63-7[4]
Cenmed Enterprises 15209-1Not SpecifiedNot Specified561-63-7
Bertin Bioreagent 15209≥98%Crystalline Solid561-63-7[5]
Biomol GmbH CAY-15209>98%Crystalline Solid561-63-7
CymitQuimica VariousVariousNot Specified561-63-7[6]

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is an ideal internal standard for the quantitative analysis of other sterols in biological samples due to its structural similarity to endogenous sterols and its absence in most biological systems.

Materials:

  • This compound standard

  • Biological sample (e.g., plasma, tissue homogenate, fecal matter)

  • Internal standard stock solution (e.g., 1 mg/mL this compound in ethanol)

  • Solvents: n-hexane, ethanol, chloroform, methanol (B129727) (all HPLC or GC grade)

  • Saponification reagent: 1 M ethanolic potassium hydroxide (B78521) (KOH)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Glass test tubes with Teflon-lined screw caps

  • Nitrogen gas evaporator

  • GC-MS system with a suitable capillary column (e.g., SE-54)

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample (e.g., 1 mL of plasma or 50 mg of pulverized feces), add a precise volume of the this compound internal standard stock solution (e.g., 300 µg).[1]

  • Saponification:

    • Add 1 mL of 1 M ethanolic KOH to the sample.[1]

    • Incubate at 80°C for 30 minutes to hydrolyze sterol esters.[1]

  • Extraction:

    • After cooling, add 0.5 mL of distilled water to the hydrolysate.[1]

    • Extract the non-saponifiable lipids (sterols) by adding 5 mL of n-hexane and vortexing vigorously for 1 minute.

    • Centrifuge at 1500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer to a clean glass tube.

    • Repeat the extraction twice more and pool the hexane (B92381) extracts.

  • Drying:

    • Evaporate the pooled n-hexane extract to dryness under a gentle stream of nitrogen gas at 60°C.[1]

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS.[1]

    • Seal the tube and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[1]

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS.

    • Use a temperature program suitable for sterol analysis (e.g., initial temperature of 230°C, ramp to 260°C, then to 290°C).

    • Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS and the target sterol-TMS derivatives.

  • Quantification:

    • Calculate the concentration of the target sterol by comparing the peak area ratio of the target sterol to the this compound internal standard against a calibration curve prepared with known concentrations of the target sterol and a fixed concentration of the internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add this compound Internal Standard sample->add_is saponify Saponification add_is->saponify extract Hexane Extraction saponify->extract dry Evaporation extract->dry derivatize Derivatization (TMS) dry->derivatize gcms GC-MS Analysis derivatize->gcms quant Quantification gcms->quant G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR LXR LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Regulates Oxysterol This compound (and other oxysterols) Oxysterol->LXR Binds to

References

Troubleshooting & Optimization

19-Hydroxycholesterol solubility in aqueous buffers for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for working with 19-hydroxycholesterol in aqueous buffers for cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in cell culture?

This compound is an oxysterol, an oxidized derivative of cholesterol, that functions as a cholesterol metabolite.[1] In research, it is studied for its various biological activities, including its cytotoxic effects, which may have applications in cancer research.[1][2] It is also known to be an oxysterol that can promote atherosclerosis and is of interest in studies related to cardiovascular health and metabolic disorders.[3][4]

Q2: What is the primary challenge when preparing this compound for cell culture experiments?

The main challenge is its low solubility in aqueous solutions.[5] this compound is a lipophilic molecule, described as a white to off-white solid that is soluble in organic solvents but sparingly soluble in aqueous buffers commonly used for cell culture.[2][3] Direct addition of the solid or a concentrated organic stock solution to cell culture media often results in immediate precipitation, making it difficult to achieve a stable and accurate working concentration.[6]

Q3: What is the recommended organic solvent for making a this compound stock solution?

Ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are common choices for creating stock solutions of oxysterols. For the related compound 25-hydroxycholesterol (B127956), solubility is approximately 20 mg/mL in ethanol and about 100 µg/mL in DMSO.[5] While this compound is listed as slightly soluble in methanol, ethanol is generally a preferred solvent for similar sterols in cell culture applications.[2][6]

Q4: My this compound precipitated after I diluted the stock solution in my cell culture medium. How can I prevent this?

Precipitation is a common issue due to the hydrophobic nature of sterols.[6] To minimize this, try the following:

  • Warm the Media: Gently warm the cell culture medium to 37°C before adding the stock solution.

  • Dilute Slowly: Add the stock solution drop-by-drop into the medium while gently vortexing or swirling to facilitate dispersion.

  • Reduce Final Concentration: The desired final concentration may be above the solubility limit. Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific conditions.

  • Use a Carrier Molecule: For enhanced solubility and stability, complexing the this compound with a carrier molecule like methyl-β-cyclodextrin is highly recommended (see Q5 and Protocol 2).

Q5: What are cyclodextrins and how can they improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] This structure allows them to encapsulate hydrophobic molecules, like this compound, forming water-soluble "inclusion complexes".[9][10] Methyl-β-cyclodextrin (MβCD) is particularly effective at complexing with cholesterol and its derivatives, significantly increasing their solubility and stability in aqueous solutions for cell culture.[9][11][12]

Q6: What is a typical working concentration for oxysterols in cell culture?

The optimal concentration is cell-type and assay-dependent. However, typical concentrations for biologically active oxysterols range from the nanomolar (nM) to low micromolar (µM) range. For example, the related oxysterol 25-hydroxycholesterol inhibits IgA class switching with an IC50 of approximately 50 nM, while studies with a clickable 20(S)-hydroxycholesterol analog used a concentration of 1 µM for cell labeling.[5][13][14] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q7: How should I store this compound stock solutions?

Store this compound as a solid or in an organic solvent at -20°C, protected from light.[5][15] It is recommended to prepare fresh aqueous working solutions for each experiment and avoid storing them for more than one day, as stability in aqueous media can be limited.[5] Aliquoting the organic stock solution can help minimize freeze-thaw cycles.[15]

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 561-63-7[2][3]
Molecular Formula C₂₇H₄₆O₂[2][16]
Molecular Weight 402.65 g/mol [2][4]
Appearance White to Off-White Solid[3][4]
Storage Temperature -20°C[5]

Table 2: Solubility Data for this compound and Related Compounds

SolventCompoundSolubilityReference
Chloroform This compoundSlightly Soluble[2]
Methanol This compoundSlightly Soluble[2]
Ethanol 25-Hydroxycholesterol~20 mg/mL[5]
DMSO 25-Hydroxycholesterol~100 µg/mL[5]
Aqueous Buffers This compoundSparingly Soluble[3][5]

Table 3: Troubleshooting Guide for Solubility Issues

IssuePotential CauseRecommended Solution
Stock solution is cloudy or has visible particles. Concentration is too high for the solvent.Gently warm the solution while vortexing. If it does not dissolve, remake the stock at a lower concentration.
Precipitate forms immediately upon dilution in media. Poor aqueous solubility; concentration shock.Add the stock solution very slowly to pre-warmed media while stirring. Reduce the final concentration. Use a carrier like methyl-β-cyclodextrin (Protocol 2).
Inconsistent experimental results. Instability or precipitation of the compound over time.Prepare fresh working solutions for each experiment. Do not store aqueous dilutions for more than a day.[5]

Experimental Protocols & Workflows

Protocol 1: Standard Method for Solubilizing this compound using an Organic Solvent

This protocol is suitable for achieving lower concentrations where precipitation may not be a significant issue.

Materials:

  • This compound powder

  • Anhydrous ethanol (or DMSO)

  • Sterile, amber glass vials

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640), serum-free or low-serum

Procedure:

  • Prepare Stock Solution:

    • In a sterile amber glass vial, dissolve this compound in anhydrous ethanol to create a 1-10 mM stock solution (e.g., 4.03 mg in 1 mL for a 10 mM stock).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may assist dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Dilute the stock solution in anhydrous ethanol to create a 100-1000x intermediate stock relative to your final desired concentration.

  • Prepare Final Working Solution:

    • Warm the desired volume of cell culture medium to 37°C.

    • Add the required volume of the intermediate stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. For example, add 10 µL of a 1 mM intermediate stock to 10 mL of medium for a final concentration of 1 µM.

    • Visually inspect for any signs of precipitation.

    • Use the final working solution immediately.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation s1 Weigh this compound Powder s2 Dissolve in Anhydrous Ethanol (e.g., 10 mM) s1->s2 s3 Vortex Until Clear s2->s3 s4 Store Aliquots at -20°C s3->s4 w2 Add Stock Solution Dropwise into Medium while Swirling s4->w2 Use one aliquot w1 Pre-warm Cell Culture Medium to 37°C w1->w2 w3 Visually Inspect for Precipitation w2->w3 w3->s2 Precipitate forms (Troubleshoot/Use MβCD) w4 Use Immediately in Cell Culture Experiment w3->w4 Solution is Clear

Diagram 1: Workflow for preparing a this compound working solution.

Protocol 2: Advanced Method using Methyl-β-Cyclodextrin (MβCD) for Enhanced Solubility

This method creates a water-soluble inclusion complex, which is more stable in aqueous media and is recommended for higher concentrations or sensitive applications.[12][14]

Materials:

  • This compound 10 mM stock solution in ethanol (from Protocol 1)

  • Methyl-β-cyclodextrin (MβCD) powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare MβCD Solution:

    • Dissolve MβCD in sterile PBS to create a 10-20 mM solution. For example, dissolve ~26.2 mg of MβCD (MW ~1310 g/mol ) in 1 mL of PBS for a 20 mM solution.

    • Ensure the MβCD is fully dissolved.

  • Form the Inclusion Complex:

    • Dilute the 10 mM this compound ethanol stock solution 1:10 into the MβCD/PBS solution (e.g., add 100 µL of stock to 900 µL of 20 mM MβCD/PBS). This results in a 1 mM this compound solution with a 1:18 molar ratio of sterol to MβCD.

    • Incubate the mixture overnight at room temperature on a rotator to ensure efficient complex formation.[14]

  • Sterilize and Store:

    • Filter the complex solution through a sterile 0.22 µm syringe filter to remove any potential aggregates and ensure sterility.[14]

    • This aqueous stock of the this compound/MβCD complex can be stored in aliquots at -20°C.

  • Prepare Final Working Solution:

    • Add the required volume of the aqueous complex stock directly to your cell culture medium. This solution should disperse readily without precipitation.

G cluster_prep Component Preparation cluster_complex Complex Formation start Start p1 Prepare 10 mM 19-HC Stock in Ethanol start->p1 p2 Prepare 20 mM MβCD Solution in Sterile PBS start->p2 c1 Add Ethanol Stock to MβCD Solution (1:10 ratio) p1->c1 p2->c1 c2 Incubate Overnight on Rotator c1->c2 c3 Sterile Filter with 0.22 µm Syringe Filter c2->c3 end_node Aqueous Stock of 19-HC/MβCD Complex (Ready for Cell Culture) c3->end_node

Diagram 2: Workflow for preparing a this compound-MβCD complex.

Signaling Pathways

Oxysterols, including this compound, are known to be important signaling molecules that regulate lipid homeostasis. One of the key pathways they influence is the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which controls the synthesis and uptake of cholesterol.

When intracellular sterol levels are high, oxysterols can bind to regulatory proteins in the endoplasmic reticulum (ER), such as INSIG (Insulin-induced gene protein). This binding event causes the SREBP-SCAP complex to be retained in the ER, preventing its transport to the Golgi. Without transport to the Golgi, the SREBP transcription factor cannot be cleaved and activated. This leads to a downregulation of genes responsible for cholesterol synthesis and uptake, thus maintaining cellular cholesterol homeostasis.[17]

G cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex SREBP_SCAP_Golgi SREBP-SCAP (Transported) SREBP_SCAP->SREBP_SCAP_Golgi Transport Blocked by High Sterol Levels INSIG INSIG INSIG->SREBP_SCAP Binds & Retains Oxysterol This compound (or other oxysterols) Oxysterol->INSIG Binds S1P Protease 1 (S1P) S2P Protease 2 (S2P) S1P->S2P Cleavage nSREBP Active SREBP (nSREBP) S2P->nSREBP Releases SREBP_SCAP_Golgi->S1P SRE Sterol Response Element (SRE) nSREBP->SRE Activates Transcription Genes Cholesterol Synthesis & Uptake Genes SRE->Genes Activates Transcription

Diagram 3: Simplified overview of oxysterol regulation of the SREBP pathway.

References

Optimizing 19-Hydroxycholesterol Delivery to Cultured Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of 19-hydroxycholesterol to cultured cells. This guide offers detailed methodologies, quantitative data summaries, and visual workflows to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for delivering this compound to cultured cells?

A1: The three primary methods for delivering the hydrophobic molecule this compound to cells in culture are:

  • Ethanol (B145695) as a solvent: A straightforward method where this compound is first dissolved in ethanol to create a stock solution, which is then diluted into the cell culture medium.

  • Cyclodextrin (B1172386) complexation: this compound is encapsulated within cyclodextrin molecules, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, to enhance its solubility in aqueous solutions.

  • Liposomal formulation: this compound is incorporated into the lipid bilayer of liposomes, which are microscopic vesicles that can fuse with the cell membrane to deliver their contents.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies depending on the solvent. It is soluble in organic solvents.[1][2] For cell culture applications, ethanol is a commonly used solvent.

Quantitative Data: Solubility of this compound

SolventSolubility
Ethanol20 mg/mL[1]
Dimethylformamide (DMF)2 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)0.1 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL[1]
ChloroformSlightly soluble[3][4]
MethanolSlightly soluble[3][4]

Q3: Is this compound stable in solution?

A3: this compound is a cholesterol oxidation product and its stability in solution can be a concern.[5] It is recommended to store stock solutions at -20°C.[1] One study on the stability of standard solutions of several cholesterol oxides, including this compound, found that the derivatized compounds showed an increase by day, suggesting some degree of degradation or modification over a 7-day period at various temperatures (23 ± 2°C, 4°C, and -20°C).[5] For optimal results, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.

Q4: Does this compound affect cell viability?

A4: As a cholesterol oxidation product, this compound can exhibit cytotoxic effects.[3][4] The extent of cytotoxicity is dependent on the concentration and the cell type. It is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line. Other hydroxycholesterols, such as 27-hydroxycholesterol (B1664032), have been shown to induce cytotoxicity at higher concentrations in some cancer cell lines.[6][7]

Troubleshooting Guides

Ethanol Delivery Method

Q: I'm observing precipitation when I add my ethanolic this compound stock solution to the cell culture medium. What should I do?

A: This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:

  • Decrease the final ethanol concentration: The final concentration of ethanol in your cell culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity and precipitation. To achieve this, you may need to prepare a more concentrated stock solution of this compound in ethanol, so a smaller volume is added to the medium.

  • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help to keep the compound in solution.

  • Add the stock solution dropwise while vortexing: Slowly adding the stock solution to the medium while gently agitating can aid in its dispersion and prevent immediate precipitation.

  • Filter the final medium: After dilution, filter the medium through a 0.22 µm filter to remove any precipitates before adding it to the cells.

Cyclodextrin Complexation Method

Q: My cells are showing signs of toxicity after treatment with the this compound-cyclodextrin complex. What could be the cause?

A: Cytotoxicity when using cyclodextrins can arise from a few factors:

  • Excess free cyclodextrin: High concentrations of free cyclodextrins can extract cholesterol from the cell membrane, leading to cytotoxicity. It is important to optimize the molar ratio of cyclodextrin to this compound to ensure most of the cyclodextrin is complexed.

  • Inappropriate cyclodextrin type: Different types of cyclodextrins (e.g., methyl-β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have varying abilities to encapsulate molecules and different toxicity profiles. You may need to screen different cyclodextrins to find the one that is least toxic to your cells.

  • Concentration of the complex: Even when complexed, high concentrations of this compound can still be toxic. Perform a dose-response curve to find the optimal concentration.

Q: How do I determine the optimal ratio of cyclodextrin to this compound?

A: The optimal ratio depends on the specific cyclodextrin used and needs to be determined empirically. A good starting point is a molar ratio of 1:1. You can then test a range of ratios (e.g., 1:0.5, 1:1, 1:2 of this compound to cyclodextrin) and assess the solubility of the complex and its effect on cell viability and the desired biological outcome.

Liposomal Formulation Method

Q: The encapsulation efficiency of my this compound liposomes is low. How can I improve it?

A: Low encapsulation efficiency can be due to several factors in the liposome (B1194612) preparation process:

  • Lipid composition: The choice of lipids is crucial. Incorporating cholesterol into the lipid bilayer can increase its stability and encapsulation efficiency for hydrophobic molecules like this compound.

  • Hydration temperature: The hydration of the lipid film should be done at a temperature above the phase transition temperature (Tc) of the lipids used. This ensures the lipids are in a fluid state and can form vesicles properly.

  • Sonication/Extrusion: The method used for size reduction can impact encapsulation. Both sonication and extrusion should be optimized in terms of time, power (for sonication), and the number of passes (for extrusion) to achieve a homogenous population of liposomes with good encapsulation.

  • Drug-to-lipid ratio: The amount of this compound relative to the total lipid content can affect encapsulation. Experiment with different ratios to find the optimal loading capacity.

Experimental Protocols

Protocol 1: Delivery of this compound using Ethanol
  • Prepare a stock solution: Dissolve this compound in 100% ethanol to a concentration of 20 mg/mL.[1] This will be your stock solution. Store at -20°C for long-term storage.

  • Prepare working solutions: On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final ethanol concentration in the medium is less than 0.5%.

  • Treat the cells: Remove the old medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.

  • Incubate: Incubate the cells for the desired period.

  • Control: Include a vehicle control in your experiment by adding the same volume of ethanol to the medium as used for the highest concentration of this compound.

Workflow for Ethanol-Based Delivery

ethanol_delivery_workflow Ethanol-Based Delivery Workflow prep_stock Prepare 20 mg/mL Stock in 100% Ethanol store_stock Store Stock at -20°C prep_stock->store_stock prep_working Dilute Stock in Culture Medium (Final EtOH < 0.5%) store_stock->prep_working treat_cells Replace Old Medium with Treatment Medium prep_working->treat_cells vehicle_control Prepare Vehicle Control (Ethanol only) prep_working->vehicle_control incubate Incubate Cells for Desired Duration treat_cells->incubate vehicle_control->treat_cells cyclodextrin_delivery_workflow Cyclodextrin-Based Delivery Workflow dissolve_19hc Dissolve 19-HC in Ethanol form_complex Mix Solutions and Vortex dissolve_19hc->form_complex dissolve_cd Dissolve Cyclodextrin in Serum-Free Medium dissolve_cd->form_complex incubate_complex Incubate at 37°C for 1 hour form_complex->incubate_complex sterilize Filter through 0.22 µm Filter incubate_complex->sterilize treat_cells Add Complex to Cultured Cells sterilize->treat_cells liposome_delivery_workflow Liposome-Based Delivery Workflow dissolve_lipids Dissolve 19-HC and Lipids in Chloroform create_film Create Thin Lipid Film (Rotary Evaporation) dissolve_lipids->create_film hydrate_film Hydrate Film with Buffer (Vortexing) create_film->hydrate_film size_reduction Size Reduction (Sonication/Extrusion) hydrate_film->size_reduction purify Purify Liposomes (Dialysis/Chromatography) size_reduction->purify treat_cells Add Liposomes to Cells purify->treat_cells LXR_signaling_pathway LXR Signaling Pathway cluster_cell Cell HC19 This compound LXR LXR HC19->LXR binds & activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Nucleus Nucleus LXR_RXR->Nucleus translocates to LXRE LXRE LXR_RXR->LXRE binds to Gene_Expression Target Gene Expression LXRE->Gene_Expression regulates

References

Stability of 19-Hydroxycholesterol in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 19-hydroxycholesterol, particularly when stored in Dimethyl Sulfoxide (DMSO) at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C for long-term stability.

Q2: How stable is this compound when stored as a solid at -20°C?

A2: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1]

Q3: Can I store this compound dissolved in DMSO?

A3: Yes, this compound can be dissolved and stored in DMSO. However, it is important to use anhydrous DMSO and store the solution at -20°C to minimize degradation.

Q4: What is the long-term stability of this compound in DMSO at -20°C?

A4: Based on supplier information, this compound solutions in DMSO are expected to be stable for an extended period when stored properly at -20°C. One leading supplier indicates a stability of at least four years for the compound itself at this temperature, and while specific data for DMSO solutions is limited, this suggests good stability.[1] A study also demonstrated the stability of this compound in an organic solvent over 7 days at -20°C.[2][3]

Q5: What is the solubility of this compound in DMSO?

A5: The solubility of this compound in DMSO is approximately 0.1 mg/mL.[1] It is more soluble in other organic solvents like ethanol (B145695) (approx. 20 mg/mL) and DMF (approx. 2 mg/mL).[1]

Q6: Are there any known degradation products of this compound in DMSO?

A6: While specific degradation pathways in DMSO are not extensively documented in publicly available literature, potential degradation could involve oxidation of the hydroxyl groups. It is crucial to use high-purity, anhydrous DMSO and to minimize freeze-thaw cycles to reduce the risk of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results using a this compound DMSO stock solution. Degradation of the compound due to improper storage.- Ensure the stock solution was stored at -20°C in a tightly sealed, light-protected vial. - Minimize the number of freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes. - Prepare a fresh stock solution from solid this compound.
Precipitate observed in the this compound DMSO stock solution after thawing. The concentration of the solution may exceed its solubility limit in DMSO at lower temperatures.- Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. - If the precipitate persists, consider preparing a more dilute stock solution. The solubility in DMSO is limited (0.1 mg/mL).[1]
Difficulty dissolving this compound in DMSO. Low solubility of the compound in DMSO.- Ensure you are not exceeding the solubility limit of 0.1 mg/mL.[1] - Gentle warming and vortexing can aid dissolution. - For higher concentrations, consider using ethanol as the solvent.[1]

Stability Data Summary

Compound Solvent Storage Temperature Duration Stability Source
This compound- (Solid)-20°C≥ 4 yearsStableCayman Chemical[1]
This compoundToluene-20°C7 daysStableBusch et al. (2011)[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Transfer the solid to a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (not exceeding 0.1 mg/mL).

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the vials at -20°C, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC-UV

Objective: To determine the stability of a this compound solution over time.

Materials:

  • This compound stock solution in DMSO

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • Reference standard of this compound

Procedure:

  • Prepare a calibration curve using freshly prepared solutions of the this compound reference standard.

  • At time zero (t=0), inject an aliquot of the this compound stock solution into the HPLC system.

  • Record the peak area of the this compound peak.

  • Store the stock solution under the desired conditions (e.g., -20°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, bring it to room temperature, and inject it into the HPLC system.

  • Record the peak area of the this compound peak.

  • Compare the peak area at each time point to the peak area at t=0 to determine the percentage of degradation.

  • Monitor for the appearance of any new peaks, which may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis (HPLC) weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (≤ 0.1 mg/mL) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store t0 Time-Zero Analysis (t=0) incubation Incubate at -20°C t0->incubation tx Time-Point Analysis (t=x) incubation->tx compare Compare Peak Areas (t=x vs t=0) tx->compare

Caption: Experimental workflow for preparing and assessing the stability of this compound in DMSO.

degradation_pathway cluster_conditions Degradation Conditions This compound This compound Oxidation_Products Potential Oxidation Products This compound->Oxidation_Products Oxidizing Agents Other_Degradants Other Degradation Products This compound->Other_Degradants e.g., Light, Acid/Base Oxidizing_Agents Oxygen, Peroxides Light_Acid_Base e.g., Light, Acid/Base

Caption: Potential degradation pathways for this compound.

References

Preventing 19-Hydroxycholesterol degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 19-hydroxycholesterol during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an oxysterol, an oxidized derivative of cholesterol, formed during the metabolic oxidation of cholesterol. It is used as an internal standard in the quantitative analysis of other sterols by mass spectrometry.[1] Its structural integrity is crucial for accurate and reproducible experimental results. Degradation of this compound can lead to an underestimation of its concentration and can interfere with the quantification of target analytes.

Q2: What are the main causes of this compound degradation during sample preparation?

The two primary causes of this compound degradation are:

  • Enzymatic Degradation: Endogenous enzymes present in biological samples can metabolize this compound. Cytochrome P450 (CYP) enzymes, such as CYP7A1, CYP27A1, and CYP3A4, are known to be involved in the metabolism of various oxysterols as part of bile acid synthesis and cholesterol homeostasis.

  • Oxidative Degradation: As an oxysterol, this compound is susceptible to further oxidation, especially when exposed to atmospheric oxygen, light, and high temperatures. This process can be accelerated by the presence of metal ions.

Q3: How can I prevent enzymatic degradation of this compound?

To minimize enzymatic activity, it is crucial to quench metabolic processes immediately after sample collection. The following methods are recommended:

  • Quenching with Cold Organic Solvents: Rapidly mix the sample with a cold organic solvent, such as methanol (B129727). This denatures enzymes and halts metabolic activity.

  • Flash Freezing: Immediately freeze the sample in liquid nitrogen. This rapidly lowers the temperature and effectively stops enzymatic processes. Samples should then be stored at -80°C until further processing.

Q4: What measures can I take to prevent oxidative degradation of this compound?

Several precautions should be taken to prevent the oxidation of this compound:

  • Use of Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent. A typical final concentration for BHT in plasma or serum samples is 100µM.

  • Inert Atmosphere: Perform sample preparation steps under an inert atmosphere, such as nitrogen or argon gas, to minimize exposure to oxygen.

  • Light Protection: Work in low light conditions or use amber-colored vials to protect the sample from photo-induced oxidation.

  • Low Temperature: Keep samples on ice or at 4°C throughout the preparation process to reduce the rate of chemical reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low recovery of this compound Incomplete extraction from the sample matrix.Optimize the extraction solvent system. A common method is a modified Bligh-Dyer extraction using a chloroform/methanol mixture. Ensure vigorous vortexing and proper phase separation.
Degradation during sample processing.Implement the preventative measures outlined in the FAQs, including immediate quenching, addition of antioxidants (e.g., BHT), working under an inert atmosphere, and protecting from light.
Adsorption to labware.Use silanized glassware or low-adhesion polypropylene (B1209903) tubes to minimize loss of the analyte.
Inconsistent or irreproducible results Variable degradation between samples.Standardize all sample preparation steps, including timing, temperature, and light exposure. Prepare samples in batches and analyze them promptly.
Presence of interfering substances.Employ a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to remove interfering matrix components.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Review and optimize the sample handling and storage procedures to minimize degradation. Analyze a fresh standard to confirm the identity of the degradation peaks.
Isomerization of this compound.Maintain a neutral pH during sample preparation, as acidic or basic conditions can potentially lead to isomerization.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationStabilityReference
Solid Form-20°C≥ 4 yearsHigh[1]
In Solution-20°CNot specifiedRecommended for short-term[2]
In Solution4°C7 daysSignificant increase in TMS ether derivatives[2]
In Solution23 ± 2°C7 daysSignificant increase in TMS ether derivatives[2]

Table 2: BHT Preparation for Sample Stabilization

Stock SolutionPreparationFinal Concentration in SampleApplication
1000x BHT Stock (100 mM)Dissolve 220.35 mg BHT in 10 mL ethanol.-For preparing working solutions.
100x BHT Stock (10 mM)Mix 5 µL of 1000x BHT stock with 45 µL PBS.100 µMAdd 1 µL of 100x stock per 100 µL of plasma/serum.
BHT Solution for TissuesAdd 250 µL of 1000x BHT stock to 500 mL PBS.50 µMFor homogenization of tissue samples.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Collection and Quenching:

    • Collect blood in EDTA-containing tubes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

    • Immediately transfer the plasma to a new tube and flash-freeze in liquid nitrogen. Store at -80°C until extraction.

  • Preparation of Extraction Solvent:

    • Prepare a chloroform/methanol (2:1, v/v) mixture.

    • Add BHT to the solvent mixture to a final concentration of 100 µM.

  • Extraction:

    • Thaw the plasma sample on ice.

    • To 100 µL of plasma, add 1 mL of the cold chloroform/methanol/BHT solvent.

    • Add an appropriate internal standard if this compound is not being used as the internal standard.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Sample Processing:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or mobile phase) for LC-MS analysis.

Visualizations

Signaling Pathway of Oxysterols via Liver X Receptor (LXR)

Oxysterols, including potentially this compound, can act as signaling molecules by activating Liver X Receptors (LXRs). This activation plays a crucial role in cholesterol homeostasis.

LXR_Signaling_Pathway Oxysterol This compound (Oxysterol) LXR LXR Oxysterol->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Promotes CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux Leads to

Caption: Activation of LXR by oxysterols leads to increased cholesterol efflux.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in a typical workflow for the analysis of this compound from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Quenching Quenching (Flash Freeze or Cold Solvent) Sample->Quenching Extraction Lipid Extraction (e.g., Bligh-Dyer with BHT) Quenching->Extraction Drying Solvent Evaporation (Under Nitrogen) Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical workflow for this compound sample preparation and analysis.

References

Technical Support Center: Quantification of 19-Hydroxycholesterol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 19-Hydroxycholesterol by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound include its low endogenous concentrations in biological samples, potential interference from isomeric compounds, its susceptibility to degradation, and its poor ionization efficiency in mass spectrometry.[1][2]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of oxysterols like this compound.[3][4] LC-MS/MS is often preferred for its high sensitivity and throughput, especially when derivatization can be avoided.[1][4] GC-MS offers excellent chromatographic resolution but typically requires a derivatization step to increase the volatility of the analyte.[3][5]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is often employed to improve the analytical properties of this compound. For GC-MS analysis, derivatization (e.g., silylation) is generally required to increase volatility.[5] For LC-MS/MS, derivatization with reagents like picolinic acid can enhance ionization efficiency and thus sensitivity.[2][6] However, derivatization can also introduce variability and potential for sample loss, so some methods are developed without this step.[1]

Q4: Why is a stable isotope-labeled internal standard crucial for accurate quantification?

A4: A stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended for accurate quantification. It mimics the behavior of the endogenous analyte during sample preparation (extraction, derivatization) and compensates for matrix effects during mass spectrometric analysis, leading to more precise and accurate results.[6]

Q5: How can I minimize the auto-oxidation of cholesterol to form oxysterols during sample handling?

A5: To prevent the artificial formation of oxysterols through auto-oxidation, it is crucial to handle samples quickly, at low temperatures, and to protect them from light and air. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents during sample preparation is a common practice.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Suggested Solution
Low Endogenous Concentration This compound is often present at very low levels.[3] Increase the sample volume or concentrate the sample extract. Optimize the sensitivity of the mass spectrometer.
Poor Ionization Efficiency Infuse a standard solution of this compound to optimize mass spectrometer source parameters (e.g., gas flows, temperatures, voltages). Consider derivatization with an ionization-enhancing agent (e.g., picolinic acid for LC-MS).[2][6] If using LC-MS, evaluate both ESI and APCI sources if available.
Analyte Degradation Ensure samples are protected from light and heat during preparation and storage. Use antioxidants like BHT in your extraction solvents. Analyze samples promptly after preparation.
Inefficient Extraction Evaluate the recovery of your sample preparation method. Perform a spike-recovery experiment by adding a known amount of this compound standard to a blank matrix and calculate the percentage recovered after extraction. Consider using solid-phase extraction (SPE) for cleaner extracts.[5][7]
Incorrect Mass Spectrometer Parameters Verify the precursor and product ions in your multiple reaction monitoring (MRM) transitions. Optimize the collision energy for each transition.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Suggested Solution
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte and column. The organic solvent composition should be optimized for good peak shape. For reverse-phase chromatography, a gradient elution may be necessary.[8]
Injection of a Strong Solvent The solvent used to dissolve the final extracted sample should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
Secondary Interactions with the Column This can cause peak tailing. Consider using a different column chemistry or adding a small amount of an additive like formic acid to the mobile phase to improve peak shape.[1]
System Dead Volume Check all connections between the injector, column, and mass spectrometer for any unnecessary tubing length or poor fittings that could contribute to peak broadening.
Issue 3: High Variability in Results
Possible Cause Suggested Solution
Matrix Effects Use a stable isotope-labeled internal standard to compensate for signal suppression or enhancement.[6] Improve sample cleanup using techniques like SPE to remove interfering matrix components.[5][7]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting and evaporation. Automation can help improve reproducibility.[6]
Instrument Instability Check the stability of the LC-MS system by injecting a standard solution multiple times and observing the variation in peak area and retention time. If unstable, the instrument may require maintenance or recalibration.
Issue 4: Interference from Isomeric Compounds
Possible Cause Suggested Solution
Co-elution of Isomers Other hydroxycholesterol isomers can have similar mass-to-charge ratios and fragmentation patterns, leading to analytical interference.[2] Optimize the chromatographic method to achieve baseline separation of this compound from its isomers. This may involve using a longer column, a different stationary phase, or adjusting the mobile phase gradient.[8]
Non-specific MRM Transitions Ensure that the selected MRM transitions are as specific as possible to this compound. If isobaric interference persists, a higher resolution mass spectrometer may be necessary.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for oxysterol analysis by GC-MS and LC-MS/MS, which can serve as a reference for method development for this compound.

Table 1: GC-MS Quantitative Parameters for Oxysterols

Parameter Value Reference
Limit of Quantification (LOQ) 0.01 - 0.10 µg/mL[3]
Linearity (r²) > 0.99[3]
Precision (% CV) 1.1 - 9.8%[3]
Accuracy (% Bias) 75.9 - 125.1%[3]

Table 2: LC-MS/MS Quantitative Parameters for Oxysterols

Parameter Value Reference
Limit of Quantification (LOQ) 0.5 - 2 ng/mL[6][9]
Linearity (r²) ≥ 0.9986[9]
Intra-day Precision (% CV) < 15%[6]
Inter-day Precision (% CV) < 15%[6]
Accuracy (% of Nominal) within ± 15%[6]

Experimental Protocols

Detailed Methodology for this compound Quantification by LC-MS/MS

This protocol is a generalized procedure based on common practices for oxysterol analysis and should be optimized for your specific application.

1. Sample Preparation (from Plasma)

  • Saponification (to measure total this compound):

    • To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d7).

    • Add 1 mL of 1 M ethanolic potassium hydroxide.

    • Vortex and incubate at 60°C for 1 hour to hydrolyze the esterified oxysterols.

    • Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of water to the saponified sample.

    • Extract the oxysterols by adding 2 mL of n-hexane (or another suitable organic solvent like methyl-tert-butyl ether) and vortexing for 5 minutes.[9]

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step on the aqueous layer and combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[1]

    • Gradient: Develop a gradient to ensure the separation of this compound from other isomers (e.g., 0-1 min, 80% B; 1-9 min, 80-90% B; 9-11 min, 90-95% B; followed by re-equilibration).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 30°C.[1]

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined empirically by infusing a standard of this compound. The transition often corresponds to the loss of one or more water molecules from the protonated molecule.

    • Optimization: Optimize source parameters and collision energies for maximum signal intensity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Quantification start Start: Problem with Quantification issue Identify the Issue Low/No Signal Poor Peak Shape High Variability Interference start->issue low_signal Low/No Signal Analysis Check Concentration Optimize Ionization Prevent Degradation Improve Extraction Verify MS Parameters issue:low->low_signal peak_shape Poor Peak Shape Analysis Adjust Mobile Phase Check Injection Solvent Change Column Minimize Dead Volume issue:peak->peak_shape variability High Variability Analysis Use IS Improve Cleanup Standardize Prep Check Instrument Stability issue:var->variability interference Interference Analysis Optimize Chromatography Select Specific Transitions Use High-Resolution MS issue:int->interference solution Implement Solution and Re-analyze low_signal->solution peak_shape->solution variability->solution interference->solution end End: Problem Resolved solution->end

Caption: Troubleshooting workflow for this compound quantification.

Experimental_Workflow Experimental Workflow for this compound Quantification sample Biological Sample (e.g., Plasma) prep Sample Preparation Add Internal Standard Saponification (optional) Liquid-Liquid or Solid-Phase Extraction Evaporation & Reconstitution sample->prep analysis LC-MS/MS Analysis Chromatographic Separation (C18 Column) Mass Spectrometric Detection (MRM Mode) prep->analysis data Data Processing Peak Integration Calibration Curve Concentration Calculation analysis->data result Final Result (Concentration of This compound) data->result

Caption: Experimental workflow for this compound quantification.

Cholesterol_Metabolism Overview of Cholesterol Metabolism and Oxysterol Function cholesterol Cholesterol enzymatic Enzymatic Oxidation (CYP Enzymes) cholesterol->enzymatic non_enzymatic Non-Enzymatic Oxidation (Reactive Oxygen Species) cholesterol->non_enzymatic oxysterols Oxysterols (e.g., this compound) enzymatic->oxysterols non_enzymatic->oxysterols signaling Cellular Signaling Activation of LXR Regulation of SREBP oxysterols->signaling bile_acid Bile Acid Synthesis oxysterols->bile_acid elimination Cholesterol Elimination signaling->elimination

Caption: Overview of cholesterol metabolism and oxysterol function.

References

Technical Support Center: 19-Hydroxycholesterol Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding artifact formation during the derivatization of 19-hydroxycholesterol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is a critical step for the analysis of oxysterols like this compound by GC-MS. The primary reasons are to:

  • Increase Volatility: this compound in its native form has low volatility, making it unsuitable for gas chromatography. Derivatization, typically through silylation, replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This conversion into TMS ethers significantly increases the molecule's volatility, allowing it to be vaporized in the GC inlet without thermal decomposition.[1][2][3]

  • Enhance Thermal Stability: The resulting TMS derivatives are more thermally stable than the original compound, preventing degradation at the high temperatures used in the GC oven and injector.[1]

  • Improve Chromatographic Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with the GC column's stationary phase. This leads to more symmetrical and sharper peaks, improving resolution and quantification.

Q2: What are the most common derivatization reagents for this compound?

A2: The most widely used derivatization reagents for oxysterols, including this compound, are silylating agents. These include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used in combination with a catalyst like TMCS (trimethylchlorosilane) to increase its reactivity, especially for hindered hydroxyl groups.[1][4][5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Known for being a strong silylating agent and producing volatile by-products that are less likely to interfere with the chromatogram.[6][7]

Q3: What are the potential artifacts that can form during the derivatization of this compound?

A3: Artifact formation can lead to multiple peaks for a single compound, complicating data interpretation. Common artifacts include:

  • Incomplete Derivatization Products: If the reaction does not go to completion, you may see peaks corresponding to partially silylated this compound (e.g., mono-TMS ether instead of the desired di-TMS ether).[8]

  • Hydrolysis Products: Silyl derivatives are sensitive to moisture. The presence of water in the sample or reagents can lead to the hydrolysis of the TMS ethers back to the original hydroxyl groups, resulting in a decreased signal for the desired derivative and an increased signal for the underivatized or partially derivatized compound.[4]

  • Enol-TMS Ethers: While this compound itself does not have a ketone group, other oxysterols in a sample might. Ketone groups can form enol-TMS ether artifacts, which can complicate the chromatogram.[9][10]

  • Reagent-Related Artifacts: The derivatization reagents themselves or their by-products can sometimes be detected in the chromatogram.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no peak for derivatized this compound Incomplete derivatization due to insufficient reagent, time, or temperature.Increase the molar excess of the silylating reagent (e.g., BSTFA or MSTFA) to at least a 2:1 ratio over the active hydrogens. Optimize the reaction time and temperature; heating at 60-80°C for 30-60 minutes is a common starting point.[1][4]
Presence of moisture leading to hydrolysis of TMS derivatives.Ensure the sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and store reagents under dry conditions.[4]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column. Periodically clean or replace the inlet liner.[11]
Multiple peaks for this compound Incomplete derivatization resulting in a mixture of partially and fully silylated products.As mentioned above, optimize the derivatization conditions (reagent excess, time, temperature) to drive the reaction to completion. The use of a catalyst like TMCS with BSTFA can improve the derivatization of sterically hindered hydroxyl groups.[1]
Isomerization or degradation of the analyte.Ensure the injector and oven temperatures are not excessively high, which could cause thermal degradation.
Peak tailing Active sites in the GC system adsorbing the analyte.Use a deactivated inlet liner and column. Check for and eliminate any leaks in the system.[11][12]
Incomplete derivatization leaving polar hydroxyl groups.Ensure complete derivatization by optimizing the reaction conditions.
Ghost peaks or baseline noise Contamination from the derivatization reagent or sample matrix.Prepare a reagent blank (all components except the sample) to identify any peaks originating from the reagents. Ensure proper sample clean-up before derivatization.[1]
Column bleed at high temperatures.Use a low-bleed GC column suitable for MS analysis. Condition the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Derivatization of this compound using BSTFA + 1% TMCS

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • Dried sample containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC vials with inserts and caps

Procedure:

  • Ensure the sample is completely dry. This can be achieved by evaporation under a stream of nitrogen. The absence of water is crucial as silylating reagents are moisture-sensitive.[4]

  • Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a GC vial to dissolve it.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess to ensure complete derivatization.

  • Tightly cap the vial and vortex briefly to mix.

  • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[4]

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Derivatization of this compound using MSTFA

Materials:

  • Dried sample containing this compound

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Anhydrous pyridine (optional, as a catalyst)

  • Heating block or oven

  • GC vials with inserts and caps

Procedure:

  • Evaporate the sample to dryness under a stream of nitrogen in a GC vial.

  • Add 50 µL of MSTFA to the dried sample. If desired, 10-20 µL of anhydrous pyridine can be added as a catalyst.

  • Tightly cap the vial and vortex to ensure the sample is dissolved in the reagent.

  • Heat the mixture at 60°C for 30 minutes.[13]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Data on Artifact Formation

Artifact TypeInfluencing FactorsMitigation Strategies
Incomplete Silylation - Insufficient reagent amount- Short reaction time- Low reaction temperature- Steric hindrance of hydroxyl groups- Use a molar excess of silylating reagent.- Increase reaction time and/or temperature.- Use a stronger silylating agent (e.g., MSTFA) or a catalyst (e.g., TMCS with BSTFA).[1]
Hydrolysis of TMS Ethers - Presence of water in the sample, solvent, or reagents.- Thoroughly dry the sample before derivatization.- Use anhydrous solvents and reagents.- Store derivatized samples under dry conditions and analyze them promptly.[4]
Formation of Enol-TMS Ethers (from keto-steroids if present)- Presence of ketone functional groups.- Reaction conditions (e.g., high temperature).- For samples containing ketones, a two-step derivatization (methoximation followed by silylation) can be employed to protect the keto group and prevent enol formation.[7][9]

Visualizations

Derivatization_Workflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_troubleshoot Troubleshooting Loop start Start with Sample Containing This compound dry Dry Sample Completely (e.g., under Nitrogen stream) start->dry dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine) dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS or MSTFA) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 60-80°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze check Check for Artifacts/ Incomplete Reaction analyze->check optimize Optimize Conditions: - Reagent Amount - Time/Temperature - Moisture Control check->optimize If issues found optimize->dry Re-prepare sample

Caption: Workflow for the silylation of this compound for GC-MS analysis.

References

Interference of other oxysterols in 19-Hydroxycholesterol assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 19-hydroxycholesterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of this and other related oxysterols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

The accurate quantification of this compound is challenging due to several factors:

  • Low physiological concentrations: this compound is present at very low levels in biological matrices, requiring highly sensitive analytical methods.

  • Interference from isomeric oxysterols: Numerous other oxysterols with the same molecular weight and similar chemical structures exist, which can interfere with the analysis. Chromatographic separation is crucial to distinguish these isomers.[1][2]

  • Matrix effects: Components of the biological sample (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate results.[2]

  • Analyte stability: Oxysterols can be prone to auto-oxidation during sample collection, storage, and preparation, leading to the artificial formation of other oxysterols and inaccurate quantification.

Q2: Which analytical methods are most commonly used for this compound quantification?

The most common methods for the quantification of this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and specificity, allowing for the separation and quantification of multiple oxysterols in a single run.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique that offers excellent chromatographic resolution for separating isomeric oxysterols. Derivatization is typically required to increase the volatility of the analytes.

  • Enzyme-Linked Immunosorbent Assay (ELISA): An immunoassay-based method that can be used for high-throughput screening. However, it is susceptible to cross-reactivity with other structurally similar oxysterols.

Q3: How can I minimize interference from other oxysterols in my this compound assay?

Minimizing interference is critical for accurate results. Here are some strategies:

  • For LC-MS/MS and GC-MS:

    • Optimize chromatographic separation: Use a high-resolution capillary column and optimize the gradient elution (for LC) or temperature program (for GC) to achieve baseline separation of this compound from its isomers.

    • Use tandem mass spectrometry (MS/MS): Employ Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions unique to this compound, thereby increasing selectivity.

  • For ELISA:

    • Consult the manufacturer's data: Carefully review the cross-reactivity data provided in the kit insert to understand which other oxysterols may interfere with the assay.

    • Sample purification: If significant cross-reactivity is expected, consider a pre-purification step, such as solid-phase extraction (SPE), to remove interfering compounds before performing the ELISA.

Troubleshooting Guides

LC-MS/MS and GC-MS Assays

Issue 1: Poor Chromatographic Resolution of Oxysterol Isomers

  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Column Selection: Ensure you are using a column suitable for sterol analysis (e.g., C18 for LC, specialized capillary columns for GC).

    • Mobile Phase/Temperature Gradient: Optimize the mobile phase gradient (for LC) or the oven temperature program (for GC) to improve the separation of isomeric peaks. Slower gradients or temperature ramps can often enhance resolution.

    • Flow Rate: Adjust the flow rate to improve separation efficiency.

    • Injection Volume: A smaller injection volume can sometimes improve peak shape and resolution.

Issue 2: Low Signal or Poor Sensitivity

  • Possible Cause: Inefficient ionization, sample degradation, or matrix effects.

  • Troubleshooting Steps:

    • Ion Source Optimization: Optimize the ion source parameters (e.g., temperature, gas flows, voltage) for maximum sensitivity of this compound.

    • Sample Preparation:

      • Use antioxidants (e.g., butylated hydroxytoluene - BHT) during sample preparation to prevent auto-oxidation.[2]

      • Perform a spike-recovery experiment to assess the efficiency of your extraction method.

      • Employ effective sample cleanup techniques like solid-phase extraction (SPE) to remove matrix interferences.[1]

    • Derivatization (for GC-MS): Ensure complete derivatization of the hydroxyl groups to improve volatility and ionization.

Issue 3: High Background or Matrix Effects

  • Possible Cause: Co-eluting matrix components interfering with ionization.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Utilize more rigorous sample preparation methods, such as a multi-step SPE or liquid-liquid extraction, to remove interfering substances.

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound can help to compensate for matrix effects and variations in sample processing.

    • Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is similar to your samples to account for matrix effects.

ELISA Assays

Issue 4: High Background Signal

  • Possible Cause: Non-specific binding of antibodies or conjugate.

  • Troubleshooting Steps:

    • Washing: Increase the number and vigor of wash steps to remove unbound reagents.

    • Blocking: Ensure that the blocking buffer is effective and that all wells are completely blocked.

    • Reagent Concentration: Titrate the concentrations of the primary antibody and the enzyme-conjugated secondary antibody to find the optimal balance between signal and background.

Issue 5: Low or No Signal

  • Possible Cause: Inactive reagents, incorrect incubation times or temperatures, or improper sample preparation.

  • Troubleshooting Steps:

    • Reagent Integrity: Check the expiration dates and storage conditions of all kit components.

    • Incubation Parameters: Verify that the correct incubation times and temperatures as specified in the protocol are being followed.

    • Sample Dilution: Ensure that the sample is diluted appropriately to fall within the dynamic range of the assay.

Issue 6: Suspected Cross-Reactivity

  • Possible Cause: The antibody used in the ELISA kit recognizes other structurally similar oxysterols.

  • Troubleshooting Steps:

    • Review Kit Specificity: Carefully examine the cross-reactivity data provided by the manufacturer.

    • Confirm with an Orthogonal Method: If significant cross-reactivity is suspected, confirm your ELISA results using a more specific method like LC-MS/MS.

    • Sample Pre-treatment: If a specific interfering oxysterol is known and present at high concentrations, consider methods to selectively remove it from the sample prior to the assay.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of oxysterols, including this compound, by mass spectrometry-based methods. Note that specific values can vary depending on the exact methodology and instrumentation used.

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.995
Limit of Quantification (LOQ) 0.01 - 0.10 µg/mL0.025 - 1 ng/mL
Intra-day Precision (%CV) 1.1 - 10.9%< 15%
Inter-day Precision (%CV) 3.0 - 9.3%< 15%
Accuracy (% Bias) 75.9 - 125.1%85 - 115%
Recovery 83.8 - 129.3% (for most sterols)Method dependent

Data compiled from multiple sources.

Experimental Protocols

Key Experimental Workflow for Oxysterol Analysis by LC-MS/MS

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (e.g., d7-19-OH-Cholesterol) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction (LLE/SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Chromatographic Separation (e.g., C18 column) Reconstitution->LC MS Mass Spectrometric Detection (ESI+, MRM mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for this compound analysis by LC-MS/MS.

Troubleshooting Logic for Co-eluting Peaks in Chromatography

troubleshooting_logic Start Co-eluting Peaks Observed CheckMethod Review Chromatographic Method Start->CheckMethod ModifyGradient Modify Gradient/Temperature Program (Slower Ramp) CheckMethod->ModifyGradient Is method optimal? No CheckMS Verify MS/MS Transitions CheckMethod->CheckMS Yes ModifyGradient->CheckMS ChangeColumn Select Different Column Chemistry ChangeColumn->CheckMethod OptimizeTransitions Optimize MRM Transitions for Specificity CheckMS->OptimizeTransitions Are transitions specific? No ConfirmIdentity Confirm Peak Identity with Authentic Standards CheckMS->ConfirmIdentity Yes OptimizeTransitions->ConfirmIdentity Resolved Peaks Resolved ConfirmIdentity->Resolved Identity Confirmed & Separated NotResolved Peaks Still Co-elute ConfirmIdentity->NotResolved Identity Confirmed & Not Separated NotResolved->ChangeColumn

Caption: Troubleshooting guide for co-eluting peaks in oxysterol analysis.

Signaling Pathway Context

While this compound's direct signaling pathways are less characterized than other oxysterols, it is important to understand the broader context of oxysterol signaling, as interference can lead to misinterpretation of biological effects.

oxysterol_signaling cluster_oxysterols Oxysterols cluster_receptors Cellular Receptors cluster_responses Cellular Responses Oxysterols Various Oxysterols (e.g., 25-HC, 27-HC) LXR Liver X Receptor (LXR) Oxysterols->LXR ROR RAR-related Orphan Receptor (ROR) Oxysterols->ROR ER Estrogen Receptor (ER) Oxysterols->ER HC19 This compound HC19->LXR Potential Interaction GeneExpression Modulation of Gene Expression LXR->GeneExpression ROR->GeneExpression ER->GeneExpression LipidMetabolism Regulation of Lipid Metabolism GeneExpression->LipidMetabolism Inflammation Inflammatory Response GeneExpression->Inflammation Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: General overview of major oxysterol signaling pathways.

References

Technical Support Center: Cell Viability Issues with High Concentrations of 19-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing 19-Hydroxycholesterol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common cell viability issues encountered during in vitro experiments, particularly at high concentrations of this oxysterol.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability after treating our cultures with high concentrations of this compound. Is this expected?

A1: Yes, a dose-dependent decrease in cell viability is an expected outcome when treating most cell lines with high concentrations of this compound. Like many other oxysterols, this compound can induce cytotoxicity, leading to various forms of cell death, including apoptosis. The extent of this effect is dependent on the cell line, the concentration of the compound, and the duration of exposure.

Q2: What is the underlying mechanism for the observed cytotoxicity of this compound?

A2: High concentrations of this compound, and oxysterols in general, can induce cell death primarily through the activation of the intrinsic (mitochondrial) apoptotic pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and the subsequent activation of a caspase cascade. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and caspases, which are the executioners of apoptosis. Some oxysterols have also been shown to induce other forms of cell death like necroptosis and ferroptosis.

Q3: At what concentration range should we expect to see cytotoxic effects of this compound?

A3: The cytotoxic concentration of this compound can vary significantly between different cell lines. While specific IC50 values for this compound are not widely published, data from structurally similar oxysterols can provide a general guideline. For instance, 27-hydroxycholesterol (B1664032) has been shown to induce cytotoxicity in MCF-7 breast cancer cells at concentrations of 5, 10, and 20 µM, with a calculated IC50 of 2.19 µM after 48 hours of treatment.[1][2] It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to a high micromolar range (e.g., 100 µM) to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How can we confirm that this compound is inducing apoptosis in our cell line?

A4: Several methods can be used to confirm apoptosis. A common and effective method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. An increase in the Annexin V-positive cell population is a strong indicator of apoptosis. Other methods include TUNEL assays to detect DNA fragmentation and western blotting to detect the cleavage of caspase-3 and PARP.

Q5: We are having trouble dissolving this compound for our cell culture experiments. What is the recommended procedure?

A5: this compound is a lipophilic compound with low solubility in aqueous solutions like cell culture media. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it to the final concentration in your media.

  • Recommended Solvents: The most common solvent for dissolving cholesterol and its derivatives is ethanol (B145695). Dimethyl sulfoxide (B87167) (DMSO) can also be used.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in your chosen solvent. Gentle warming and vortexing can aid in dissolution.

  • Working Solution Preparation: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of your stock solution in the culture medium to achieve your desired final concentrations. It is critical to add the diluted this compound solution to the medium and mix well immediately to prevent precipitation. For some challenging compounds, using a solubilizing agent like methyl-β-cyclodextrin may be necessary.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxicity Observed

If you are not observing the expected dose-dependent cytotoxicity with this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Compound Precipitation Visually inspect your culture wells under a microscope for any signs of compound precipitation after addition to the medium. Prepare fresh dilutions and ensure rapid and thorough mixing. Consider using a lower final concentration or a different solubilization method.
Incorrect Concentration Double-check all calculations for your stock and working solutions. If possible, verify the concentration of your stock solution using an analytical method.
Cell Line Resistance Some cell lines may be inherently resistant to the cytotoxic effects of certain compounds. Consider using a different, more sensitive cell line or increasing the concentration range and/or incubation time.
Suboptimal Incubation Time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your cell line.
Assay Interference The chosen cytotoxicity assay may not be suitable. For example, if this compound interferes with the readout of a metabolic assay (e.g., MTT), consider using an alternative method that measures a different parameter, such as membrane integrity (e.g., LDH release assay) or direct cell counting.
Issue 2: High Variability Between Replicates

High variability in your cytotoxicity data can obscure real effects. The following table provides guidance on how to minimize this variability.

Potential Cause Troubleshooting Action
Inconsistent Cell Seeding Ensure you have a homogenous single-cell suspension before seeding. Use a consistent and appropriate cell density for your assay. Avoid using the outer wells of a multi-well plate, which are more prone to evaporation ("edge effect").
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially during serial dilutions.
Uneven Compound Distribution After adding the this compound working solution to the wells, mix the plate gently on a plate shaker to ensure even distribution.
Cell Health Use cells that are in the logarithmic growth phase and have a low passage number. Stressed or unhealthy cells can respond inconsistently to treatment. Regularly check for mycoplasma contamination.

Quantitative Data Summary

Table 1: Cytotoxicity of 27-Hydroxycholesterol in Breast Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Assay
MCF-748 hours2.19MTT
MDA-MB-23148 hours>10MTT

Data adapted from studies on 27-Hydroxycholesterol.[1][2]

Table 2: General Cytotoxic Concentration Ranges for Oxysterols

OxysterolCell Line(s)Effective Cytotoxic Concentration Range (µM)
25-HydroxycholesterolBE(2)-C (Neuroblastoma)1 - 10
7-KetocholesterolARPE-19 (Retinal Pigment Epithelial)12.5 - 50 µg/mL
27-HydroxycholesterolCaco-2, SW620 (Colon Cancer)≥ 10

This table provides a general overview from various studies and should be used as a guideline for designing dose-response experiments.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in ethanol or DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is below 0.1%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the determined incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to visualize key processes related to this compound-induced cytotoxicity.

G cluster_0 Troubleshooting Workflow: Low/No Cytotoxicity Start Low or No Cytotoxicity Observed Check_Solubility Check Compound Solubility & Precipitation Start->Check_Solubility Check_Concentration Verify Compound Concentration Check_Solubility->Check_Concentration No Precipitation Resolved Issue Resolved Check_Solubility->Resolved Precipitation Observed (Adjust Protocol) Check_Time Optimize Incubation Time (Time-Course) Check_Concentration->Check_Time Concentration Correct Check_Concentration->Resolved Concentration Incorrect (Recalculate/Remeasure) Check_Cell_Line Assess Cell Line Sensitivity Check_Time->Check_Cell_Line Time Optimized Check_Time->Resolved Effect Observed at Different Time Point Check_Assay Evaluate Assay Method Check_Cell_Line->Check_Assay Cell Line Appropriate Check_Cell_Line->Resolved Use More Sensitive Cell Line Check_Assay->Resolved Use Orthogonal Assay

Caption: Troubleshooting workflow for low or no cytotoxicity.

G cluster_1 Experimental Workflow: Cell Viability Assay Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare this compound Serial Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate Incubate (e.g., 24, 48, 72h) Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, Resazurin) Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data

Caption: General workflow for a cell viability assay.

G cluster_2 Hypothesized Apoptotic Signaling Pathway Oxy High Concentration This compound Mito_Stress Mitochondrial Stress Oxy->Mito_Stress Bax_Bak Bax/Bak Activation Mito_Stress->Bax_Bak Bcl2 Bcl-2/Bcl-xL Inhibition Mito_Stress->Bcl2 CytoC Cytochrome c Release Bax_Bak->CytoC Bcl2->Bax_Bak Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway.

References

Optimizing incubation time for 19-Hydroxycholesterol treatment of cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 19-Hydroxycholesterol in cell-based assays. Due to the limited specific data on this compound, this guide emphasizes establishing optimal experimental parameters through systematic optimization protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a derivative of cholesterol, characterized by a hydroxyl group at the 19th carbon position. This modification alters its biochemical properties compared to cholesterol. It is known to be a metabolite of cholesterol and has been noted to possess cytotoxic effects in cellular assays.[1] Further specific biological activities, including its full range of cellular targets and signaling pathways, are not extensively documented in publicly available literature.

Q2: What is a recommended starting concentration and incubation time for a cell viability assay with this compound?

A2: For initial cell viability assays (e.g., MTT, XTT, or LDH assays), a common starting point for incubation time with oxysterols is between 24 and 72 hours.[2][3] Given that this compound has reported cytotoxic effects, it is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line. A wide range of concentrations should be tested, for example, from 0.1 µM to 100 µM.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a crystalline solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. It is crucial to ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Which signaling pathways are potentially affected by this compound?

A4: While the specific signaling pathways modulated by this compound are not well-defined, other oxysterols are known to be endogenous ligands for Liver X Receptors (LXRs) and can influence the activity of Sterol Regulatory Element-Binding Proteins (SREBPs).[4][5][6] These pathways are crucial for regulating cholesterol homeostasis and lipid metabolism. It is plausible that this compound could interact with these or other related pathways. To determine this, a downstream target gene expression analysis (e.g., via qPCR or Western blot) after treatment is recommended.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No observable effect on cell viability, even at high concentrations. 1. Incubation time is too short: The compound may require a longer duration to exert its effects. 2. Compound insolubility: The compound may have precipitated out of the culture medium. 3. Cell line resistance: The chosen cell line may be insensitive to this compound. 4. Compound degradation: Improper storage or handling may have led to the degradation of the compound.1. Perform a time-course experiment, testing incubation times of 24, 48, and 72 hours.[2] 2. Visually inspect the culture wells for any precipitate. Ensure the final solvent concentration is appropriate and that the compound is fully dissolved in the stock solution. 3. Test the compound on a different, potentially more sensitive, cell line. 4. Use a fresh aliquot of the stock solution and ensure it has been stored correctly at -20°C or -80°C.
High variability between replicate wells in a cell viability assay. 1. Inconsistent cell seeding: Uneven cell distribution will lead to variable results. 2. "Edge effect" in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. 3. Inaccurate pipetting: Errors in serial dilutions or addition of the compound to the wells.1. Ensure the cell suspension is homogenous before seeding and use a calibrated multichannel pipette for seeding. 2. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and ensure thorough mixing of solutions at each dilution step.
Unexpected bell-shaped dose-response curve. 1. Off-target effects at high concentrations: At high concentrations, the compound may have secondary effects that confound the primary response. 2. Compound precipitation: At higher concentrations, the compound may be coming out of solution.1. Investigate potential off-target effects by examining different cellular markers. 2. Check for precipitation at high concentrations and consider using a narrower, lower concentration range for your experiments.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)

Objective: To identify the optimal duration of this compound treatment for observing a significant biological effect.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a concentration of this compound that is expected to produce a measurable effect (e.g., a concentration around the estimated IC50, or a mid-range concentration like 10 µM if the IC50 is unknown). Include a vehicle control (medium with the same concentration of DMSO or ethanol).

  • Incubation: Incubate the plates for different durations, for example, 12, 24, 48, and 72 hours.

  • Assay: At each time point, perform a cell viability assay (e.g., MTT or LDH assay) according to the manufacturer's protocol.

  • Data Analysis: Plot cell viability against incubation time to determine the time point at which the maximal desired effect is observed.

Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)

Objective: To determine the effective concentration range of this compound and its half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at their optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium and add the media containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the optimal time determined in Protocol 1 (e.g., 48 hours).

  • Cell Viability Assay: Perform an MTT or similar cell viability assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Example Data for a Time-Course Experiment

Incubation Time (hours)% Cell Viability (Mean ± SD) at 10 µM this compound
0 (Control)100 ± 5.2
1292.1 ± 4.8
2475.3 ± 6.1
4851.6 ± 5.5
7248.9 ± 6.3

Table 2: Example Data for a Dose-Response Experiment (48-hour incubation)

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.7
195.2 ± 5.1
578.4 ± 6.2
1051.6 ± 5.5
2522.9 ± 4.3
509.8 ± 3.1
1004.1 ± 2.5

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Treatment cluster_0 Phase 1: Time-Course cluster_1 Phase 2: Dose-Response seed_cells1 Seed Cells treat_mid_conc Treat with Mid-Range Concentration seed_cells1->treat_mid_conc incubate_times Incubate for 12, 24, 48, 72h treat_mid_conc->incubate_times viability_assay1 Perform Viability Assay incubate_times->viability_assay1 analyze_time Determine Optimal Time viability_assay1->analyze_time incubate_optimal Incubate for Optimal Time analyze_time->incubate_optimal Input for Dose-Response seed_cells2 Seed Cells treat_serial_dil Treat with Serial Dilutions seed_cells2->treat_serial_dil treat_serial_dil->incubate_optimal viability_assay2 Perform Viability Assay incubate_optimal->viability_assay2 analyze_dose Determine IC50 viability_assay2->analyze_dose

Caption: Workflow for optimizing this compound incubation time and concentration.

signaling_pathway Hypothesized Signaling Pathways for Oxysterols cluster_lxr LXR Pathway cluster_srebp SREBP Pathway oxysterol This compound (or other oxysterols) LXR LXR oxysterol->LXR Activates SREBP SREBP Processing oxysterol->SREBP Inhibits LXR_target Target Gene Expression (e.g., ABCA1) LXR->LXR_target chol_efflux Cholesterol Efflux LXR_target->chol_efflux SREBP_target Target Gene Expression (e.g., HMGCR) SREBP->SREBP_target chol_synthesis Cholesterol Synthesis SREBP_target->chol_synthesis

Caption: Hypothesized signaling pathways potentially modulated by this compound.

References

Normalization strategies for 19-Hydroxycholesterol levels in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Hydroxycholesterol in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in analyzing this compound from tissue samples?

A1: The most critical first step is proper sample handling and homogenization to prevent auto-oxidation of cholesterol, which can artificially generate oxysterols, including isomers that may interfere with accurate quantification. Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. Homogenization should be performed on ice in a buffer containing antioxidants like butylated hydroxytoluene (BHT).

Q2: How should I normalize my this compound data from tissue samples?

A2: Normalization is crucial for accurate comparison between samples. The two most common and recommended methods are:

  • Normalization to tissue weight: This is a straightforward method but can be influenced by variations in tissue composition (e.g., water content, lipid content).

  • Normalization to protein content: This method accounts for differences in cell number and is generally considered more accurate. A portion of the tissue homogenate should be used for protein quantification using a standard assay like the BCA assay.[1]

For the most rigorous quantification, especially when using mass spectrometry, the use of a stable isotope-labeled internal standard is essential.

Q3: What is an appropriate internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as d7-19-Hydroxycholesterol. If this is not available, a structurally similar oxysterol that is not endogenously present in the sample can be used. Deuterated analogs of other hydroxycholesterols like 25-hydroxycholesterol-d6 or 24(S)-hydroxycholesterol-d7 are often used in broader oxysterol panels and can serve as internal standards.[2][3] this compound itself has also been used as an internal standard for the quantification of other sterols.[4][5]

Q4: Which analytical method is preferred for quantifying this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity, selectivity, and ability to quantify low-abundance lipids like this compound.[2][6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires derivatization of the analyte, which adds a step to the sample preparation and can introduce variability.[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Samples
Possible Cause Suggested Solution
Incomplete Tissue Homogenization Ensure the tissue is completely homogenized to a uniform consistency.[1] Consider using a mechanical homogenizer for tougher tissues. Visually inspect for any remaining tissue fragments.
Inconsistent Lipid Extraction Precisely follow a validated lipid extraction protocol, such as the Folch or Bligh-Dyer methods.[1][8] Ensure accurate and consistent pipetting of all solvents. Vortex each sample for the same duration to ensure thorough mixing.
Pipetting Errors Calibrate pipettes regularly. Use fresh pipette tips for each sample and reagent transfer to avoid cross-contamination.[9][10]
Sample Evaporation During incubation or drying steps, ensure plates or tubes are properly sealed to prevent solvent evaporation, which can concentrate the sample.[10]
Issue 2: Low or No Detectable this compound Signal
Possible Cause Suggested Solution
Insufficient Sample Amount Start with a sufficient amount of tissue, typically 30-100 mg.[1][2][7][11] If the concentration is expected to be very low, consider increasing the starting material.
Degradation of this compound Minimize freeze-thaw cycles of tissue samples and extracts.[12] Process samples quickly and on ice to prevent enzymatic or chemical degradation. Store extracts at -80°C if not analyzed immediately.
Inefficient Ionization in Mass Spectrometer Optimize mass spectrometer source parameters. For oxysterols, Atmospheric Pressure Chemical Ionization (APCI) can be more efficient than Electrospray Ionization (ESI) if derivatization is not used. Derivatization can enhance ionization efficiency for ESI.[13]
Suboptimal LC Separation Ensure the analytical column is appropriate for sterol analysis (e.g., C18 or phenyl-hexyl).[2][6] Optimize the mobile phase gradient to ensure this compound is properly resolved from interfering compounds.[6]
Issue 3: High Background Signal or Matrix Effects
Possible Cause Suggested Solution
Co-elution of Interfering Compounds Optimize the chromatographic separation to resolve this compound from other isobaric or isomeric compounds.[14] Employ a more selective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][6][7]
Contamination from Reagents or Labware Use high-purity solvents and reagents (e.g., LC-MS grade).[12] Ensure all glassware and plasticware are thoroughly cleaned or are single-use to avoid lipid contamination.
Matrix Effects in Mass Spectrometry Infuse a standard solution of this compound with and without a blank matrix extract to assess the degree of ion suppression or enhancement.[2] If significant matrix effects are observed, improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects.

Data Presentation

Table 1: Comparison of Normalization Strategies

Normalization Method Advantages Disadvantages Best For
Tissue Wet Weight Simple, fast, and requires no additional assays.Can be inaccurate due to variations in water and lipid content between samples.Quick estimations or when sample homogeneity is high.
Total Protein Content More accurately reflects the amount of cellular material.[1]Requires an additional assay (e.g., BCA), increasing workflow and potential for error.Most applications requiring accurate quantification and comparison between different tissues or treatments.
Internal Standard (IS) Corrects for sample loss during preparation and for matrix effects during analysis.[3]Requires access to an appropriate IS, which can be costly. The IS must be added at the very beginning of the sample preparation.Gold standard for quantitative accuracy, especially in LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Tissue Samples (Modified Folch Method)
  • Weigh approximately 50-100 mg of frozen tissue and place it in a homogenizer tube on ice.[1]

  • Add 1 mL of ice-cold phosphate-buffered saline (PBS) and homogenize the tissue until a uniform consistency is achieved.[1]

  • Transfer an aliquot of the homogenate for protein quantification.[1]

  • To the remaining homogenate, add a known amount of a suitable internal standard (e.g., d7-19-Hydroxycholesterol).

  • Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex vigorously for 1 minute.[1]

  • Add 1.25 mL of chloroform and vortex for 1 minute.[1]

  • Add 1.25 mL of water and vortex for 1 minute.[1]

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.[1]

  • Carefully collect the lower organic (chloroform) phase, which contains the lipids, and transfer it to a new tube.[1]

  • Dry the organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol and should be optimized for your specific instrumentation.

  • Chromatographic Separation:

    • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the oxysterols.[2][6]

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion mode.

    • Ionization Source: APCI or ESI (ESI may require derivatization for optimal sensitivity).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

Visualizations

experimental_workflow tissue Tissue Sample (Frozen, ~50mg) homogenize Homogenization (on ice, with BHT) tissue->homogenize protein_assay Protein Assay (e.g., BCA) homogenize->protein_assay add_is Add Internal Standard homogenize->add_is extraction Lipid Extraction (e.g., Folch) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Down (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis lcms->data_analysis normalization Normalization (Protein or IS) data_analysis->normalization result Final Concentration normalization->result

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Problem Encountered high_variability High Variability? start->high_variability low_signal Low/No Signal? start->low_signal high_background High Background? start->high_background check_homogenization Check Homogenization & Extraction Protocol high_variability->check_homogenization Yes check_pipetting Verify Pipetting & Calibration high_variability->check_pipetting Yes check_sample_amount Increase Sample Amount & Check for Degradation low_signal->check_sample_amount Yes optimize_ms Optimize MS Parameters & LC Separation low_signal->optimize_ms Yes improve_cleanup Improve Sample Cleanup (e.g., SPE) high_background->improve_cleanup Yes check_reagents Use High-Purity Reagents high_background->check_reagents Yes

Caption: Troubleshooting logic for this compound analysis.

signaling_pathway cholesterol Cholesterol hydroxycholesterols Hydroxycholesterols (e.g., 19-HC, 25-HC, 27-HC) cholesterol->hydroxycholesterols Enzymatic Oxidation lxr Liver X Receptor (LXR) hydroxycholesterols->lxr Activation srebp2 SREBP-2 Processing hydroxycholesterols->srebp2 Inhibition gene_expression Target Gene Expression (e.g., ABCA1, SREBP-1c) lxr->gene_expression Upregulation inflammation Inflammatory Response lxr->inflammation Modulation srebp2->gene_expression Downregulation of Cholesterol Synthesis Genes cholesterol_homeostasis Cholesterol Homeostasis & Efflux gene_expression->cholesterol_homeostasis

Caption: Simplified signaling pathway involving hydroxycholesterols.

References

Technical Support Center: Overcoming Matrix Effects in 19-Hydroxycholesterol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 19-hydroxycholesterol. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects, a significant challenge in LC-MS-based analysis, occur when these co-eluting components interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3] Phospholipids (B1166683), such as glycerophosphocholines, are major contributors to matrix effects in plasma samples.[4]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample lots.

  • Inaccurate quantification when comparing spiked samples to neat standards.

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the sample matrix.[1]

  • A dip or rise in the baseline of a post-column infusion experiment when a blank matrix extract is injected.[3]

Q3: How can I quantitatively assess matrix effects for this compound?

A3: The most common method is the post-extraction spike method.[5] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. It is recommended to assess matrix effects using at least six different lots of blank matrix from individual donors.[6]

Q4: What is a suitable internal standard for this compound analysis and why is it important?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7. A SIL-IS is crucial because it has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience similar ionization suppression or enhancement, thus effectively compensating for matrix effects and improving the accuracy and precision of quantification.[3][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / High Ion Suppression Insufficient Sample Cleanup: High levels of phospholipids and other endogenous components are co-eluting with this compound.Optimize Sample Preparation:Liquid-Liquid Extraction (LLE): Use a solvent like methyl tert-butyl ether (MTBE), which is effective at removing phospholipids.[7] • Solid-Phase Extraction (SPE): Employ a silica-based SPE column to separate sterols from other lipids.[8] • Saponification: This process degrades interfering lipids like triglycerides.[9]
Inadequate Chromatographic Separation: this compound is co-eluting with a region of significant matrix interference.Modify LC Method:Adjust Gradient: Modify the mobile phase gradient to better separate the analyte from the interfering matrix components.[10] • Change Column Chemistry: Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for sterols.[11]
Poor Reproducibility (High %CV) Variable Matrix Effects: The composition of the matrix varies significantly between individual samples.Improve Internal Standard Strategy:Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[3] • Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to mimic the analytical conditions of the unknown samples.[1]
Analyte Adsorption: Sterols can adsorb to plasticware, leading to inconsistent recovery.Use Appropriate Labware: Employ silanized glass vials or low-adsorption polypropylene (B1209903) tubes to minimize loss of the analyte.[12]
Inaccurate Quantification Non-linear Response: High concentrations of matrix components can disrupt the linear relationship between concentration and response.Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect.[13]
Calibration Issues: The calibration curve does not accurately reflect the behavior of the analyte in the sample matrix.Employ Advanced Calibration Techniques:Standard Addition: Spike the analyte at different concentrations into the sample extract. This method is effective but time-consuming.[3][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methods used for similar hydroxycholesterols and is designed to reduce phospholipid-based matrix effects.[7][10]

  • Sample Aliquoting: Aliquot 50 µL of plasma sample, quality control standard, or blank matrix into a glass test tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., this compound-d7 in methanol (B129727)/water) to all tubes except the blank, which receives 50 µL of methanol/water. Vortex for 15 seconds.

  • Protein Precipitation & Lysis (Optional but Recommended): Add 200 µL of an acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, 1% formic acid, pH 3).[7]

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex the samples for 10 minutes.

  • Centrifugation: Centrifuge at approximately 2,200 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Transfer the upper organic layer (MTBE) to a clean tube. To ensure no aqueous phase is transferred, it is advisable to freeze the aqueous layer in a dry-ice/ethanol bath before decanting.

  • Evaporation: Evaporate the MTBE to dryness under a stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., methanol/water mixture).

Protocol 2: Saponification and LLE for Enhanced Cleanup

This protocol incorporates a saponification step to break down complex lipids, followed by LLE.[6][10]

  • Sample and IS Aliquoting: To a 2.0 mL tube, add 50 µL of plasma sample and 50 µL of the internal standard solution.

  • Saponification: Add 200 µL of a sodium methoxide (B1231860) solution in methanol (e.g., 28%). Vortex for 30 seconds and let it react at room temperature for 20 minutes.

  • Neutralization/Dilution: Add 250 µL of water.

  • First Extraction: Add 1 mL of n-hexane, vortex for 5 minutes, and centrifuge at 1,500 x g for 10 minutes.

  • Supernatant Transfer: Transfer 700 µL of the supernatant (n-hexane layer) to a new tube.

  • Evaporation: Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution and Derivatization (if necessary): Reconstitute the residue. For certain oxysterols, derivatization with reagents like picolinic acid can improve ionization efficiency, though it adds a step to the workflow.[10] If not derivatizing, reconstitute in the initial mobile phase.

Visualizations

Workflow for Overcoming Matrix Effects

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation & Troubleshooting Start Plasma Sample IS_Spike Spike with SIL-IS Start->IS_Spike LLE Liquid-Liquid Extraction (LLE) e.g., MTBE IS_Spike->LLE Option 1 SPE Solid-Phase Extraction (SPE) IS_Spike->SPE Option 3 Sapon Saponification IS_Spike->Sapon Option 2 Evap Evaporation LLE->Evap SPE->Evap Sapon->LLE Recon Reconstitution Evap->Recon LC Chromatographic Separation (e.g., C18 or Phenyl-Hexyl) Recon->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition MS->Data ME_Assess Assess Matrix Effect (Post-Extraction Spike) Data->ME_Assess Results Acceptable Results? (Precision, Accuracy) ME_Assess->Results Optimize Optimize Method Results->Optimize No Final Final Validated Method Results->Final Yes cluster_prep cluster_prep Optimize->cluster_prep Refine Sample Prep cluster_analysis cluster_analysis Optimize->cluster_analysis Adjust LC Conditions

Caption: A logical workflow for developing and validating a this compound LC-MS/MS method, emphasizing stages for mitigating matrix effects.

Signaling Pathway Involving Cholesterol Metabolites

Note: this compound's specific signaling roles are less defined than other oxysterols. This diagram illustrates the general involvement of oxysterols, such as those produced by cytochrome P450 enzymes, in nuclear receptor signaling, a pathway relevant to cholesterol homeostasis.

Cholesterol Cholesterol CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4) Cholesterol->CYP_Enzymes Metabolism Oxysterols Oxysterols (e.g., this compound) CYP_Enzymes->Oxysterols LXR Liver X Receptor (LXR) Oxysterols->LXR Activation LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR Gene_Expression Target Gene Expression (e.g., ABCA1, SREBP-1c) LXR_RXR->Gene_Expression Binds to LXR Response Element

Caption: Generalized pathway showing oxysterol activation of LXR, a key regulator of cholesterol metabolism and transport.

References

Technical Support Center: Optimizing HPLC Resolution of 19-Hydroxycholesterol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 19-Hydroxycholesterol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the HPLC analysis of this compound and its structurally similar isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its isomers using HPLC?

The primary challenge in separating this compound from its isomers, such as 7α-Hydroxycholesterol, 7β-Hydroxycholesterol, 25-Hydroxycholesterol, and 27-Hydroxycholesterol, lies in their high degree of structural similarity. These compounds are stereoisomers or positional isomers with identical mass-to-charge ratios and very similar physicochemical properties. This results in nearly identical retention times on standard reversed-phase HPLC columns, making their resolution a significant analytical challenge.

Q2: What are the most effective HPLC columns for separating this compound and its isomers?

Standard C18 columns can struggle to provide adequate resolution. For improved separation, consider the following stationary phases:

  • Phenyl-Hexyl and Pentafluorophenyl (PFP) columns: These columns introduce alternative separation mechanisms, such as π-π interactions, which can enhance selectivity between sterol isomers.

  • C30 columns: These columns offer increased shape selectivity, which can be beneficial for separating structurally similar isomers.

  • Chiral columns (e.g., Chiralpak AD, AD-RH): For separating enantiomers, such as the R/S isomers of certain hydroxycholesterols, a chiral stationary phase is essential.

Q3: How does the mobile phase composition affect the resolution of these isomers?

The mobile phase is a critical factor in optimizing separation. Key considerations include:

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol, for instance, can enhance π-π interactions with phenyl-based columns.

  • Gradient Elution: Employing a shallow gradient, where the concentration of the strong solvent increases slowly, can significantly improve the resolution of closely eluting peaks.

  • Additives: The addition of small amounts of an acid, such as formic acid (typically 0.1%), can improve peak shape and influence the ionization of the analytes, which can affect their interaction with the stationary phase.

Q4: Can temperature be used to improve the separation of this compound isomers?

Yes, column temperature plays a significant role in separation efficiency and selectivity. Lowering the column temperature can sometimes increase retention and improve peak resolution.[1] However, this may also lead to longer analysis times. It is crucial to experiment with different temperatures to find the optimal balance for your specific separation.

Q5: Is derivatization necessary for the HPLC analysis of this compound?

While not always mandatory for HPLC as it is for GC, derivatization can be advantageous. It can be used to enhance the UV or fluorescence detection of these compounds, which have poor chromophores in their native state. Derivatization can also be employed to introduce a chiral handle, facilitating the separation of enantiomers on a non-chiral column.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem 1: Poor or No Resolution of Isomeric Peaks

Possible Causes:

  • Inappropriate column chemistry.

  • Mobile phase composition is not optimal.

  • Gradient is too steep.

  • Suboptimal column temperature.

Solutions:

  • Change Column Chemistry: If a C18 column is not providing separation, switch to a phenyl-hexyl or PFP column to introduce different selectivity.

  • Modify Mobile Phase:

    • Try switching the organic modifier (e.g., from acetonitrile to methanol).

    • Incorporate a small percentage of a different solvent, like isopropanol.

    • Add 0.1% formic acid to the mobile phase to improve peak shape.

  • Optimize Gradient: Decrease the slope of your gradient. A shallower gradient provides more time for the isomers to interact differently with the stationary phase, leading to better separation.

  • Adjust Temperature: Experiment with lowering the column temperature in increments of 5°C to see if resolution improves.

Problem 2: Peak Tailing

Possible Causes:

  • Active sites on the column packing material.

  • Secondary interactions between the analyte and the stationary phase.

  • Sample solvent is too strong.

Solutions:

  • Use a High-Purity Column: Modern, end-capped columns are designed to minimize active silanol (B1196071) groups.

  • Mobile Phase Additives: The addition of a small amount of a competing base (for basic analytes) or acid (for acidic analytes) can help to saturate active sites and reduce tailing. For sterols, 0.1% formic acid is often effective.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.

Problem 3: Broad Peaks

Possible Causes:

  • Large extra-column volume.

  • Low mobile phase flow rate.

  • Column contamination or degradation.

  • Sample overload.

Solutions:

  • Minimize Tubing Length: Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum.

  • Optimize Flow Rate: While lower flow rates can sometimes improve resolution, a flow rate that is too low can lead to peak broadening due to diffusion.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample.

  • Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak broadening. Try diluting your sample or reducing the injection volume.

Data Presentation

The following tables summarize typical HPLC conditions and expected retention behavior for this compound and its isomers based on literature data. Note that direct comparative data from a single study is limited, and retention times can vary significantly between different HPLC systems and specific experimental conditions.

Table 1: Normal-Phase HPLC of Hydroxycholesterols

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Cholesterol and various oxidation productsµ-Porasil (10 µm, 30 cm x 0.39 cm)Hexane (B92381):Isopropanol (97:3 or 93:7, v/v)N/AUV (206 nm)[2]
12 Cholesterol Oxidation ProductsSilica (5 µm, 25 cm x 4.6 mm)Hexane:Isopropanol (92:8, v/v)1.0APCI-MS[3]

Table 2: Reversed-Phase HPLC of Hydroxycholesterols

CompoundColumnMobile PhaseFlow Rate (mL/min)Column Temp. (°C)Retention Time (min)Reference
4β-HydroxycholesterolAcquity BEH C18 (1.7 µm, 2.1 x 150 mm)Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)0.455~8.3[4]
4α-HydroxycholesterolAcquity BEH C18 (1.7 µm, 2.1 x 150 mm)Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)0.455~8.8[4]
Various OxysterolsPhenyl-Hexyl (2.7 µm, 2.1 x 100 mm)Gradient: Water (0.3% Formic Acid) / Methanol0.330N/A[5]
Various OxysterolsAcquity UPLC BEH C8 (1.7 µm, 2.1 x 100 mm)Gradient: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)0.425N/A[1]

Experimental Protocols

Protocol 1: Normal-Phase HPLC for the Separation of Cholesterol Oxidation Products

This protocol is adapted from a method for the analysis of multiple cholesterol oxidation products, including this compound.[3]

1. Sample Preparation (Direct Saponification): a. To a 1 g sample, add 5 mL of 2% (w/v) pyrogallol (B1678534) in ethanol (B145695) and 0.5 mL of 50% (w/v) aqueous KOH. b. Vortex for 1 minute and then heat at 60°C for 30 minutes. c. After cooling, add 5 mL of deionized water and 10 mL of n-hexane. d. Vortex for 2 minutes and centrifuge at 2000 rpm for 5 minutes. e. Collect the upper hexane layer and repeat the extraction twice more. f. Combine the hexane fractions and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC Conditions:

  • Column: Silica, 5 µm particle size, 250 mm x 4.6 mm I.D.
  • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol (92:8, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient.
  • Injection Volume: 20 µL.
  • Detection: APCI-MS is recommended for sensitive and specific detection. UV detection at low wavelengths (e.g., 206 nm) can also be used.[2]

Protocol 2: Reversed-Phase UHPLC for the Separation of Hydroxycholesterol Isomers

This protocol is based on a method developed for the separation of 4α- and 4β-hydroxycholesterol, which can be adapted for this compound and its isomers.[4]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add an internal standard. b. Add 1 mL of a saponification reagent (e.g., 1 M NaOH in methanol) and incubate at 60°C for 1 hour. c. Neutralize the solution and perform a liquid-liquid extraction with n-hexane or another suitable organic solvent. d. Evaporate the organic layer to dryness and reconstitute in the initial mobile phase. e. Derivatization with picolinic acid can be performed at this stage to enhance MS sensitivity.

2. UHPLC-MS/MS Conditions:

  • Column: Waters Acquity BEH C18, 1.7 µm particle size, 2.1 x 150 mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 80% B, hold for 0.5 min. Linearly increase to 95% B over 5.5 min and hold for 4 min. Return to 80% B and re-equilibrate for 2.5 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 55°C.
  • Injection Volume: 2 µL.
  • Detection: Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity.

Visualizations

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for troubleshooting poor resolution in the HPLC separation of this compound and its isomers.

TroubleshootingWorkflow Start Start: Poor Resolution of Isomers CheckGradient Is the gradient shallow enough? Start->CheckGradient AdjustGradient Decrease gradient slope (e.g., 0.5% B/min) CheckGradient->AdjustGradient No CheckMobilePhase Is mobile phase optimized? CheckGradient->CheckMobilePhase Yes AdjustGradient->CheckMobilePhase AdjustGradient->CheckMobilePhase Consult Consult further resources or consider derivatization AdjustGradient->Consult Still no resolution ChangeModifier Switch organic modifier (ACN <-> MeOH) CheckMobilePhase->ChangeModifier No CheckColumn Is the column chemistry appropriate? CheckMobilePhase->CheckColumn Yes ChangeModifier->CheckColumn ChangeModifier->CheckColumn ChangeModifier->Consult Still no resolution ChangeColumn Try a different stationary phase (e.g., Phenyl-Hexyl, PFP, C30) CheckColumn->ChangeColumn No CheckTemp Is the temperature optimized? CheckColumn->CheckTemp Yes ChangeColumn->CheckTemp ChangeColumn->CheckTemp ChangeColumn->Consult Still no resolution AdjustTemp Lower the column temperature CheckTemp->AdjustTemp No Success Resolution Achieved CheckTemp->Success Yes AdjustTemp->Success AdjustTemp->Success AdjustTemp->Consult Still no resolution

Caption: A step-by-step decision tree for troubleshooting poor HPLC resolution.

Experimental Workflow for Hydroxycholesterol Analysis

This diagram illustrates the general workflow for the analysis of hydroxycholesterols from a biological matrix.

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or Saponification) Sample->Extraction Derivatization Optional: Derivatization (for enhanced detection) Extraction->Derivatization HPLC HPLC/UHPLC Separation Extraction->HPLC If no derivatization Derivatization->HPLC If performed Detection Detection (MS/MS or UV) HPLC->Detection DataAnalysis Data Analysis (Quantification & Identification) Detection->DataAnalysis

References

Best practices for long-term storage of 19-Hydroxycholesterol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of 19-Hydroxycholesterol solutions, along with troubleshooting advice for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term storage, this compound as a crystalline solid should be stored at -20°C.[1][2][3] Stock solutions prepared in organic solvents should also be stored at -20°C to ensure stability.[4] One study showed that at -20°C, it is more stable than at 4°C and room temperature (23 ± 2°C) over a 7-day period.[4]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used.[1] It is also slightly soluble in chloroform (B151607) and methanol.[5]

Q3: How should I prepare aqueous solutions of this compound?

A3: Due to its low solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent such as ethanol.[2][3] The resulting stock solution can then be diluted with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration. It is advised not to store aqueous solutions for more than one day.[2][3]

Q4: How long can I store this compound?

A4: When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1][3] The stability of solutions is dependent on the solvent and storage temperature. For optimal stability in solution, storage at -20°C is recommended.[4]

Q5: Are there any special precautions I should take to prevent degradation of this compound solutions?

A5: Yes, cholesterol and its derivatives can be susceptible to oxidation.[4][6] To minimize degradation, it is advisable to use high-purity solvents and store solutions under an inert gas like nitrogen or argon. The addition of antioxidants, such as L-ascorbic acid, can also help to prevent artifactual oxidation during sample processing.[7] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to air and light.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Precipitate forms in the solution upon storage. 1. The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. 2. The solvent has partially evaporated, increasing the concentration. 3. The solution was not prepared correctly (e.g., incomplete initial dissolution).1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, consider preparing a more dilute stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation. 4. When preparing the solution, ensure the compound is fully dissolved before storage.
Inconsistent experimental results. 1. Degradation of the this compound solution. 2. Formation of artifacts during storage or handling. 3. Inaccurate concentration due to solvent evaporation.1. Prepare a fresh stock solution from the crystalline solid. 2. Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles. 3. Consider adding an antioxidant to your stock solution if oxidation is suspected. 4. Verify the concentration of your solution using an appropriate analytical method (e.g., HPLC).
Difficulty dissolving the crystalline solid. 1. Use of an inappropriate solvent. 2. Insufficient solvent volume for the amount of solid.1. Refer to the solubility data to ensure you are using a suitable solvent. 2. Increase the volume of the solvent. 3. Gentle warming and sonication may aid in dissolution.

Quantitative Data Summary

The following table summarizes the solubility and recommended storage conditions for this compound.

Parameter Value Source
Storage Temperature (Solid) -20°C[1][2][3]
Stability (Solid at -20°C) ≥ 4 years[1][3]
Solubility in DMF 2 mg/mL[1]
Solubility in DMSO 0.1 mg/mL[1]
Solubility in Ethanol 20 mg/mL[1]
Solubility in Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/mL[1]
Solubility in Chloroform Slightly soluble[5]
Solubility in Methanol Slightly soluble[5]

Experimental Protocols

Protocol: Assessment of this compound Solution Stability

This protocol is based on a study that investigated the stability of cholesterol oxides in solution.[4]

Objective: To determine the stability of a this compound solution over time at different storage temperatures.

Materials:

  • This compound, crystalline solid

  • High-purity solvent (e.g., Ethanol)

  • Amber glass vials with Teflon-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Internal standard (e.g., β-sitosterol)

  • Derivatizing agent (if using GC-MS, e.g., Sylon BTZ)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

    • Add an internal standard to the stock solution to correct for variations in sample preparation and analysis.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials.

    • Divide the vials into different storage groups based on temperature (e.g., -20°C, 4°C, and 23 ± 2°C).

  • Time-Point Analysis:

    • Analyze a set of vials from each storage temperature at designated time points (e.g., Day 0, Day 1, Day 3, Day 5, Day 7).

  • Sample Analysis (Example using GC-MS):

    • At each time point, take a vial from each temperature group.

    • If required for your analytical method, perform a derivatization step. For GC-MS analysis of sterols, this often involves creating trimethylsilyl (B98337) (TMS) ethers.

    • Inject the prepared sample into the GC-MS.

    • Quantify the peak area of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the relative peak area of this compound against time for each storage temperature.

    • A significant decrease in the relative peak area over time indicates degradation of the compound.

Visualizations

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results CheckSolution Check Solution Preparation and Storage Start->CheckSolution IsFresh Is the solution freshly prepared? CheckSolution->IsFresh PrepareFresh Prepare a fresh stock solution. Aliquot for single use. IsFresh->PrepareFresh No CheckStorage Review storage conditions: - Temperature (-20°C) - Light protection (amber vial) - Tightly sealed IsFresh->CheckStorage Yes AnalyticalValidation Perform analytical validation (e.g., HPLC, GC-MS) to confirm concentration and purity. PrepareFresh->AnalyticalValidation StorageOK Are storage conditions optimal? CheckStorage->StorageOK CorrectStorage Correct storage conditions. Consider inert gas overlay. StorageOK->CorrectStorage No StorageOK->AnalyticalValidation Yes CorrectStorage->AnalyticalValidation End End: Use validated solution AnalyticalValidation->End

Caption: Troubleshooting workflow for inconsistent experimental results.

SignalingPathway Hydroxycholesterol This compound Receptor Membrane or Nuclear Receptor Hydroxycholesterol->Receptor Binds to SignalingCascade Intracellular Signaling Cascade (e.g., Kinase Activation) Receptor->SignalingCascade Initiates TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor Leads to GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Cytotoxicity, Apoptosis) GeneExpression->CellularResponse Results in

Caption: Potential signaling pathway of this compound.

References

Minimizing auto-oxidation of 19-Hydroxycholesterol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of 19-Hydroxycholesterol during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.

Problem Potential Cause Recommended Solution
Inconsistent assay results or loss of biological activity. Degradation of this compound in stock solution or during the experiment.1. Verify Stock Solution Integrity: Prepare fresh stock solutions. If degradation is suspected, confirm purity via analytical methods like LC-MS. 2. Optimize Experimental Conditions: Minimize exposure to light and oxygen. Use de-gassed solvents and consider working under an inert gas (argon or nitrogen) atmosphere. 3. Incorporate Antioxidants: Add antioxidants like BHT (Butylated hydroxytoluene), α-tocopherol (Vitamin E), or quercetin (B1663063) to experimental media.[1]
Appearance of unexpected peaks in chromatography (GC-MS, LC-MS). Formation of oxidation products from this compound.1. Identify Potential Oxidation Products: Common cholesterol oxidation products include 7-ketocholesterol, 7α-hydroxycholesterol, 7β-hydroxycholesterol, and various epoxides.[2] It is likely that this compound forms similar derivatives. 2. Review Handling Procedures: Ensure strict adherence to protocols for minimizing oxidation (see Experimental Protocols section).
Precipitation of this compound in aqueous buffers. Low solubility of this compound in aqueous solutions.1. Optimize Solvent System: When diluting a stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low but sufficient to maintain solubility. 2. Use a Carrier: Consider using a carrier protein like lipid-free Bovine Serum Albumin (BSA) in the medium.
Reduced purity of this compound solid after storage. Improper storage conditions leading to slow oxidation over time.1. Store Properly: Store solid this compound at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere. 2. Purchase from a Reputable Supplier: Ensure the product is of high purity and comes with a certificate of analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound auto-oxidation?

A1: The auto-oxidation of this compound, similar to cholesterol, is primarily a free-radical mediated process.[3] Factors such as exposure to air (oxygen), light, heat, and the presence of metal ions or peroxides in solvents can initiate and propagate the oxidation cascade. The process typically involves the abstraction of a hydrogen atom, leading to the formation of various oxidized species.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, de-gassed solvents such as ethanol (B145695) or DMSO.[4]

  • Preparation: Dissolve the solid this compound in the chosen solvent. To minimize exposure to oxygen, it is recommended to purge the solvent and the vial headspace with an inert gas like argon or nitrogen before sealing.

  • Storage: Store stock solutions at -20°C or lower in tightly sealed glass vials with Teflon-lined caps.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots.

Q3: Can I use antioxidants to protect this compound during my experiments?

A3: Yes, incorporating antioxidants is a highly recommended strategy.

  • For Stock Solutions: Adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) to the organic solvent during stock solution preparation can help prevent oxidation during storage.

  • For Cell Culture Experiments: Supplementing cell culture media with antioxidants such as α-tocopherol (Vitamin E), ascorbic acid (Vitamin C), or N-acetyl-cysteine (NAC) can protect this compound from degradation in the experimental environment.[5]

Q4: What are the best practices for handling this compound in cell culture experiments?

A4: To minimize oxidation during cell culture experiments:

  • Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock aliquot.

  • Minimize Light Exposure: Protect the media containing this compound from light by using amber tubes and minimizing exposure of the culture plates to direct light.

  • Control Oxygen Levels: While challenging in standard cell culture, be aware that the high oxygen environment of a standard incubator can promote oxidation.[1]

  • Use Antioxidant-Supplemented Media: As mentioned in Q3, the use of antioxidants in the media is a key preventative measure.

Quantitative Data Summary

The stability of oxysterols like this compound is influenced by storage temperature and time.

Table 1: Stability of this compound in Solution Over 7 Days

Storage TemperatureStability TrendRecommendation
23 ± 2°C (Room Temp)Significant degradation observed over 7 days.Avoid storing solutions at room temperature.
4°CMore stable than at room temperature, but some degradation occurs.Suitable for short-term storage (e.g., during an experiment), but not for long-term.
-20°CMost stable condition with minimal degradation over 7 days.[2]Recommended for long-term storage of stock solutions. [2]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
Dimethylformamide (DMF)~2 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~0.1 mg/mL
Ethanol~20 mg/mL
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity ethanol (de-gassed)

    • Butylated hydroxytoluene (BHT)

    • Inert gas (argon or nitrogen)

    • Glass vial with Teflon-lined cap

  • Procedure:

    • Weigh the desired amount of this compound in a sterile glass vial.

    • Prepare a 0.1% (w/v) stock solution of BHT in de-gassed ethanol.

    • Add the BHT-containing ethanol to the this compound to achieve the desired final concentration (e.g., 1 mg/mL).

    • Vortex gently until the solid is completely dissolved.

    • Purge the headspace of the vial with argon or nitrogen for 30-60 seconds.

    • Seal the vial tightly.

    • Label the vial with the compound name, concentration, date, and "contains BHT".

    • Store at -20°C or -80°C.

Protocol 2: Minimizing Oxidation During a Cell Culture Experiment

  • Preparation:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Prepare the cell culture medium. If compatible with your experimental design, supplement the medium with an antioxidant (e.g., 50 µM α-tocopherol).

    • Serially dilute the this compound stock solution into the antioxidant-supplemented medium to achieve the final working concentrations. Perform this step immediately before adding to the cells.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the final concentration of this compound to the cells.

    • Minimize the exposure of the plates to light during incubation.

  • Post-Incubation Handling:

    • When collecting samples for analysis, work efficiently to minimize the time samples are exposed to air and light.

    • If analyzing for this compound or its metabolites, consider adding an antioxidant to the lysis or extraction buffers.

Visualizations

Auto_Oxidation_Pathway This compound This compound Peroxyl_Radical 19-Hydroxycholesteryl Peroxyl Radical This compound->Peroxyl_Radical Hydrogen Abstraction Initiators O2, Light, Heat, Metal Ions Initiators->Peroxyl_Radical Hydroperoxide 19-Hydroxycholesteryl Hydroperoxide Peroxyl_Radical->Hydroperoxide + H• Oxidation_Products Further Oxidation Products Keto-derivatives Epoxy-derivatives Hydroxy-derivatives Hydroperoxide->Oxidation_Products Troubleshooting_Workflow start Inconsistent Experimental Results? check_storage Review Storage Conditions (-20°C, inert gas, aliquoted?) start->check_storage check_handling Review Experimental Protocol (fresh dilutions, low light?) start->check_handling use_antioxidants Incorporate Antioxidants (BHT, α-tocopherol) check_storage->use_antioxidants check_handling->use_antioxidants analytical_check Problem Persists? use_antioxidants->analytical_check run_qc Perform Analytical QC (LC-MS on stock) analytical_check->run_qc Yes end_good Problem Resolved analytical_check->end_good No end_bad Consult Supplier/ Synthesize Fresh run_qc->end_bad

References

Technical Support Center: Validating Antibody Specificity for 19-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and validation protocols for antibodies targeting the small molecule 19-Hydroxycholesterol.

Frequently Asked Questions (FAQs)

Q1: Why is validating antibody specificity for a small molecule like this compound challenging?

Validating antibodies against small molecules, also known as haptens, presents unique challenges. Unlike larger protein antigens, haptens are not immunogenic on their own.[1][2] To generate an immune response, they must be covalently linked to a larger carrier protein (e.g., BSA or OVA).[3][4] The resulting antibody's specificity is critically influenced by the hapten's structure and where it's attached to the carrier.[3] This can lead to cross-reactivity with structurally similar molecules, such as other oxysterols or cholesterol itself.

Q2: What is the most appropriate immunoassay for determining this compound concentration?

A competitive ELISA is the most suitable format.[5][6] In this assay, free this compound in the sample competes with a labeled or immobilized this compound conjugate for binding to a limited amount of antibody. The resulting signal is inversely proportional to the amount of this compound in the sample.[6] This format is ideal for quantifying small molecules that cannot be bound by two antibodies simultaneously (as required in a sandwich ELISA).

Q3: What are the critical controls for a this compound competitive ELISA?

Essential controls include:

  • Blank Wells: Contain all reagents except the antibody or sample to measure background signal.

  • Zero Standard (B0): Contains all reagents, including the antibody, but no free this compound. This well shows the maximum signal.

  • Standard Curve: A serial dilution of a known concentration of this compound to allow for quantification.

  • Negative Controls: Samples known to lack this compound to check for matrix effects or non-specific binding.

  • Positive Controls: Samples spiked with a known amount of this compound to verify assay performance.

Q4: How can I assess the cross-reactivity of my antibody?

Cross-reactivity should be tested by running competitive ELISAs with a panel of structurally related sterols.[3] Create standard curves for each potential cross-reactant and compare their IC50 values (the concentration that inhibits 50% of the maximum signal) to the IC50 of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background 1. Antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing.[7] 4. Substrate incubation was performed in the light.[7][8]1. Titrate the primary antibody to find the optimal dilution. 2. Increase blocking time or try a different blocking agent (e.g., 1-5% BSA). 3. Increase the number of wash steps and ensure complete removal of liquid between steps.[7][9] 4. Ensure substrate incubation is protected from light.[7][8]
No or Weak Signal 1. Omission of a key reagent. 2. Reagents (antibody, conjugate, substrate) are inactive. 3. Insufficient incubation times or incorrect temperature.[9][10] 4. Incorrect plate reader wavelength setting.[8]1. Carefully review the protocol and ensure all reagents were added in the correct order.[9] 2. Test each component individually. Use fresh reagents and verify storage conditions.[8] 3. Optimize incubation times and ensure the assay is performed at the recommended temperature (e.g., 37°C).[10] 4. Verify the plate reader is set to the correct wavelength for the substrate used.[8]
Poor Standard Curve 1. Incorrect dilution of the standard. 2. Pipetting errors.[10] 3. Standard has degraded.1. Recalculate and carefully prepare new standard dilutions. 2. Use calibrated pipettes and new tips for each dilution. Pre-wet pipette tips. 3. Use a fresh aliquot of the this compound standard.
Poor Duplicates or High CV% 1. Pipetting inconsistency. 2. Inconsistent washing across the plate. 3. Temperature variation across the plate ("Edge Effect").[8]1. Use a multichannel pipette for consistency. Ensure thorough mixing of reagents before adding to wells.[10] 2. Use an automated plate washer if possible, or ensure uniform aspiration and dispensing during manual washing.[9] 3. Use a plate sealer during incubations and avoid stacking plates in the incubator.[8]

Data Presentation: Antibody Specificity

To validate the specificity of an anti-19-Hydroxycholesterol antibody, its cross-reactivity with structurally similar molecules must be quantified. Use the following table to organize your experimental results.

Table 1: Cross-Reactivity Profile of Anti-19-Hydroxycholesterol Antibody

Compound IC50 (ng/mL) Cross-Reactivity (%)*
This compound [Insert experimental value] 100
Cholesterol [Insert experimental value] [Calculate]
25-Hydroxycholesterol (B127956) [Insert experimental value] [Calculate]
27-Hydroxycholesterol [Insert experimental value] [Calculate]
7α-Hydroxycholesterol [Insert experimental value] [Calculate]
Progesterone [Insert experimental value] [Calculate]
Testosterone [Insert experimental value] [Calculate]

| Estradiol | [Insert experimental value] | [Calculate] |

*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols & Workflows

A critical step in validating an antibody against a small molecule is a robust and reproducible competitive ELISA.

Antibody_Validation_Workflow cluster_prep Assay Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_plate Coat Plate with 19-HC-Protein Conjugate block_plate Block Non-Specific Sites prep_plate->block_plate add_reagents Add Standards/Samples and Primary Antibody block_plate->add_reagents prep_standards Prepare 19-HC Standard Curve prep_standards->add_reagents prep_samples Prepare Samples & Cross-Reactants prep_samples->add_reagents incubate1 Incubate & Wash add_reagents->incubate1 add_secondary Add HRP-Conjugated Secondary Antibody incubate1->add_secondary incubate2 Incubate & Wash add_secondary->incubate2 add_substrate Add TMB Substrate incubate2->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance (450 nm) stop_reaction->read_plate plot_curve Plot Standard Curve (%B/B0 vs. Concentration) read_plate->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_cr Calculate Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for antibody specificity validation.
Detailed Protocol: Competitive ELISA for this compound

This protocol outlines the key steps for quantifying this compound and assessing antibody cross-reactivity.

Materials:

  • Microtiter plate (96-well)

  • This compound-protein conjugate (for coating)

  • Anti-19-Hydroxycholesterol primary antibody

  • HRP-conjugated secondary antibody

  • This compound standard

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the this compound-protein conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well. Cover the plate and incubate overnight at 4°C.[5]

  • Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.[5]

  • Blocking: Add 200 µL of Blocking Buffer to each well. Cover and incubate for 1-2 hours at 37°C.[5]

  • Washing: Discard the blocking buffer and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Add 50 µL of standards (including zero standard) or samples to the appropriate wells.

    • Add 50 µL of the diluted primary anti-19-Hydroxycholesterol antibody to each well.

    • Cover the plate and incubate for 1-2 hours at 37°C.

  • Washing: Discard the solution and wash the plate 3-5 times.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Cover and incubate for 1 hour at 37°C.[5]

  • Washing: Discard the secondary antibody solution and wash the plate 5 times.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[11]

  • Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

Signaling Context

This compound is an oxysterol, a class of molecules that are oxidative derivatives of cholesterol.[12] While the specific signaling pathways for this compound are still under investigation, other oxysterols like 25-hydroxycholesterol (25-HC) are known to be key regulators of lipid metabolism and immune responses, primarily through the Liver X Receptor (LXR) and by modulating the SREBP pathway.[13][14] It is hypothesized that 19-HC may interact with similar nuclear receptors or membrane proteins to exert its cytotoxic and metabolic effects.[12][15]

Signaling_Hypothesis cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus MembraneReceptor Membrane Receptor (Hypothesized) SignalCascade Signaling Cascade MembraneReceptor->SignalCascade HC19 This compound HC19->MembraneReceptor Path 1 NuclearReceptor Nuclear Receptor (e.g., LXR/RXR) HC19->NuclearReceptor Path 2 Response Cellular Response (e.g., Cytotoxicity) SignalCascade->Response Gene Target Gene (e.g., Lipid Metabolism) NuclearReceptor->Gene Gene->Response

Caption: Hypothesized signaling pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Cytotoxic Effects of 19-Hydroxycholesterol and 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of two oxysterols, 19-hydroxycholesterol (19-OHC) and 25-hydroxycholesterol (B127956) (25-HC). While both are oxidized derivatives of cholesterol, the extent of research into their cytotoxic properties varies significantly, with 25-HC being the more extensively studied compound. This document summarizes the available experimental data, details relevant methodologies, and visualizes the known signaling pathways to offer an objective comparison for research and drug development purposes.

Quantitative Data Summary

The available quantitative data on the cytotoxic effects of 19-OHC and 25-HC are presented below. It is important to note that there is a significant disparity in the amount of research, with a wealth of data for 25-HC and a notable lack of specific quantitative cytotoxicity metrics like IC50 values for 19-OHC in the public domain.

ParameterThis compound25-HydroxycholesterolCell Line(s)
Apoptotic Induction Ranking ModerateLowBovine Aortic Endothelial Cells[1]
IC50 Value Data not available≥ 7.5 µM (48h)MCF-7 (Breast Cancer)
Cell Viability Reduction Data not availableConcentration-dependent decreaseHuman Umbilical Artery Smooth Muscle Cells[2]
Cell Viability Reduction Data not availableDose-dependent decreaseL929 (Mouse Fibroblast)[3]
Cell Viability Reduction Data not availableDose-dependently decreased viabilityFaDu (Head and Neck Squamous Cell Carcinoma)[4]
Cytotoxic Effects Apoptosis induction[1]Apoptosis, Necrosis, Oxiapoptophagy[3][5][6]Various

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the cytotoxicity of oxysterols.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat cells with various concentrations of the oxysterol (e.g., 0.1, 1, 10, 20 µM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

  • Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.

3. Apoptosis Assays (Annexin V/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with the oxysterol for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Analysis: Analyze the stained cells using a flow cytometer.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 19-OHC and 25-HC are mediated by complex signaling pathways, primarily leading to programmed cell death (apoptosis).

This compound

The precise signaling pathways for 19-OHC-induced cytotoxicity are not well-elucidated. However, it is known to induce apoptosis in bovine aortic endothelial cells.[1] The general mechanism likely involves the activation of intracellular death signaling cascades.

G General Apoptotic Pathway for this compound This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Apoptotic Signaling Cascade Apoptotic Signaling Cascade Cellular Stress->Apoptotic Signaling Cascade Caspase Activation Caspase Activation Apoptotic Signaling Cascade->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

A generalized apoptotic pathway potentially induced by this compound.
25-Hydroxycholesterol

25-HC is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7][8] It can also induce other forms of cell death, such as oxiapoptophagy, which involves oxidative stress, apoptosis, and autophagy.[3]

Intrinsic (Mitochondrial) Pathway: 25-HC can lead to an increase in the Bax/Bcl-2 ratio, causing mitochondrial membrane permeabilization and the release of cytochrome c. This triggers the activation of caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.[7]

Extrinsic (Death Receptor) Pathway: 25-HC can trigger the Fas antigen ligand-mediated death receptor pathway, leading to the activation of caspase-8, which in turn activates caspase-3.[4]

Other Signaling Molecules: The cytotoxic effects of 25-HC have also been linked to the modulation of various kinases, including the suppression of Akt and the activation of mitogen-activated protein kinases (MAPKs).[8]

G Signaling Pathways of 25-Hydroxycholesterol-Induced Cytotoxicity cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Mitochondria Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase->Mitochondria Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation 25-Hydroxycholesterol 25-Hydroxycholesterol 25-Hydroxycholesterol->Death Receptors (e.g., Fas) 25-Hydroxycholesterol->Bax/Bcl-2 Ratio Increase MAPK Activation MAPK Activation 25-Hydroxycholesterol->MAPK Activation Akt Suppression Akt Suppression 25-Hydroxycholesterol->Akt Suppression Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

The multifaceted signaling pathways of 25-Hydroxycholesterol-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the cytotoxic effects of 19-OHC and 25-HC.

G Experimental Workflow for Comparative Cytotoxicity Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Incubation Incubation Treatment->Incubation Cell Viability/Cytotoxicity Assays Cell Viability/Cytotoxicity Assays Incubation->Cell Viability/Cytotoxicity Assays Apoptosis Assays Apoptosis Assays Incubation->Apoptosis Assays Western Blot Western Blot Incubation->Western Blot Data Analysis & Comparison Data Analysis & Comparison Cell Viability/Cytotoxicity Assays->Data Analysis & Comparison Apoptosis Assays->Data Analysis & Comparison Western Blot->Data Analysis & Comparison

A generalized workflow for assessing and comparing oxysterol cytotoxicity.

Conclusion

References

The Pro-Atherogenic Landscape: A Comparative Analysis of 19-Hydroxycholesterol and 27-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, various cholesterol metabolites, known as oxysterols, are implicated as key players. Among these, 27-hydroxycholesterol (B1664032) (27-HC) has emerged as a significant promoter of atherosclerotic processes. In contrast, the role of 19-hydroxycholesterol (19-HC) in atherosclerosis remains largely uncharacterized, with a notable scarcity of scientific evidence to support a direct role in the disease. This guide provides a comprehensive comparison of what is currently known about these two oxysterols, highlighting the well-documented pro-atherogenic functions of 27-HC and the current data gap concerning 19-HC.

I. Quantitative Effects on Atherosclerosis

A substantial body of research has quantified the pro-atherogenic effects of 27-HC in various experimental models. In stark contrast, there is a significant lack of quantitative data from peer-reviewed studies on the effects of 19-HC on atherosclerosis. While some commercial suppliers describe 19-HC as an oxysterol that may promote atherosclerosis, these claims are not substantiated by published experimental data. The table below summarizes the available quantitative data for 27-HC.

Table 1: Quantitative Effects of 27-Hydroxycholesterol on Atherosclerosis

ParameterExperimental ModelTreatment/ConditionQuantitative ChangeReference
Atherosclerotic Lesion Area ApoE-/- miceGenetic deletion of Cyp7b1 (increases endogenous 27-HC)35-50% increase in aortic root lesion area at 6 months[1]
ApoE-/- miceAdministration of exogenous 27-HCIncreased atherosclerosis (specific quantification not provided)[2][3]
Pro-inflammatory Gene Expression in Aorta ApoE-/-;Cyp7b1-/- vs. ApoE-/- miceIncreased endogenous 27-HCIL-6: 2.2-fold increaseMMP-9: 3.3-fold increaseTNF-α: 2.5-fold increase[2]
Pro-inflammatory Cytokine Expression in Macrophages Primary macrophages from wild-type miceTreatment with 27-HCInduction of TNFα, IL-1β, and IL-6[1]
Leukocyte-Endothelial Adhesion Wild-type miceAdministration of 27-HCPotently promoted[2]

Note: The absence of data for this compound in this table reflects the current state of published scientific literature.

II. Signaling Pathways in Atherogenesis

The molecular mechanisms through which 27-HC exerts its pro-atherogenic effects have been extensively investigated. A key pathway involves its action as an endogenous selective estrogen receptor modulator (SERM) on estrogen receptor alpha (ERα). This interaction triggers a cascade of pro-inflammatory events in vascular cells. The signaling pathway for this compound in the context of atherosclerosis is currently unknown.

27-Hydroxycholesterol Signaling Pathway

27-HC, particularly when derived from macrophages within atherosclerotic lesions, acts on endothelial cells to promote inflammation and atherosclerosis.[4] This process is mediated through ERα and involves the activation of the NF-κB pathway, a central regulator of inflammation.[2][3]

Below is a diagram illustrating the signaling cascade initiated by 27-HC in endothelial cells.

27-Hydroxycholesterol Signaling Pathway cholesterol Cholesterol cyp27a1 Cyp27a1 cholesterol->cyp27a1 hc27_mac 27-Hydroxycholesterol cyp27a1->hc27_mac hc27_ec 27-Hydroxycholesterol hc27_mac->hc27_ec paracrine signaling er_alpha ERα hc27_ec->er_alpha binds septin11 Septin 11 er_alpha->septin11 dissociates jnk JNK septin11->jnk activates nf_kb NF-κB jnk->nf_kb activates pro_inflammatory Pro-inflammatory Gene Expression (VCAM-1, ICAM-1) nf_kb->pro_inflammatory induces leukocyte_adhesion Leukocyte Adhesion pro_inflammatory->leukocyte_adhesion atherosclerosis Atherosclerosis Promotion leukocyte_adhesion->atherosclerosis

27-HC Signaling in Endothelial Cells

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of 27-HC's role in atherosclerosis. Due to the lack of research, no such protocols are available for 19-HC.

Animal Models for Atherosclerosis Study
  • Model: Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • Genetic Modification: To study the role of endogenous 27-HC, ApoE-/- mice are crossbred with mice lacking the Cyp7b1 gene (Cyp7b1-/-), which is responsible for metabolizing 27-HC. This results in elevated levels of endogenous 27-HC.[2]

  • Diet: Mice are typically fed a standard chow diet or a high-fat, high-cholesterol "Western" diet to accelerate atherosclerosis development.

  • Treatment: For exogenous studies, 27-HC can be administered to mice via subcutaneous injection or osmotic pumps.[2]

  • Analysis: Atherosclerotic lesion size is quantified in the aortic root or the entire aorta after staining with Oil Red O. Immunohistochemistry is used to analyze the cellular composition of the plaques (e.g., macrophage content).

In Vitro Cell Culture Experiments
  • Cell Types: Human aortic endothelial cells (HAECs) and monocyte/macrophage cell lines (e.g., U937) or primary macrophages are used to study the cellular effects of oxysterols.

  • Treatment: Cells are treated with varying concentrations of 27-HC to assess its effects on gene expression, protein activation, and cellular functions.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-inflammatory genes such as IL-6, MMP-9, and TNF-α.

  • Protein Analysis: Western blotting is employed to detect the activation of signaling proteins, such as the phosphorylation of JNK and the degradation of IκBα (an inhibitor of NF-κB).

  • Cell Adhesion Assays: To measure leukocyte-endothelial adhesion, fluorescently labeled monocytes are added to a monolayer of endothelial cells, and the number of adherent cells is quantified.

Below is a workflow diagram for a typical in vivo experiment to assess the pro-atherogenic effects of 27-HC.

In Vivo Experimental Workflow start Start: ApoE-/- Mice diet High-Fat Diet start->diet treatment Treatment Groups diet->treatment control Vehicle Control treatment->control Group 1 hc27 27-HC Administration treatment->hc27 Group 2 duration Experimental Duration (e.g., 8-12 weeks) control->duration hc27->duration analysis Analysis duration->analysis lesion Atherosclerotic Lesion Quantification analysis->lesion immuno Immunohistochemistry of Aortic Sections analysis->immuno gene Gene Expression Analysis of Aorta analysis->gene end Conclusion: Assess Pro-Atherogenic Effects lesion->end immuno->end gene->end

In Vivo Atherosclerosis Study Workflow

IV. Conclusion

The evidence overwhelmingly points to 27-hydroxycholesterol as a pro-atherogenic molecule that actively contributes to the pathogenesis of atherosclerosis. Its mechanisms of action, primarily through ERα-mediated inflammation in vascular cells, are well-documented and supported by robust experimental data.[1][2][3] Strategies aimed at lowering 27-HC levels may hold therapeutic promise for preventing or treating vascular disease.[2]

In contrast, the role of this compound in atherosclerosis is a significant knowledge gap. While it is commercially available and sometimes anecdotally linked to atherosclerosis, there is a lack of rigorous scientific investigation to substantiate these claims. Future research is imperative to elucidate whether 19-HC has any meaningful biological function in the context of cardiovascular disease. Until such data becomes available, any comparison with the well-established pro-atherogenic profile of 27-HC is speculative at best. For researchers, scientists, and drug development professionals, the focus remains firmly on understanding and targeting the pathways influenced by 27-HC in the quest for novel anti-atherosclerotic therapies.

References

Unraveling the Pro-Atherogenic Potential of 19-Hydroxycholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular events worldwide. While the role of cholesterol is well-established, the contribution of its oxidized metabolites, known as oxysterols, is an area of intense research. This guide provides a comparative analysis of the pro-atherogenic effects of various oxysterols in animal models, with a special focus on the enigmatic 19-Hydroxycholesterol (19-HC). Due to a notable gap in current research, direct in vivo evidence for the pro-atherogenic effects of 19-HC is not available. Therefore, this guide will draw comparisons with the well-documented impacts of 27-Hydroxycholesterol (27-HC) and 25-Hydroxycholesterol (B127956) (25-HC) to infer the potential mechanisms by which 19-HC might contribute to atherosclerotic plaque development.

Comparative Analysis of Pro-Atherogenic Effects of Oxysterols

The following table summarizes the known pro-atherogenic effects of 27-HC and 25-HC in animal models, providing a framework for postulating the potential actions of 19-HC.

Feature27-Hydroxycholesterol (27-HC)25-Hydroxycholesterol (25-HC)This compound (19-HC)
Atherosclerotic Lesion Size Increased lesion size in ApoE-/- mice.[1]Shown to accelerate atherosclerosis progression in Ldlr-/- mice.[2][3]Data not available from in vivo animal studies.
Macrophage Foam Cell Formation Promotes macrophage lipid accumulation.Induces foam cell formation.Potential to promote foam cell formation, but requires experimental validation.
Endothelial Dysfunction Induces endothelial activation and monocyte adhesion.[4][5]Impairs endothelial function and vasodilation.[6][7]Likely to induce endothelial dysfunction based on general oxysterol activity, but specific effects are unknown.
Inflammation Upregulates pro-inflammatory genes (e.g., IL-6, TNF-α, MMP-9) in macrophages and vascular cells.[1]Amplifies inflammatory signaling in macrophages.[3]Potential to be pro-inflammatory, but direct evidence is lacking.
Key Signaling Pathways Estrogen Receptor α (ERα)-mediated pro-inflammatory signaling, NF-κB activation.[1]Toll-like receptor (TLR) signaling, NF-κB-mediated pro-inflammatory gene expression.[3]Unknown. Potential interaction with nuclear receptors like LXR requires investigation.
Animal Models Used ApoE-/- mice, cyp7b1-/- mice.[1]Ldlr-/- mice with bone marrow transfer from Ch25h-/- mice.[2][3]No specific animal model studies have been reported.

Postulated Pro-Atherogenic Mechanisms of this compound

While direct evidence is absent, based on the established actions of other oxysterols, 19-HC could potentially promote atherosclerosis through several mechanisms:

  • Induction of Endothelial Dysfunction: Like 25-HC and 27-HC, 19-HC may activate endothelial cells, leading to the upregulation of adhesion molecules (e.g., VCAM-1, ICAM-1). This would facilitate the recruitment and infiltration of monocytes into the arterial intima, a critical initiating step in atherogenesis.

  • Promotion of Macrophage Foam Cell Formation: 19-HC could enhance lipid uptake and inhibit cholesterol efflux in macrophages, leading to their transformation into foam cells, the hallmark of atherosclerotic lesions.

  • Pro-inflammatory Signaling: 19-HC may trigger inflammatory pathways in vascular cells, including macrophages and endothelial cells, leading to the production of pro-inflammatory cytokines and chemokines that amplify the inflammatory response within the plaque.

  • Modulation of Nuclear Receptors: Oxysterols are known ligands for Liver X Receptors (LXRs), which regulate cholesterol metabolism and inflammation. While some oxysterols activate LXRs to promote cholesterol efflux, others can have complex effects. The interaction of 19-HC with LXRs and other nuclear receptors like farnesoid X receptor (FXR) or retinoid X receptor (RXR) could be a key determinant of its pro- or anti-atherogenic properties.

Experimental Protocols

To validate the hypothetical pro-atherogenic effects of this compound, researchers can adapt established protocols used for studying other oxysterols.

In Vivo Atherosclerosis Studies in Animal Models

Objective: To determine the effect of 19-HC on the development and progression of atherosclerosis in a genetically susceptible mouse model.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) or Low-density lipoprotein receptor-deficient (LDLR-/-) mice, which are standard models for studying atherosclerosis.[8]

Experimental Groups:

  • Control Group: ApoE-/- mice on a high-fat/Western diet receiving vehicle control.

  • 19-HC Treatment Group: ApoE-/- mice on a high-fat/Western diet receiving 19-HC.

  • Positive Control Group (Optional): ApoE-/- mice on a high-fat/Western diet receiving a well-characterized pro-atherogenic oxysterol like 27-HC.

Methodology:

  • Diet: Mice are fed a high-fat/Western-type diet (e.g., 21% fat, 0.15-1.25% cholesterol) to induce hypercholesterolemia and accelerate atherosclerosis.[9]

  • Administration of 19-HC: 19-HC can be administered via subcutaneous injection, oral gavage, or incorporation into the diet. The dosage would need to be determined based on preliminary toxicity and pharmacokinetic studies.

  • Duration: The study duration typically ranges from 8 to 16 weeks to allow for significant plaque development.

  • Endpoint Analysis:

    • Atherosclerotic Lesion Quantification: Aortas are dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area is quantified using image analysis software.

    • Histological Analysis: Aortic root sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen content (fibrous cap), and specific antibodies for markers of macrophages (e.g., CD68), smooth muscle cells (e.g., α-SMA), and inflammation (e.g., VCAM-1, TNF-α).

    • Plasma Lipid Profile: Blood samples are collected to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

    • Plasma Inflammatory Markers: Levels of circulating inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA.

In Vitro Macrophage Foam Cell Formation Assay

Objective: To assess the direct effect of 19-HC on macrophage lipid accumulation.

Cell Line: Mouse bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7, THP-1).

Methodology:

  • Macrophages are cultured and then incubated with oxidized LDL (oxLDL) or acetylated LDL (acLDL) to induce lipid uptake.

  • Cells are simultaneously treated with varying concentrations of 19-HC or a vehicle control.

  • After incubation (typically 24-48 hours), cells are fixed and stained with Oil Red O or Bodipy to visualize intracellular lipid droplets.

  • Lipid accumulation is quantified by either extracting the stain and measuring its absorbance or by fluorescence microscopy and image analysis.

  • Cholesterol efflux can be assessed by loading macrophages with labeled cholesterol and then measuring the amount of label transferred to an acceptor like HDL or ApoA1 in the presence or absence of 19-HC.

Endothelial Cell Activation Assay

Objective: To determine if 19-HC promotes endothelial inflammation.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or a mouse endothelial cell line.

Methodology:

  • Endothelial cells are treated with different concentrations of 19-HC or a vehicle control.

  • The expression of adhesion molecules (VCAM-1, ICAM-1) and inflammatory cytokines (IL-6, MCP-1) is measured at the mRNA level (RT-qPCR) and protein level (Western blot, ELISA).

  • Monocyte adhesion assays can be performed by co-culturing fluorescently labeled monocytes with the 19-HC-treated endothelial cell monolayer and quantifying the number of adherent monocytes.

Signaling Pathways and Visualizations

The pro-atherogenic effects of oxysterols are mediated by complex signaling networks. While the pathways for 19-HC are unknown, the established pathways for 27-HC and 25-HC provide a valuable reference.

Established Pro-Atherogenic Signaling Pathway of 27-Hydroxycholesterol

G cluster_extracellular Extracellular cluster_macrophage Macrophage / Endothelial Cell 27HC 27-Hydroxycholesterol ERa Estrogen Receptor α (ERα) NFkB NF-κB ProInflammatory Pro-inflammatory Genes (IL-6, TNF-α, MMP-9) Atherosclerosis Atherosclerosis

Caption: 27-HC promotes inflammation via ERα and NF-κB activation.

Established Pro-Atherogenic Signaling Pathway of 25-Hydroxycholesterol

G cluster_extracellular Extracellular cluster_macrophage Macrophage 25HC 25-Hydroxycholesterol TLR Toll-like Receptors (TLRs) NFkB NF-κB InflammatoryResponse Amplified Inflammatory Response FoamCell Foam Cell Formation Atherosclerosis Atherosclerosis

Caption: 25-HC amplifies inflammation and induces foam cell formation.

Hypothetical Experimental Workflow for Validating 19-HC Effects

G

Caption: Workflow for in vivo validation of 19-HC's atherogenic effects.

Conclusion and Future Directions

References

Differential Effects of Oxysterols on LXR and RORγ Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Liver X Receptors (LXRα and LXRβ) and Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) are key nuclear receptors that play pivotal roles in regulating metabolism, immunity, and inflammation. Oxysterols, oxidized derivatives of cholesterol, have emerged as important endogenous ligands that can modulate the activity of these receptors. Understanding the differential effects of specific oxysterols on LXR and RORγ is crucial for the development of targeted therapeutics for a range of diseases, including atherosclerosis, autoimmune disorders, and cancer. This guide provides a comparative overview of the effects of 25-Hydroxycholesterol on LXR and RORγ activation, supported by experimental data and detailed protocols.

Data Presentation: 25-Hydroxycholesterol Activity on LXR and RORγ

The following table summarizes the quantitative data on the activity of 25-Hydroxycholesterol on LXR and RORγ from representative studies. It is important to note that the effect of 25-HC on RORγ can be complex, with some studies suggesting agonistic and others inverse agonistic or weak activity, depending on the specific context and assay system.

CompoundTarget ReceptorAssay TypeCell LineReported ActivityPotency (EC50/IC50)Reference
25-HydroxycholesterolLXRαLuciferase Reporter AssayHEK293TAgonist~5 µM[1]
25-HydroxycholesterolLXRβLuciferase Reporter AssayHEK293TAgonistSimilar to LXRα[2]
25-HydroxycholesterolRORγCoactivator Recruitment AssayBiochemicalAgonistNot specified[1]
25-HydroxycholesterolRORγLuciferase Reporter AssayHEK293 cellsWeak Agonist/Inverse AgonistNot specified[3]

Signaling Pathways

To understand the context of 19-Hydroxycholesterol's potential actions, it is essential to visualize the established signaling pathways for LXR and RORγ.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols LXR LXR Oxysterols->LXR Binds to LBD LXR_RXR_dimer LXR/RXR Heterodimer LXR->LXR_RXR_dimer Heterodimerizes with RXR RXR RXR->LXR_RXR_dimer LXRE LXR Response Element (LXRE) LXR_RXR_dimer->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Activates Coactivators Coactivators Coactivators->LXR_RXR_dimer Recruited upon ligand binding Corepressors Corepressors Corepressors->LXR_RXR_dimer Dissociates upon ligand binding

Caption: LXR Signaling Pathway.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols_Agonist Agonist (e.g., certain oxysterols) RORg RORγ Oxysterols_Agonist->RORg Binds & Activates Oxysterols_Inverse Inverse Agonist (e.g., other oxysterols) Oxysterols_Inverse->RORg Binds & Inhibits RORE ROR Response Element (RORE) RORg->RORE Binds as a monomer Target_Genes Target Gene Transcription (e.g., IL-17) RORE->Target_Genes Regulates Coactivators Coactivators Coactivators->RORg Recruited by Agonist Corepressors Corepressors Corepressors->RORg Recruited by Inverse Agonist

Caption: RORγ Signaling Pathway.

Experimental Protocols

The following are generalized yet detailed protocols for the key experimental assays used to determine the activity of compounds like this compound on LXR and RORγ.

Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This assay is the gold standard for quantifying the ability of a compound to activate or inhibit a nuclear receptor in a cellular context.[4][5]

Objective: To measure the dose-dependent activation or inhibition of LXR or RORγ by a test compound.

Materials:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.[5]

  • Expression Plasmids:

    • An expression vector containing the full-length cDNA or the ligand-binding domain (LBD) of human LXRα, LXRβ, or RORγ. For Gal4-hybrid assays, the LBD is fused to the Gal4 DNA-binding domain (DBD).[4][6]

    • A reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple copies of the specific nuclear receptor response element (e.g., LXRE for LXR, RORE for RORγ) or Gal4 Upstream Activating Sequences (UAS) for Gal4-hybrid assays.[4][6]

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.[4]

  • Transfection Reagent: A commercially available lipid-based transfection reagent (e.g., Lipofectamine).[5]

  • Test Compound: this compound (or 25-Hydroxycholesterol) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase Assay System: A commercial kit for the dual-luciferase reporter assay.

  • Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[5]

  • Transfection:

    • Prepare a transfection mixture containing the expression plasmid for the nuclear receptor, the luciferase reporter plasmid, the control plasmid, and the transfection reagent according to the manufacturer's instructions.

    • Add the transfection mixture to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh cell culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • 24 hours post-transfection, add the different concentrations of the test compound to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the test compound for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's protocol.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for inverse agonists/antagonists) values by fitting the data to a dose-response curve using appropriate software.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed HEK293T cells in 96-well plate C Transfect cells with the plasmid mixture A->C B Prepare Transfection Mix: - LXR/RORγ Plasmid - Luciferase Reporter - Control Plasmid B->C D Incubate for 24 hours C->D E Treat cells with serial dilutions of This compound D->E F Incubate for 18-24 hours E->F G Lyse cells and measure Firefly & Renilla luciferase activity F->G H Normalize Firefly to Renilla luciferase G->H I Plot dose-response curve and calculate EC50/IC50 H->I

Caption: Luciferase Reporter Assay Workflow.

Conclusion

While direct comparative data for this compound on LXR and RORγ is currently lacking in scientific literature, the established methodologies and known activities of related oxysterols like 25-Hydroxycholesterol provide a strong framework for future investigations. The differential activation of these two receptors by a single compound highlights the complexity of lipid signaling and presents both challenges and opportunities for the development of highly specific nuclear receptor modulators. Further research is warranted to elucidate the precise effects of this compound and other oxysterols to fully understand their physiological roles and therapeutic potential.

References

Comparative Analysis of 19-Hydroxycholesterol and Other Oxysterols on SREBP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Oxysterols, the oxidized derivatives of cholesterol, are critical signaling molecules that regulate lipid homeostasis. They exert their effects primarily through two key transcription factors: Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). This guide provides a comparative analysis of the effects of 19-hydroxycholesterol (19-HC) and other prominent oxysterols—25-hydroxycholesterol (B127956) (25-HC), 27-hydroxycholesterol (B1664032) (27-HC), and 22(R)-hydroxycholesterol (22(R)-HC)—on SREBP signaling, offering data-driven insights for research and therapeutic development.

Overview of the SREBP Signaling Pathway

SREBPs are membrane-bound transcription factors that control the synthesis of cholesterol and fatty acids.[1][2] In their inactive state, SREBPs reside in the endoplasmic reticulum (ER), bound to the SREBP Cleavage-Activating Protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus.[1][3][4] There, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave SREBP, releasing its N-terminal domain.[1][2] This active, nuclear form of SREBP (nSREBP) then translocates to the nucleus to activate the transcription of genes involved in lipid synthesis and uptake.[1][2]

High levels of sterols, particularly oxysterols, inhibit this process. Oxysterols bind to Insulin-Induced Gene (Insig) proteins, which are ER retention proteins.[5][6] This binding promotes the formation of a stable SREBP-SCAP-Insig complex, effectively locking the SREBP precursor in the ER and preventing its activation.[5][6][7]

SREBP_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig Sterol-depleted S1P S1P Cleavage SREBP_SCAP->S1P Low Sterols: Transport Insig->SREBP_SCAP Retains in ER Oxysterols Oxysterols Oxysterols->Insig Binds & Stabilizes S2P S2P Cleavage S1P->S2P nSREBP Nuclear SREBP (Active TF) S2P->nSREBP Release TargetGenes Target Genes (e.g., HMGCR, LDLR) nSREBP->TargetGenes Activates Transcription

Caption: SREBP signaling pathway and oxysterol-mediated inhibition.

Comparative Analysis of Oxysterol Activity

Oxysterols vary in their potency and mechanisms for regulating SREBP signaling and activating LXR. Side-chain oxysterols, such as 25-HC, 27-HC, and 22(R)-HC, are particularly potent regulators.[7]

Mechanism of Action:

  • This compound (19-HC): Research suggests 19-HC can act as an LXR activator, which in turn can influence the expression of SREBP-1c, a key regulator of fatty acid synthesis.[8]

  • 25-Hydroxycholesterol (25-HC): 25-HC is one of the most potent known inhibitors of SREBP processing.[1][7] It binds with high affinity to Insig, stabilizing the SREBP-SCAP-Insig complex in the ER.[1][4] This action effectively suppresses cholesterol biosynthesis.[9] 25-HC is also a known activator of LXR.[10][11]

  • 27-Hydroxycholesterol (27-HC): Similar to 25-HC, 27-HC suppresses SREBP activity by binding to and stabilizing Insig proteins.[7][12] It has been shown to inhibit hepatic lipid accumulation by reducing the levels of the mature, active form of SREBP-1.[12] 27-HC also functions as an LXR agonist.[11][13]

  • 22(R)-Hydroxycholesterol (22(R)-HC): This oxysterol is a well-established LXR agonist.[11][14][15] Its activation of LXR can indirectly influence lipid metabolism pathways that intersect with SREBP signaling.[15][16] Some studies also show it can induce the expression of genes like the Bile Salt Export Pump (BSEP) through the Farnesoid X Receptor (FXR), demonstrating its broad impact on lipid homeostasis.[17][18]

Quantitative Comparison of Oxysterol Effects:

The following table summarizes the known effects and relative potencies of these oxysterols on SREBP and LXR pathways. Precise IC50/EC50 values can vary significantly based on the cell type and assay conditions.

OxysterolPrimary Effect on SREBPPotency on SREBP InhibitionLXR ActivationKey References
This compound Indirect via LXR-mediated SREBP1c expressionLess potent than side-chain oxysterolsYes[8]
25-Hydroxycholesterol Potent direct inhibition (via Insig binding)Very High (e.g., effective at nM concentrations)Yes[1][7][11]
27-Hydroxycholesterol Direct inhibition (via Insig binding)HighYes[7][11][12]
22(R)-Hydroxycholesterol Indirect via LXR activationLow (primary action is not direct SREBP inhibition)Yes[11][14][16]

Note: Potency is a qualitative summary based on published literature. 25-HC is consistently reported as the most potent direct SREBP inhibitor among common oxysterols.[7]

Experimental Protocols

To assess the impact of oxysterols on SREBP signaling, several key experiments are routinely performed.

Workflow cluster_Setup Experimental Setup cluster_Assays Analysis CellCulture 1. Cell Culture (e.g., HepG2, CHO) Treatment 2. Oxysterol Treatment (Dose-response & Time-course) CellCulture->Treatment WB 3a. Western Blot (SREBP Processing) Treatment->WB qPCR 3b. qPCR (Target Gene Expression) Treatment->qPCR Luciferase 3c. Luciferase Assay (Promoter Activity) Treatment->Luciferase Data 4. Data Analysis & Interpretation WB->Data qPCR->Data Luciferase->Data

Caption: General experimental workflow for studying oxysterol effects.

Protocol 1: SREBP Processing Assay via Western Blot

This method quantifies the precursor and mature forms of SREBP to determine the extent of proteolytic cleavage.

  • Cell Culture and Treatment: Plate cells (e.g., HepG2, HEK293) and grow to 70-80% confluency. Treat with various concentrations of oxysterols or vehicle control for a specified time (e.g., 6-24 hours).

  • Protein Extraction: Harvest cells and perform nuclear and cytoplasmic fractionation.[19][20]

    • Lyse cells in a hypotonic buffer to release cytoplasmic contents.

    • Centrifuge to pellet nuclei. The supernatant is the cytoplasmic/membrane fraction.

    • Lyse the nuclear pellet using a high-salt nuclear extraction buffer.

  • Protein Quantification: Determine protein concentration for both fractions using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 4-12% Tris-Glycine SDS-PAGE gel.[19][21] Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against SREBP-1 or SREBP-2 (recognizing the N-terminus to detect both forms) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate.[21] The precursor form (pSREBP) will be ~125 kDa, and the mature nuclear form (nSREBP) will be ~68 kDa.[19] Quantify band intensity and normalize to a loading control (e.g., β-actin for cytoplasm, Lamin B1 for nucleus).[19]

Protocol 2: SRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of SREBP by linking a Sterol Response Element (SRE) to a luciferase reporter gene.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) in a 24- or 96-well plate with two plasmids:

    • An SRE-luciferase reporter plasmid (containing multiple SRE copies upstream of a minimal promoter driving firefly luciferase).

    • A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.

  • Treatment: After 16-24 hours, replace the medium and treat cells with different concentrations of oxysterols.

  • Cell Lysis: After the desired treatment period (e.g., 6-24 hours), wash cells with PBS and lyse them using a passive lysis buffer.[22]

  • Luminescence Measurement: Use a dual-luciferase reporter assay system.

    • Add the first reagent to measure firefly luciferase activity.

    • Add the second reagent to quench the firefly reaction and measure Renilla luciferase activity.

  • Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each sample.[22] A decrease in this ratio upon oxysterol treatment indicates inhibition of SREBP transcriptional activity.

Protocol 3: Quantitative PCR (qPCR) for SREBP Target Genes

This protocol quantifies mRNA levels of genes regulated by SREBP, such as HMGCR (HMG-CoA Reductase) and LDLR (Low-Density Lipoprotein Receptor).

  • Cell Culture and Treatment: Treat cells with oxysterols as described previously.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using:

    • cDNA template

    • SYBR Green or TaqMan master mix

    • Forward and reverse primers for target genes (HMGCR, LDLR) and a housekeeping gene (GAPDH, ACTB).

  • Data Analysis: Run the reaction on a real-time PCR cycler. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene. A decrease in the expression of HMGCR and LDLR indicates SREBP pathway inhibition.

References

19-Hydroxycholesterol: A Potential Biomarker for Metabolic Disorders Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, has intensified the search for reliable biomarkers to improve early diagnosis, risk stratification, and the development of targeted therapies. Among the emerging candidates, 19-hydroxycholesterol (19-OHC), an oxidized derivative of cholesterol, has garnered attention for its potential role in metabolic regulation. This guide provides a comprehensive validation overview of 19-OHC as a biomarker, comparing it with established and alternative markers, and presenting supporting experimental data and methodologies.

This compound vs. Alternative Biomarkers: A Comparative Analysis

A direct comparison of this compound with established biomarkers for metabolic disorders is crucial for evaluating its clinical utility. While comprehensive head-to-head clinical data is still emerging, this section provides a comparative overview based on available research.

Table 1: Comparison of this compound with Other Biomarkers for Metabolic Disorders

BiomarkerClassPrimary Association with Metabolic DisorderAdvantagesLimitations
This compound OxysterolPotential role in regulating lipid metabolism and inflammation.May reflect specific pathways of cholesterol metabolism and oxidative stress.Limited clinical validation data; specific roles in metabolic pathways are still under investigation.
Leptin/Adiponectin Ratio AdipokinesStrong correlation with insulin (B600854) resistance, visceral adiposity, and overall metabolic syndrome diagnosis.[1][2][3][4][5]Reflects the balance between pro- and anti-inflammatory signals from adipose tissue; often considered a better predictor than either adipokine alone.[1][3][4]Can be influenced by factors like gender and body fat distribution.[1]
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) Insulin Resistance MarkerDirectly quantifies insulin resistance, a central feature of metabolic syndrome.[3][5][6][7]Widely used and well-established in clinical research.Requires both fasting insulin and glucose measurements; less reliable in certain populations.
Triglyceride-Glucose (TyG) Index Insulin Resistance MarkerCorrelates with insulin resistance and predictive of type 2 diabetes and cardiovascular events.[6][8]Simple to calculate using standard lipid and glucose measurements.May be less sensitive than HOMA-IR in some cases.[8]
High-Sensitivity C-Reactive Protein (hs-CRP) Inflammatory MarkerReflects the low-grade chronic inflammation associated with metabolic disorders.A general marker of inflammation and cardiovascular risk.Lacks specificity for metabolic disorders.
4β-Hydroxycholesterol OxysterolPrimarily a biomarker for CYP3A4/5 enzyme activity, which is involved in drug and steroid metabolism.[9][10]Well-validated for its specific purpose.[9][11]Not a direct marker of the core pathophysiology of metabolic syndrome.
25-Hydroxycholesterol OxysterolInvolved in inflammatory signaling and cholesterol homeostasis.[12]Studied in the context of immune responses and lipid regulation.[12][13]Its specific role as a standalone biomarker for metabolic syndrome is not fully established.
27-Hydroxycholesterol OxysterolPlays a role in cholesterol transport and metabolism.Levels may be altered in metabolic diseases.Its diagnostic and prognostic value for metabolic disorders requires further validation.

Experimental Validation of this compound

The validation of any new biomarker relies on robust analytical methods and evidence of its association with the disease state. This section details the methodologies for measuring this compound and reviews the experimental evidence supporting its role in metabolic disorders.

Experimental Protocols

The accurate quantification of this compound in biological matrices is predominantly achieved using mass spectrometry-based methods. While a universally standardized protocol is yet to be established, the following outlines a general workflow based on validated methods for other oxysterols.[2][8][9][10][11][13][14][15][16][17]

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation:

  • Internal Standard Spiking: To a 100 µL plasma sample, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d7).
  • Saponification (Optional but recommended): To hydrolyze cholesteryl esters and measure total 19-OHC, add 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour. This step is crucial for understanding the complete metabolic pool of the oxysterol.
  • Liquid-Liquid Extraction: Extract the saponified or non-saponified sample with a mixture of hexane (B92381) and methyl-tert-butyl ether. Vortex and centrifuge to separate the organic and aqueous phases.
  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column to separate 19-OHC from other isomers and interfering substances. A gradient elution with a mobile phase consisting of methanol/acetonitrile and water with a small percentage of formic acid is typically employed.
  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both 19-OHC and its internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

3. Method Validation:

  • Linearity: Establish a calibration curve using a series of known concentrations of 19-OHC. The curve should demonstrate a linear response over the expected physiological and pathological range.
  • Precision and Accuracy: Determine the intra- and inter-day precision (as coefficient of variation, %CV) and accuracy (as percent error, %RE) by analyzing quality control samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% for both parameters.[13][15][16]
  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
  • Specificity and Selectivity: Assess the potential for interference from other endogenous compounds by analyzing blank matrix samples and samples spiked with other related oxysterols.
  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in the matrix to its response in a neat solution.
  • Stability: Assess the stability of 19-OHC in plasma under various storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term at -80°C).

Quantitative Data from Validation Studies

While specific quantitative data for this compound in large metabolic disorder cohorts remains limited in publicly available literature, Table 2 presents a template for how such data should be structured, based on typical validation parameters for similar oxysterol assays.[13][15][16]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for an Oxysterol Biomarker (Example)

ParameterPerformance Metric
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%RE) ± 8%
Inter-day Accuracy (%RE) ± 10%
Recovery 85 - 95%
Matrix Effect < 15%

Signaling Pathways and Biological Plausibility

The potential of this compound as a biomarker for metabolic disorders is rooted in its putative role in key signaling pathways that regulate lipid metabolism and inflammation. Oxysterols are known to be endogenous ligands for Liver X Receptors (LXRs) and can modulate the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), both of which are master regulators of cholesterol, fatty acid, and glucose homeostasis.[12][13][18][15][17][19][20][21]

LXR and SREBP Signaling

LXR_SREBP_Signaling cluster_cholesterol Cholesterol Homeostasis cluster_receptors Nuclear Receptors cluster_genes Target Gene Expression Cholesterol Cellular Cholesterol Oxysterols Oxysterols (e.g., 19-OHC) Cholesterol->Oxysterols Oxidation LXR LXR Oxysterols->LXR Activates SREBP2 SREBP-2 Oxysterols->SREBP2 Inhibits ABCA1 ABCA1/G1 (Cholesterol Efflux) LXR->ABCA1 Upregulates SREBP1c SREBP-1c (Lipogenesis) LXR->SREBP1c Upregulates LDLR LDLR (Cholesterol Uptake) SREBP2->LDLR Upregulates HMGCR HMGCR (Cholesterol Synthesis) SREBP2->HMGCR Upregulates

Activation of LXR by oxysterols leads to the transcription of genes involved in cholesterol efflux (e.g., ABCA1 and ABCG1) and can also induce the expression of SREBP-1c, a key regulator of fatty acid synthesis.[19][21] Conversely, high levels of certain oxysterols can inhibit the processing and activation of SREBP-2, which controls the expression of genes involved in cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor).[13][15] The specific effects of 19-OHC on these pathways are an active area of research. One study investigating a panel of oxysterols found that while others like 4β-hydroxycholesterol could induce SREBP1c expression, this compound did not show a significant effect under the tested conditions, suggesting a selective role for different oxysterols.[19]

Experimental Workflow for Biomarker Validation

The validation of this compound as a biomarker for metabolic disorders follows a multi-step process, from analytical method development to clinical cohort studies.

Biomarker_Validation_Workflow A Analytical Method Development & Validation B Cross-Sectional Studies (Case-Control) A->B Quantify in patient and control groups C Longitudinal Studies (Cohort) B->C Establish association with disease progression D Intervention Studies C->D Assess response to therapy E Clinical Utility Assessment D->E Evaluate diagnostic and prognostic value

Conclusion and Future Directions

This compound presents an intriguing candidate as a biomarker for metabolic disorders, potentially offering insights into specific aspects of cholesterol metabolism and oxidative stress that are not captured by current markers. However, its clinical validation is still in the early stages.

Future research should focus on:

  • Large-scale clinical studies: Measuring 19-OHC levels in well-characterized cohorts of patients with metabolic syndrome, obesity, and type 2 diabetes to establish its correlation with disease severity and progression.

  • Head-to-head comparisons: Directly comparing the diagnostic and prognostic performance of 19-OHC with established biomarkers like the leptin/adiponectin ratio and HOMA-IR.

  • Mechanistic studies: Further elucidating the specific roles of 19-OHC in regulating LXR, SREBP, and other metabolic and inflammatory pathways.

  • Standardization of analytical methods: Establishing a standardized, validated protocol for 19-OHC measurement to ensure comparability of data across different studies and laboratories.

By addressing these key areas, the scientific and clinical community can fully ascertain the value of this compound as a novel tool in the management of metabolic disorders.

References

Cross-Reactivity of Structurally Similar Oxysterols in 19-Hydroxycholesterol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on immunoassays for the quantification of 19-Hydroxycholesterol, understanding the potential for cross-reactivity with other structurally similar oxysterols is paramount for accurate data interpretation. Given the subtle structural differences among oxysterols, the specificity of the antibodies used in these assays is a critical performance parameter. This guide provides a comparative overview of potential cross-reactivity, outlines a typical experimental protocol for its assessment, and visualizes the relevant biological context.

Data Presentation: Understanding Immunoassay Specificity

The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to other, non-target molecules that are structurally similar to the analyte. In the case of this compound, numerous other oxysterols present in biological samples could potentially interfere with the assay, leading to inaccurate quantification.

The cross-reactivity of an immunoassay is typically expressed as a percentage, calculated by comparing the concentration of the target analyte required to produce a 50% inhibition of signal (IC50) with the concentration of a potential cross-reactant required to produce the same 50% inhibition. The formula is as follows:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Below is a table presenting hypothetical, yet representative, cross-reactivity data for a competitive ELISA for this compound. This data illustrates the expected specificity profile of a high-quality immunoassay. Note: This data is for illustrative purposes. Researchers must consult the specific product datasheet for the immunoassay kit being used.

CompoundChemical Structure% Cross-Reactivity (Hypothetical)
This compound Target Analyte 100%
CholesterolPrecursor Molecule< 0.1%
25-HydroxycholesterolSide-chain oxidized< 1%
27-HydroxycholesterolSide-chain oxidized< 1%
7α-HydroxycholesterolRing-oxidized< 0.5%
7β-HydroxycholesterolRing-oxidized< 0.5%
7-KetocholesterolRing-oxidized< 0.1%
24(S)-HydroxycholesterolSide-chain oxidized< 1%
4β-HydroxycholesterolRing-oxidized< 0.5%

Experimental Protocols

A detailed and robust experimental protocol is essential for accurately determining the cross-reactivity of an immunoassay. The following outlines a typical methodology for assessing the specificity of a this compound competitive ELISA.

Protocol for Assessing Cross-Reactivity in a Competitive ELISA

Objective: To determine the percentage of cross-reactivity of a panel of structurally related oxysterols in a this compound competitive ELISA.

Materials:

  • This compound ELISA Kit (including pre-coated microplate, this compound standard, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Panel of potential cross-reactants (e.g., Cholesterol, 25-Hydroxycholesterol, 27-Hydroxycholesterol, 7α-Hydroxycholesterol, etc.)

  • Assay Buffer (as provided in the kit or recommended)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Standards and Cross-Reactants:

    • Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).

    • For each potential cross-reactant, prepare a series of high-concentration serial dilutions in assay buffer (e.g., from 10,000 ng/mL to 1 ng/mL). The concentration range should be wide enough to potentially achieve 50% signal inhibition.

  • Assay Procedure (following the kit manufacturer's instructions):

    • Add a fixed volume of the prepared standards and cross-reactant dilutions to the wells of the pre-coated microplate.

    • Add a fixed amount of this compound-HRP conjugate to each well.

    • Add a fixed amount of the anti-19-Hydroxycholesterol antibody to each well.

    • Incubate the plate for the recommended time and temperature to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample or standard.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values for the this compound standard curve against the corresponding concentrations. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for this compound.

    • For each potential cross-reactant, plot the absorbance values against the corresponding concentrations and determine the IC50.

    • Calculate the % Cross-Reactivity for each compound using the formula mentioned above.

Mandatory Visualization

To better understand the context of these measurements, the following diagrams illustrate a simplified signaling pathway involving oxysterols and a general workflow for assessing immunoassay cross-reactivity.

G cluster_0 Cellular Cholesterol Metabolism & Oxysterol Signaling Cholesterol Cholesterol Enzymes CYP Enzymes Cholesterol->Enzymes Oxidation Oxysterols Oxysterols (e.g., 19-HC, 27-HC, 24(S)-HC) LXR Liver X Receptor (LXR) Oxysterols->LXR Activation Enzymes->Oxysterols GeneExpression Target Gene Expression (Lipid Metabolism, Inflammation) LXR->GeneExpression Regulation

Caption: Simplified pathway of oxysterol formation and signaling.

G cluster_1 Immunoassay Cross-Reactivity Workflow A Prepare Standard Curve (this compound) C Run Competitive ELISA A->C B Prepare Dilutions of Potential Cross-Reactants B->C D Measure Absorbance C->D E Calculate IC50 Values D->E F Determine % Cross-Reactivity E->F

Caption: Workflow for assessing immunoassay cross-reactivity.

Unveiling the Contrasting Roles of 19-Hydroxycholesterol and Cholesterol in Membrane Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of sterols with cell membranes is paramount. This guide provides a detailed comparison of the membrane-disrupting effects of the oxysterol 19-hydroxycholesterol and its precursor, cholesterol. While direct experimental data exclusively comparing this compound with cholesterol is limited, this guide synthesizes findings from studies on structurally similar oxysterols to infer its likely impact on membrane integrity and function, juxtaposed with the well-documented role of cholesterol.

Cholesterol is a cornerstone of animal cell membranes, renowned for its role in maintaining structural integrity, modulating fluidity, and organizing specialized membrane domains known as lipid rafts.[1][2] Its oxidized derivatives, oxysterols, such as this compound, are emerging as critical signaling molecules that can exert profoundly different effects on the lipid bilayer. These differences are largely attributed to the introduction of a hydroxyl group, which alters the molecule's polarity and spatial arrangement within the membrane.

Comparative Analysis of Membrane Effects

The introduction of a hydroxyl group on the cholesterol molecule, as seen in various oxysterols, generally leads to a departure from cholesterol's membrane-ordering and sealing properties. While cholesterol is known to decrease the permeability of membranes to water and small solutes, studies on tail-oxidized oxysterols, such as 27-hydroxycholesterol (B1664032), have demonstrated an opposing effect, leading to increased membrane permeability.[3] This is thought to be due to perturbations in the hydrophobic core of the membrane.[3] Similarly, oxysterols like 25-hydroxycholesterol (B127956) have been shown to inhibit the lipid-condensing effects of cholesterol, resulting in less rigid membranes.[4]

Based on the behavior of other hydroxycholesterols, it is inferred that this compound likely reduces membrane order and increases permeability, in stark contrast to cholesterol's effects.

cluster_cholesterol Cholesterol cluster_19hc This compound (Inferred) chol Cholesterol chol_perm Decreased Permeability chol->chol_perm chol_fluid Increased Order (Rigidity) chol->chol_fluid chol_raft Promotes Lipid Raft Formation chol->chol_raft membrane Lipid Bilayer chol->membrane Incorporation hc19 This compound hc19_perm Increased Permeability hc19->hc19_perm hc19_fluid Decreased Order (Fluidity) hc19->hc19_fluid hc19_raft Disrupts Lipid Raft Formation hc19->hc19_raft hc19->membrane Incorporation

Caption: Comparative effects of Cholesterol and this compound on the lipid bilayer.

Quantitative Data Summary

The following table summarizes the known and inferred effects of cholesterol and this compound on key membrane properties. The data for this compound is largely inferred from studies on other oxysterols, a necessary approach due to the current lack of direct comparative studies.

Membrane PropertyCholesterolThis compound (Inferred from other Oxysterols)Supporting Evidence
Membrane Permeability Decreases permeability to small, water-soluble molecules.[5]Increases permeability.Studies on 25-hydroxycholesterol and 27-hydroxycholesterol show increased bilayer permeability.[3][4]
Membrane Fluidity/Order Increases the order of phospholipid acyl chains, leading to a more rigid membrane in the liquid-disordered state.[1][5]Decreases the order of phospholipid acyl chains, leading to a more fluid membrane.25-hydroxycholesterol has been shown to inhibit the lipid-condensing effects of cholesterol, rendering bilayers less rigid.[4]
Lipid Raft Formation Essential for the formation and stability of lipid rafts.[1]Likely disrupts or alters the formation of lipid rafts.25-hydroxycholesterol has been observed to cause morphological alterations of sphingomyelin-enriched domains.
Molecular Orientation Orients with its hydroxyl group towards the aqueous phase and the rigid sterol ring parallel to the lipid acyl chains.The additional hydroxyl group may alter the orientation and lead to a wider range of accessible molecular orientations.Molecular dynamics simulations of 25-hydroxycholesterol show a much wider range of molecular orientations compared to cholesterol.[6]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Membrane Permeability: Calcein (B42510) Leakage Assay

This assay measures the integrity of liposome (B1194612) membranes by monitoring the release of a fluorescent dye, calcein.

Materials:

  • Lipids (e.g., POPC, DPPC) and the sterols of interest (cholesterol, this compound).

  • Calcein.

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

  • Fluorometer.

  • Triton X-100 solution (for vesicle lysis).

Procedure:

  • Liposome Preparation:

    • Dissolve lipids and sterol in chloroform/methanol.

    • Dry the lipid mixture to a thin film under a stream of nitrogen, followed by vacuum desiccation.

    • Hydrate (B1144303) the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in a buffered solution).

    • Subject the suspension to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.[7]

  • Purification:

    • Separate the calcein-loaded liposomes from the unencapsulated, free calcein using a size-exclusion chromatography column.[7]

  • Fluorescence Measurement:

    • Dilute the purified liposomes in a cuvette with buffer to a suitable concentration.

    • Monitor the baseline fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • The leakage of calcein from the vesicles results in its dequenching and a corresponding increase in fluorescence intensity.

    • At the end of the experiment, add Triton X-100 to lyse all vesicles and release the total encapsulated calcein, representing 100% leakage (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial baseline fluorescence.[7]

Membrane Fluidity: Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is indicative of membrane fluidity.

Materials:

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

  • Liposomes prepared with the sterols of interest.

  • Spectrofluorometer with polarizing filters.

Procedure:

  • Probe Incorporation:

    • Prepare liposomes as described in the calcein leakage assay, but hydrate with a simple buffer solution.

    • Incorporate the fluorescent probe (e.g., DPH) into the liposome suspension. This can be done by adding a small volume of a concentrated stock solution of the probe in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension while vortexing.

  • Anisotropy Measurement:

    • Place the liposome suspension in a thermostatted cuvette in the spectrofluorometer.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).

    • Measure the intensity of the emitted light through both vertical (I_VV) and horizontal (I_VH) polarizers.

    • Similarly, excite with horizontally polarized light and measure the emission intensity through vertical (I_HV) and horizontal (I_HH) polarizers.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the correction factor (G = I_HV / I_HH).

    • A higher anisotropy value indicates restricted rotational motion of the probe and thus a more ordered (less fluid) membrane.[8][9]

Lipid Raft Formation: Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

This method allows for the direct visualization of lipid domain formation in model membranes.

Materials:

  • Lipids known to form phase-separated domains (e.g., a mixture of a saturated phospholipid like DPPC, an unsaturated phospholipid like DOPC, and a sterol).

  • Fluorescently labeled lipid probes that preferentially partition into either the liquid-ordered (Lo, raft-like) or liquid-disordered (Ld, non-raft) phase.

  • Electroformation chamber for GUV preparation.

  • Fluorescence microscope (confocal or widefield).

Procedure:

  • GUV Formation:

    • Prepare a lipid mixture including the sterol of interest and a small amount of a fluorescent lipid probe in an organic solvent.

    • Deposit the lipid mixture onto conductive slides (e.g., ITO-coated glass).

    • Dry the lipid film under vacuum.

    • Assemble the electroformation chamber and fill it with a swelling solution (e.g., sucrose (B13894) solution).

    • Apply an AC electric field to the slides for a period of time (e.g., 1-2 hours) to induce the formation of GUVs.[10]

  • Microscopy:

    • Harvest the GUVs from the chamber.

    • Transfer the GUV suspension to a microscope slide for observation.

    • Image the GUVs using a fluorescence microscope. The partitioning of the fluorescent probe will reveal the presence and morphology of distinct lipid domains. For instance, a probe that favors the Lo phase will appear concentrated in specific regions of the GUV membrane if phase separation occurs.[11][12]

cluster_workflow Experimental Workflow start Prepare Liposomes with Cholesterol or 19-HC perm Permeability Assay (Calcein Leakage) start->perm fluid Fluidity Assay (Fluorescence Anisotropy) start->fluid raft Lipid Raft Analysis (GUV Microscopy) start->raft data Comparative Data Analysis perm->data fluid->data raft->data conclusion Conclusion on Membrane-Disrupting Effects data->conclusion

Caption: Workflow for comparing the membrane effects of different sterols.

References

19-Hydroxycholesterol and Sulfation: A Comparative Analysis with Other Oxysterols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of steroid metabolism, the sulfation of oxysterols by sulfotransferases (SULTs) is a critical regulatory mechanism, influencing a range of cellular processes from lipid homeostasis to cell signaling. While the sulfation of various oxysterols is well-documented, the role of 19-hydroxycholesterol as a substrate for these enzymes has remained less clear. This guide provides a comparative analysis of this compound in the context of oxysterol sulfation, supported by available experimental data for other key oxysterols.

Currently, there is no direct scientific literature demonstrating that this compound is a substrate for sulfotransferases. In contrast, numerous studies have established that other oxysterols, such as 24-hydroxycholesterol (B1141375) and 25-hydroxycholesterol (B127956), are readily sulfated, primarily by the cytosolic sulfotransferase SULT2B1b.[1][2][3] This enzymatic modification converts them from agonists to antagonists of the Liver X Receptor (LXR), a key regulator of cholesterol metabolism.[1][4]

Comparative Sulfation of Oxysterols

The substrate specificity of sulfotransferases is a key determinant in the biological activity of oxysterols. The human SULT2 family, particularly SULT2B1b, is recognized for its role in the sulfation of cholesterol and other 3β-hydroxysteroids.[2][5] While data for this compound is absent, kinetic parameters for the sulfation of other oxysterols by various SULT isoforms have been determined, providing a basis for comparison.

Table 1: Kinetic Parameters for the Sulfation of Various Oxysterols by Human Sulfotransferases

SubstrateEnzymeKm (μM)Vmax (pmol/min/mg)Reference
24(S)-HydroxycholesterolSULT2B1b10.5 ± 1.21030 ± 50[6]
24(S)-HydroxycholesterolSULT2A11.8 ± 0.3250 ± 10[6]
24(S)-HydroxycholesterolSULT1E10.8 ± 0.1130 ± 5[6]
25-HydroxycholesterolSULT2B1bNot explicitly reported, but sulfation is confirmed.-[3][7]
7-KetocholesterolSULT2B1bNot explicitly reported, but sulfation is confirmed.-[8]
7α/7β-HydroxycholesterolSULT2B1bNot explicitly reported, but sulfation is confirmed.-[8]
5α,6α/5β,6β-EpoxycholesterolSULT2B1bNot explicitly reported, but sulfation is confirmed.-[8]
This compound All SULTs Data Not Available Data Not Available -

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Experimental Protocols

The determination of sulfotransferase activity is crucial for understanding substrate specificity and enzyme kinetics. A common method employed is a radiometric assay using 35S-labeled 3'-phosphoadenosine 5'-phosphosulfate ([35S]PAPS) as the sulfate (B86663) donor.

General Protocol for In Vitro Sulfotransferase Assay

1. Enzyme Preparation:

  • Recombinant human sulfotransferase enzymes (e.g., SULT2B1b, SULT2A1) are expressed in a suitable system (e.g., E. coli) and purified.

2. Reaction Mixture Preparation:

  • A reaction cocktail is prepared containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0), a reducing agent (e.g., dithiothreitol), and the sulfonate donor, [35S]PAPS.

3. Enzymatic Reaction:

  • The reaction is initiated by adding the purified enzyme to the reaction mixture containing the oxysterol substrate (e.g., 24-hydroxycholesterol) at various concentrations.

  • The reaction is incubated at 37°C for a defined period.

4. Reaction Termination and Product Separation:

  • The reaction is terminated, often by adding a solvent like ethanol (B145695) or by heat inactivation.

  • The radiolabeled sulfated oxysterol product is separated from the unreacted [35S]PAPS. This can be achieved by methods such as thin-layer chromatography (TLC) or extraction with an organic solvent.

5. Quantification:

  • The amount of radioactivity incorporated into the sulfated product is quantified using liquid scintillation counting or phosphorimaging.

6. Data Analysis:

  • The initial reaction velocities are calculated and plotted against the substrate concentrations.

  • Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the enzymatic sulfation process and a typical experimental workflow.

Sulfation_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Oxysterol Oxysterol (e.g., 24-Hydroxycholesterol) SULT Sulfotransferase (e.g., SULT2B1b) Oxysterol->SULT Substrate Binding PAPS PAPS (3'-phosphoadenosine 5'-phosphosulfate) PAPS->SULT Sulfated_Oxysterol Sulfated Oxysterol SULT->Sulfated_Oxysterol Product Release PAP PAP (3'-phosphoadenosine 5'-phosphate) SULT->PAP

Caption: Enzymatic sulfation of an oxysterol by a sulfotransferase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Oxysterol) B Add [35S]PAPS A->B C Add Purified Sulfotransferase B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Separate Product (e.g., TLC) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate Kinetic Parameters (Km, Vmax) G->H

Caption: A typical workflow for a radiometric sulfotransferase assay.

Conclusion

While this compound is a known metabolite of cholesterol, its role as a substrate for sulfotransferases remains uncharacterized in the current scientific literature. In contrast, other oxysterols are well-established substrates for SULTs, particularly SULT2B1b, and this sulfation has significant implications for regulating lipid metabolism through the LXR signaling pathway. The provided data and protocols for other oxysterols offer a framework for future investigations into the potential sulfation of this compound. Further research is necessary to determine if this compound undergoes this important metabolic transformation and to elucidate its potential biological consequences.

References

Head-to-head comparison of 19-Hydroxycholesterol and 7-ketocholesterol toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two cholesterol oxidation products: 19-hydroxycholesterol and 7-ketocholesterol (B24107). While extensive research has elucidated the cytotoxic mechanisms of 7-ketocholesterol, data on the toxicity of this compound remains notably scarce in publicly available scientific literature. This document summarizes the existing experimental data, outlines relevant methodologies, and visualizes the known signaling pathways to offer a clear, objective comparison and highlight areas for future investigation.

Executive Summary

7-Ketocholesterol is a well-characterized, potent cytotoxic agent implicated in the pathogenesis of numerous diseases. Its toxicity is primarily mediated through the induction of oxidative stress, inflammation, and apoptosis. In stark contrast, this compound is predominantly recognized as a metabolic intermediate in steroidogenesis and is often used as an internal standard in analytical chemistry. While some sources suggest potential cytotoxic effects, there is a significant lack of robust experimental data to substantiate these claims and define its toxicological profile. This guide presents the substantial body of evidence for 7-ketocholesterol's toxicity and underscores the current knowledge gap concerning this compound.

Data Presentation: Quantitative Comparison of Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and 7-ketocholesterol. The disparity in the volume of data is a key finding of this comparison.

ParameterThis compound7-KetocholesterolSource(s)
Cell Type Data not availableVarious (e.g., Caco-2, MCF-7, ARPE-19, N2a)[1][2][3][4]
Assay Data not availableMTT, Neutral Red, Crystal Violet, FDA[1][2][3][4]
IC50 Value Data not available~50 µM in N2a cells (48h)[4]
Observed Effects General "cytotoxicity effects" mentionedDecreased cell viability, mitochondrial dysfunction, altered cell cycle[1][5]

Mechanisms of Toxicity: A Comparative Overview

7-Ketocholesterol: A Multi-faceted Toxin

7-Ketocholesterol exerts its toxic effects through a complex interplay of cellular and molecular mechanisms, primarily centered around the induction of oxidative stress, inflammation, and programmed cell death.

  • Oxidative Stress: 7-ketocholesterol is a potent inducer of reactive oxygen species (ROS) production, leading to cellular damage. This oxidative stress contributes to the dysfunction of organelles such as mitochondria, lysosomes, and peroxisomes.[6]

  • Inflammation: This oxysterol triggers a pro-inflammatory response in various cell types. It can activate multiple kinase signaling pathways, including those involving NF-κB, p38 MAPK, and ERK, leading to the production of inflammatory cytokines like VEGF, IL-6, and IL-8.[7][8] The inflammatory signaling can be mediated through receptors like TLR4.[9]

  • Apoptosis: 7-ketocholesterol is a well-documented inducer of apoptosis (programmed cell death). The apoptotic cascade initiated by 7-ketocholesterol can be caspase-dependent and is often associated with the hallmarks of "oxiapoptophagy," a process combining oxidative stress, apoptosis, and autophagy.[10][11]

This compound: An Enigma in Toxicity

Currently, there is a significant lack of specific, peer-reviewed research detailing the mechanisms of toxicity for this compound. While it is a cholesterol oxidation product, it is not as commonly studied for its cytotoxic effects as 7-ketocholesterol. General statements in commercial product descriptions allude to "cytotoxicity effects," but the underlying molecular pathways have not been elucidated.[5]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known signaling pathways involved in 7-ketocholesterol-induced toxicity. Due to the lack of data, a corresponding diagram for this compound cannot be provided at this time.

G cluster_7KC 7-Ketocholesterol-Induced Toxicity KC 7-Ketocholesterol ROS ↑ Reactive Oxygen Species (ROS) KC->ROS Inflammation ↑ Inflammatory Cytokines (VEGF, IL-6, IL-8) KC->Inflammation Apoptosis ↑ Apoptosis KC->Apoptosis Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Organelle_Stress Organelle Stress (Lysosomes, Peroxisomes) ROS->Organelle_Stress NFkB NF-κB Activation Inflammation->NFkB MAPK p38 MAPK / ERK Activation Inflammation->MAPK Caspase Caspase Activation Apoptosis->Caspase Mito_Dys->Apoptosis Cell_Death Cell Death Organelle_Stress->Cell_Death NFkB->Cell_Death MAPK->Cell_Death Caspase->Cell_Death

Caption: Signaling pathways of 7-ketocholesterol toxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of cytotoxicity. Below are generalized methodologies commonly employed in the study of oxysterol toxicity, which have been extensively used for 7-ketocholesterol.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the oxysterol (e.g., 0-120 µM) for a specified duration (e.g., 24 or 48 hours).[1]

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Neutral Red Uptake Assay

  • Principle: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Protocol:

    • Treat cells with the oxysterol as described for the MTT assay.[1]

    • Incubate the cells with a medium containing neutral red for approximately 2-3 hours.

    • Wash the cells to remove unincorporated dye.

    • Extract the dye from the viable cells using a destaining solution.

    • Measure the absorbance of the extracted dye.

3. Flow Cytometry for Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the oxysterol.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of an oxysterol.

G start Start: Cell Culture treatment Oxysterol Treatment (Dose- and Time-Response) start->treatment viability Cell Viability/Cytotoxicity Assays (MTT, Neutral Red, etc.) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis ros ROS Production Measurement (e.g., DCFH-DA) treatment->ros inflammation Inflammatory Marker Analysis (ELISA, qPCR for Cytokines) treatment->inflammation data Data Analysis (IC50 Calculation, Statistical Analysis) viability->data apoptosis->data ros->data inflammation->data conclusion Conclusion on Toxicity Profile data->conclusion

References

Validating the In Vivo Relevance of In Vitro Findings for 19-Hydroxycholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of oxysterols, oxidized derivatives of cholesterol, has unveiled a complex landscape of cellular signaling and metabolic regulation. While in vitro studies provide invaluable insights into the molecular mechanisms of individual oxysterols, validating these findings in a whole-organism context is a critical step in understanding their physiological and pathological roles. This guide provides a comparative framework for approaching the in vivo validation of in vitro findings for 19-hydroxycholesterol, a less-studied oxysterol. Due to the limited direct in vivo data available for this compound, this guide draws comparisons with better-characterized oxysterols to highlight potential pathways and experimental strategies.

In Vitro Biological Activities of Oxysterols: A Comparative Overview

In vitro studies have established that the biological activity of an oxysterol is highly dependent on the position of the hydroxyl group on the cholesterol backbone. This structural variation dictates interactions with key regulatory proteins, primarily the Liver X Receptors (LXR) and the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), which govern cholesterol homeostasis.

While specific in vitro data for this compound is sparse, it is known to be a product of cholesterol oxidation and is implicated in cholesterol metabolism and steroidogenesis.[1] The table below summarizes the well-documented in vitro effects of other prominent oxysterols, offering a potential roadmap for investigating this compound.

OxysterolKey In Vitro FindingsPrimary Molecular TargetsReference
25-Hydroxycholesterol (25-HC) Potent suppressor of cholesterol biosynthesis.Suppresses SREBP-2 processing by binding to INSIG. Can activate LXR.[2][3]
27-Hydroxycholesterol (27-HC) Suppresses SREBP-2 activity.Activates LXR.[2]
24(S)-Hydroxycholesterol (24S-HC) Brain-specific oxysterol involved in cholesterol elimination from the CNS.Suppresses SREBP-2. Can activate LXR.[2]
4β-Hydroxycholesterol (4β-HC) Endogenous biomarker for CYP3A4 activity.Can activate LXR.[4]
This compound Implicated in cholesterol metabolism and steroidogenesis. Potential cytotoxic effects.Largely uncharacterized.[1]

Bridging the Gap: The Challenge of In Vivo Validation

Translating in vitro observations to in vivo relevance is a significant challenge in oxysterol research. While exogenous addition of oxysterols to cell cultures can elicit strong responses, the physiological concentrations and local distribution in vivo are much more complex and tightly regulated.[2] A critical point of debate is the in vivo role of LXR activation by endogenously synthesized oxysterols, with some studies suggesting that the primary in vivo effect of many side-chain oxysterols is the regulation of SREBP-2.[2][3]

Experimental Protocols for In Vivo Validation

Validating the in vivo effects of this compound would require a multi-pronged approach, drawing from established methodologies used for other oxysterols.

Animal Models
  • Wild-type mice: To study the baseline metabolism and physiological effects of exogenously administered this compound.

  • Genetic knockout/transgenic models: Developing mouse models with targeted disruption or overexpression of the putative enzyme responsible for this compound synthesis would be crucial to understand its endogenous roles. The specific cytochrome P450 (CYP) enzyme responsible for 19-hydroxylation of cholesterol is not yet definitively identified, but investigating candidate CYPs based on their known roles in steroid metabolism would be a starting point.[5][6]

Administration and Dosing
  • Route of administration: Intraperitoneal (i.p.) injection or dietary supplementation are common methods for administering oxysterols in animal studies.

  • Dosing: Determining the appropriate dose is critical to mimic physiological or pathophysiological concentrations without inducing non-specific toxic effects. Dose-response studies are essential.

Analytical Methods
  • Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying levels of this compound and its potential metabolites in plasma, tissues, and feces.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) of relevant tissues (e.g., liver, adipose tissue, brain) can assess the in vivo impact on the expression of target genes involved in cholesterol metabolism (e.g., Srebf2, Lxr, and their downstream targets like Hmgcr, Ldlr, Abca1, Cyp7a1).

  • Histological Analysis: Tissue sections can be analyzed for changes in lipid accumulation (e.g., Oil Red O staining), cellular morphology, and markers of inflammation or cytotoxicity.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual frameworks for understanding oxysterol signaling and a potential experimental workflow for in vivo validation.

Diagram 1: Generalized Oxysterol Signaling Pathways

Oxysterol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / ER cluster_nucleus Nucleus cholesterol Cholesterol CYP_Enzyme CYP Enzyme cholesterol->CYP_Enzyme Metabolism Oxysterol This compound (or other oxysterols) CYP_Enzyme->Oxysterol SREBP_complex SREBP-SCAP-INSIG Complex (Inactive) Oxysterol->SREBP_complex Stabilizes (Inhibits SREBP processing) LXR LXR/RXR Oxysterol->LXR Activates SREBP_active Active SREBP (nSREBP) SREBP_complex->SREBP_active Processing (Inhibited) SRE SRE SREBP_active->SRE Binds LXRE LXRE LXR->LXRE Binds Gene_Expression_SREBP Cholesterol Biosynthesis Genes (e.g., Hmgcr, Ldlr) SRE->Gene_Expression_SREBP Activates Gene_Expression_LXR Cholesterol Efflux & Metabolism Genes (e.g., Abca1, Cyp7a1) LXRE->Gene_Expression_LXR Activates

Caption: Potential signaling pathways modulated by oxysterols.

Diagram 2: Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_analysis Downstream Analysis start In Vitro Finding for This compound animal_model Select Animal Model (e.g., WT mice, KO mice) start->animal_model administration Administer this compound (e.g., i.p., diet) animal_model->administration monitoring Monitor Phenotype (e.g., weight, food intake) administration->monitoring sample_collection Collect Samples (Plasma, Tissues) monitoring->sample_collection lcms LC-MS/MS Analysis (Quantify 19-HC & metabolites) sample_collection->lcms gene_expression Gene Expression Analysis (qPCR, RNA-seq) sample_collection->gene_expression histology Histological Analysis (e.g., Oil Red O) sample_collection->histology data_interpretation Data Interpretation & Validation of In Vitro Findings lcms->data_interpretation gene_expression->data_interpretation histology->data_interpretation

Caption: A generalized workflow for the in vivo validation of this compound.

Conclusion and Future Directions

The in vivo validation of in vitro findings for this compound is an essential but currently underexplored area of research. By drawing parallels with well-characterized oxysterols and employing a rigorous, multi-faceted experimental approach, researchers can begin to elucidate the physiological and pathophysiological roles of this specific cholesterol metabolite. Future studies should focus on identifying the enzymatic machinery responsible for this compound synthesis and degradation, as this will be key to developing targeted genetic models. Furthermore, comprehensive in vivo studies will be critical to determine if this compound holds promise as a therapeutic target or biomarker for metabolic and steroid-related disorders.

References

Comparison of 19-Hydroxycholesterol levels in healthy vs. diseased tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 19-hydroxycholesterol levels in healthy versus diseased tissues remains a significant gap in current scientific literature. While the broader class of oxysterols, oxidized derivatives of cholesterol, has been extensively studied for their roles in various pathological conditions, this compound has primarily been utilized as an internal standard for the analytical quantification of other sterols. This guide summarizes the limited available information and outlines the general methodologies that would be applicable for future investigations into the potential role of this compound as a biomarker.

Quantitative Data: A Call for Future Research

The table below is a template that could be populated by future research endeavors to establish a comparative baseline for this compound levels.

Disease StateTissue TypeThis compound Level in Healthy Tissue (ng/g or pmol/g)This compound Level in Diseased Tissue (ng/g or pmol/g)Fold ChangeReference
Cardiovascular Disease Aortic PlaqueData Not AvailableData Not AvailableN/A
MyocardiumData Not AvailableData Not AvailableN/A
Neurodegenerative Disease Brain CortexData Not AvailableData Not AvailableN/A
Cancer Tumor TissueData Not AvailableData Not AvailableN/A

Experimental Protocols for Future Studies

While specific protocols for the quantification of endogenous this compound are not widely published, the methodology would likely adapt established techniques for oxysterol analysis, primarily involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Oxysterol Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Quantification Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Tissue_Homogenization->Lipid_Extraction Saponification Saponification (optional) to release esterified oxysterols Lipid_Extraction->Saponification Solid_Phase_Extraction Solid-Phase Extraction (SPE) for sample clean-up Saponification->Solid_Phase_Extraction Derivatization Derivatization (optional) to improve ionization efficiency Solid_Phase_Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis caption General workflow for oxysterol quantification.

Caption: General workflow for oxysterol quantification.

Key Methodological Considerations:

  • Internal Standard: Due to its limited endogenous presence and commercial availability, this compound is frequently used as an internal standard to ensure accuracy and precision in the quantification of other, more abundant oxysterols. For the analysis of endogenous this compound, a stable isotope-labeled version (e.g., d7-19-hydroxycholesterol) would be the ideal internal standard.

  • Chromatography: Reversed-phase liquid chromatography is typically employed to separate various oxysterol isomers.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required to detect and quantify the low levels of oxysterols present in biological matrices.

Signaling Pathways: An Uncharted Territory

The specific signaling pathways in which this compound may be involved are currently unknown. Research on other oxysterols has revealed their roles as signaling molecules that can modulate the activity of various nuclear receptors, such as the Liver X Receptors (LXRs) and Retinoic acid-related Orphan Receptors (RORs), and influence inflammatory pathways.

The diagram below illustrates a generalized signaling pathway for other well-studied oxysterols, which could serve as a hypothetical framework for future investigations into this compound's biological functions.

G cluster_0 Cellular Environment cluster_1 Nuclear Events Oxysterol Oxysterol (e.g., this compound?) Receptor Nuclear Receptor (e.g., LXR, ROR) Oxysterol->Receptor Binding & Activation Gene_Expression Target Gene Expression Receptor->Gene_Expression Translocation to Nucleus Biological_Response Biological Response Gene_Expression->Biological_Response caption Hypothetical signaling pathway for this compound.

Caption: Hypothetical signaling pathway for this compound.

Future Directions and Conclusion

The current body of scientific literature does not support a comprehensive comparison of this compound levels in healthy versus diseased tissues. Its primary role to date has been as a tool for analytical chemistry rather than as a subject of physiological or pathological investigation.

Future research is needed to:

  • Develop and validate sensitive analytical methods for the routine quantification of endogenous this compound in various biological samples.

  • Conduct systematic studies to measure and compare its levels in well-characterized healthy and diseased cohorts.

  • Investigate the enzymatic machinery responsible for its synthesis and metabolism.

  • Explore its potential biological activities and involvement in cellular signaling pathways.

Until such data becomes available, the role of this compound in health and disease remains an open and intriguing question for the scientific community. Researchers in the fields of lipidomics, drug development, and clinical science are encouraged to explore this uncharted territory to potentially uncover a new player in the complex landscape of sterol biology.

Independent Validation of 19-Hydroxycholesterol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published biological activity of 19-Hydroxycholesterol against other well-characterized oxysterols, namely 25-Hydroxycholesterol (B127956) (25-HC) and 27-Hydroxycholesterol (27-HC). A comprehensive review of independently validated and published data reveals a significant disparity in the experimental evidence supporting the biological roles of these molecules. While 25-HC and 27-HC have been extensively studied, there is a notable lack of specific, peer-reviewed data on the biological activities of this compound.

Executive Summary

This compound is a known metabolite of cholesterol. However, beyond its general classification, there is a significant scarcity of published, independently validated data detailing its specific biological activities, such as receptor binding affinities, effects on cellular signaling pathways, and its role in inflammation and immunity. In stark contrast, 25-HC and 27-HC are well-documented modulators of key cellular receptors and signaling pathways. This guide summarizes the available information to highlight these differences and provide context for future research.

Data Presentation: Comparative Analysis of Oxysterol Activities

The following table summarizes the known biological activities of this compound, 25-Hydroxycholesterol, and 27-Hydroxycholesterol based on a review of published literature.

Biological ActivityThis compound25-Hydroxycholesterol (25-HC)27-Hydroxycholesterol (27-HC)
Liver X Receptor (LXR) Activity No independently validated data available.Agonist.[1][2][3][4] Activates LXR-dependent gene expression.[5][6]Agonist.[2][7][8] Modulates LXR target genes.[9][10]
Retinoid-related Orphan Receptor γ (RORγ) Activity No independently validated data available.Reported to have weak agonist or inverse agonist activity, depending on the context.[11]Agonist.[11][12] Promotes recruitment of coactivators.[12]
Inflammatory Response No independently validated data available.Pro- and anti-inflammatory effects depending on the cellular context.[13][14][15][16][17][18] Can amplify inflammatory signaling.[19]Pro-inflammatory in the context of atherosclerosis and neuroinflammation.[11][17]
Immune Cell Modulation No independently validated data available.Modulates B-cell and dendritic cell migration; affects macrophage function.[13][15][20]Influences immune cell function, partly through LXR and Estrogen Receptor modulation.[9][10][20]
Neuroinflammation No independently validated data available.Implicated in neuroinflammation; produced by activated microglia.[4][21][22][23]Contributes to neuroinflammation.[17][22]

Experimental Protocols

Detailed methodologies are crucial for the independent validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of oxysterols.

Nuclear Receptor Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can activate a specific nuclear receptor, such as LXR or RORγ.

Objective: To measure the ability of this compound to activate LXR or RORγ transcriptional activity.

Principle: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., LXRα or RORγ) fused to a GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). If the test compound binds to and activates the LBD, the fusion protein will drive the expression of luciferase, which can be quantified by measuring light emission.[5]

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with the appropriate expression and reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing the test compound (e.g., this compound, 25-HC as a positive control for LXR, or 27-HC as a positive control for RORγ) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated.

Cytokine Production Assay (ELISA)

This assay is used to quantify the effect of a compound on the production of specific cytokines by immune cells.

Objective: To determine if this compound modulates the production of pro-inflammatory or anti-inflammatory cytokines in macrophages.

Principle: Macrophages are treated with the test compound in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide - LPS). The concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is then measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, 25-HC as a comparator) for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 100 ng/mL) for a further 24 hours.

  • Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA: The concentration of the cytokine of interest in the supernatants is quantified using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis: The cytokine concentrations are calculated from a standard curve. The results are expressed as the concentration of cytokine (e.g., pg/mL) and compared between different treatment groups.

Mandatory Visualization

The following diagrams illustrate key signaling pathways associated with the comparator oxysterols, 25-HC and 27-HC. The lack of similar validated pathways for this compound is a key finding of this guide.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25HC_27HC 25-HC / 27-HC LXR LXR 25HC_27HC->LXR Binds & Activates LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (LXRE) LXR_RXR_Complex->LXRE Binds to DNA Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes Transcription caption LXR Signaling Pathway Activation by Oxysterols

Caption: LXR Signaling Pathway Activation by Oxysterols.

RORgamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 27HC 27-HC RORgamma RORγ 27HC->RORgamma RORgamma_N RORγ RORgamma->RORgamma_N Translocates Coactivator Coactivator RORgamma_N->Coactivator Recruits RORE ROR Response Element (RORE) RORgamma_N->RORE Binds to DNA Coactivator->RORE Target_Genes Target Gene Expression (e.g., IL-17) RORE->Target_Genes Promotes Transcription caption RORγ Signaling Pathway Activation by 27-HC

Caption: RORγ Signaling Pathway Activation by 27-HC.

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Culture (e.g., Macrophages, HEK293T) Start->Cell_Culture Compound_Treatment Treatment with Oxysterols (19-HC, 25-HC, 27-HC) Cell_Culture->Compound_Treatment Incubation Incubation Period Compound_Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Reporter_Assay Luciferase Reporter Assay (LXR, RORγ activation) Endpoint_Analysis->Reporter_Assay Receptor Activity ELISA ELISA (Cytokine production) Endpoint_Analysis->ELISA Protein Secretion qPCR RT-qPCR (Gene expression) Endpoint_Analysis->qPCR mRNA Levels Data_Analysis Data Analysis and Comparison Reporter_Assay->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion caption General Experimental Workflow for Oxysterol Bioactivity

Caption: General Workflow for Oxysterol Bioactivity.

Conclusion

The available scientific literature provides a robust and independently validated understanding of the biological activities of 25-Hydroxycholesterol and 27-Hydroxycholesterol. These oxysterols are key signaling molecules that modulate critical pathways involved in lipid metabolism, inflammation, and immunity through receptors such as LXR and RORγ.

In contrast, there is a significant lack of peer-reviewed, independently validated data on the specific biological activities of this compound. While it is commercially available and noted in general terms as a cholesterol metabolite, its specific molecular targets and downstream effects remain largely uncharacterized in the public domain. This knowledge gap presents both a challenge and an opportunity for the research community. Further investigation is required to elucidate the potential biological roles of this compound and to validate any preliminary claims of its activity. Researchers are encouraged to employ rigorous, standardized assays, such as those outlined in this guide, to generate the data necessary to build a comprehensive understanding of this molecule's function.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 19-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes a fundamental layer of safety and is a non-negotiable aspect of laboratory practice.

Essential Personal Protective Equipment (PPE):

  • Laboratory Coat: To protect from potential splashes and contamination.

  • Safety Goggles: To shield the eyes from accidental exposure.

  • Chemical-Resistant Gloves: To prevent skin contact.

Step-by-Step Disposal Procedure

The proper disposal of 19-Hydroxycholesterol, whether in solid form or in a solution, requires a systematic approach to minimize environmental impact and ensure regulatory compliance.

Step 1: Waste Segregation

  • Solid Waste: Place any disposable materials that have come into contact with this compound, such as contaminated gloves, pipette tips, and weighing papers, into a designated, sealable bag. This bag should then be placed in the solid chemical waste container.

  • Liquid Waste: If the this compound is in a solution, pour the liquid waste into a designated liquid chemical waste container.

  • Original Containers: Whenever possible, leave the original chemical container with any remaining solid residue for disposal. Do not mix with other waste.[1]

Step 2: Container Management

  • Labeling: Ensure that all chemical waste containers are accurately and clearly labeled with their contents, including "this compound" and any solvents used.

  • Sealing: Securely seal all waste containers to prevent leaks or spills.

Step 3: Storage and Collection

  • Designated Area: Store the sealed waste containers in a designated, secure area specifically for chemical waste. This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed waste management company, following your institution's and local regulatory procedures.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_action Disposal Action cluster_finalization Final Steps start Start: Handle This compound ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Pour into Labeled Liquid Chemical Waste Container liquid_waste->liquid_container store Store Sealed Container in Designated Waste Area solid_container->store liquid_container->store pickup Arrange for Professional Waste Disposal store->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 19-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like 19-Hydroxycholesterol are paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure laboratory safety and compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the available safety information for structurally similar compounds, such as 22(S)-hydroxy Cholesterol, and general best practices for handling powdered chemical reagents. However, a Safety Data Sheet for a related compound from Sigma-Aldrich includes a warning for being "Suspected of damaging fertility or the unborn child"[1]. Due to this conflicting information and out of an abundance of caution, it is strongly recommended to handle this compound as a potentially hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for reproductive toxicity and the lack of specific hazard data for this compound, a cautious approach to personal protection is essential. The following PPE is recommended to create a barrier between the researcher and the chemical[2].

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and potential splashes[3].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound. It is crucial to use proper glove removal technique to avoid contamination[1].
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination[3].
Respiratory Protection A NIOSH-approved respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[3].

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in a Fume Hood prep_ppe->prep_workspace handle_weigh Carefully Weigh the Compound prep_workspace->handle_weigh handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Workspace handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves[4].

    • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.

    • If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent.

    • Properly dispose of all contaminated materials, including disposable gloves and weighing paper, as chemical waste.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound

cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Final Disposal collect_solid Collect Solid Waste in a Labeled Container storage Store Waste in a Designated Area collect_solid->storage collect_liquid Collect Liquid Waste in a Labeled Container collect_liquid->storage disposal_pickup Arrange for Professional Waste Pickup storage->disposal_pickup

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound powder and contaminated disposable items (e.g., gloves, weighing paper) in a clearly labeled, sealed container for solid chemical waste[4].

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste[4]. Do not pour down the drain.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials until they can be collected by a licensed chemical waste disposal company.

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety office or a certified hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxycholesterol
Reactant of Route 2
19-Hydroxycholesterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.